molecular formula C8H13NO B1393735 7-Azaspiro[3.5]nonan-2-one CAS No. 1365570-36-0

7-Azaspiro[3.5]nonan-2-one

Cat. No.: B1393735
CAS No.: 1365570-36-0
M. Wt: 139.19 g/mol
InChI Key: RQQHBATVNAPEIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Azaspiro[3.5]nonan-2-one is a spirocyclic compound of significant interest in pharmaceutical research and development. Its unique bridged structure serves as a versatile and valuable building block for constructing novel molecular entities. This compound is supplied as its hydrochloride salt (CAS 1392211-51-6) with a molecular formula of C8H14ClNO and a molecular weight of 175.66 g/mol . Incorporating spirocyclic design elements, such as the 7-azaspiro[3.5]nonane scaffold, is a recognized strategy in drug discovery. These structures are used to access new chemical space and improve the properties of potential therapeutics by reducing conformational flexibility and optimizing interactions with biological targets . This compound has been utilized as a key precursor in the structure-guided design of potent spirocyclic inhibitors, demonstrating its practical application in cutting-edge research . Proper storage is recommended under an inert atmosphere at 2-8°C to maintain stability . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-azaspiro[3.5]nonan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c10-7-5-8(6-7)1-3-9-4-2-8/h9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQHBATVNAPEIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501311689
Record name 7-Azaspiro[3.5]nonan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501311689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365570-36-0
Record name 7-Azaspiro[3.5]nonan-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365570-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Azaspiro[3.5]nonan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501311689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 7-Azaspiro[3.5]nonan-2-one: A Core Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Spirocyclic scaffolds have emerged as privileged structures in medicinal chemistry, offering a unique three-dimensional geometry that can enhance pharmacological properties. Among these, 7-Azaspiro[3.5]nonan-2-one represents a cornerstone building block, merging the structural rigidity of a cyclobutane ring with the versatile functionality of a piperidine heterocycle. This guide provides a comprehensive technical overview of the structure, physicochemical properties, synthesis, and applications of this compound. We delve into the strategic importance of this molecule as a key intermediate for developing novel therapeutics, particularly for central nervous system (CNS) disorders, by leveraging its unique conformational constraints to achieve enhanced target selectivity and metabolic stability. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the potential of novel spirocyclic systems.

Introduction: The Strategic Value of Spirocyclic Scaffolds

The principle of "escaping from flatland" has become a central theme in modern drug design, encouraging a shift away from planar, aromatic structures toward more three-dimensional, Fsp³-rich molecules.[1] Spirocyclic compounds, characterized by two rings connected through a single shared atom, are exemplary of this design philosophy.[2] This unique structural arrangement imparts significant conformational rigidity, which can be a decisive advantage in drug development. By pre-organizing the molecule into a specific bioactive conformation, spirocycles can lead to enhanced binding affinity, improved selectivity for the biological target, and often, a more favorable metabolic profile due to the protection of otherwise susceptible positions from enzymatic degradation.[1]

This compound is a prominent member of this class. It features a piperidine ring fused to a cyclobutanone ring via a spirocyclic carbon atom. This scaffold serves as a crucial intermediate in the synthesis of a wide range of bioactive molecules, especially those designed to act as selective receptor modulators within the central nervous system.[3] Its value lies in the combination of a rigid framework with two key functional handles—a secondary amine and a ketone—that allow for versatile chemical derivatization and the construction of complex molecular architectures.

Molecular Structure and Physicochemical Properties

The fundamental structure of this compound consists of a four-membered cyclobutanone ring and a six-membered piperidine ring, sharing the C-4 atom of the piperidine ring as the spiro center. The systematic IUPAC nomenclature for this structure is this compound.

The presence of both a hydrogen bond donor (the secondary amine) and two hydrogen bond acceptors (the nitrogen atom and the carbonyl oxygen) within a compact, rigid structure influences its solubility and membrane permeability characteristics.[4] These features are critical for its application in CNS drug discovery, where the ability to cross the blood-brain barrier is often a prerequisite for efficacy.[3]

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 1365570-36-0[4]
Molecular Formula C₈H₁₃NO[4]
Molecular Weight 139.19 g/mol [4]
Exact Mass 139.099714038 Da[4]
Topological Polar Surface Area (PSA) 29.10 Ų[4]
XLogP3 (Predicted Lipophilicity) -0.1[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 2[4]
Predicted Boiling Point 252.3 ± 40.0 °C[4]
Predicted Density 1.08 ± 0.1 g/cm³[4]

Synthesis of this compound: A Strategic Approach

The synthesis of this compound is a multi-step process that requires careful strategic planning, particularly concerning the construction of the strained cyclobutanone ring and the management of the reactive piperidine nitrogen. While multiple routes are conceivable, a common and logical approach begins with a readily available, N-protected piperidone derivative, such as 1-benzyl-4-piperidone.

The use of a protecting group on the piperidine nitrogen is a critical first consideration. The benzyl group is often selected due to its stability under a range of reaction conditions and its reliable removal via catalytic hydrogenation. This prevents the secondary amine from engaging in unwanted side reactions during the ring construction phases.

The following diagram and protocol outline a conceptual workflow for the synthesis.

G cluster_0 Conceptual Synthetic Workflow A 1-Benzyl-4-piperidone (Starting Material) B Step 1: Reformatsky-type Reaction (e.g., with Ethyl 2-bromoacetate & Zinc) A->B Reagents C Intermediate: β-Hydroxy Ester B->C D Step 2: Dehydration (Formation of α,β-Unsaturated Ester) C->D E Intermediate: α,β-Unsaturated Ester D->E F Step 3: [2+2] Cycloaddition (Photochemical or other methods) E->F G Intermediate: Protected Spirocyclic Ester F->G H Step 4: Hydrolysis & Decarboxylation G->H I Intermediate: N-Benzyl-7-azaspiro[3.5]nonan-2-one H->I J Step 5: Deprotection (Catalytic Hydrogenation, e.g., H₂, Pd/C) I->J Catalyst K This compound (Final Product) J->K G cluster_1 Role as a Core Building Block Core This compound (Scaffold) Deriv1 Functionalization at N-7 (Amide coupling, Alkylation) Core->Deriv1 R-COCl or R-X Deriv2 Functionalization at C-2 (Reductive amination, Wittig reaction) Core->Deriv2 R-NH₂ or Ylide Bioactive Complex Bioactive Molecules (e.g., CNS Receptor Modulators, Enzyme Inhibitors) Deriv1->Bioactive Deriv2->Bioactive

Sources

An In-depth Technical Guide to 7-Azaspiro[3.5]nonan-2-one: A Core Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry

In the landscape of contemporary drug discovery, there is a significant movement to "escape from flatland," a concept that encourages the exploration of three-dimensional molecular architectures to enhance pharmacological properties.[1] Spirocyclic scaffolds, characterized by two rings sharing a single atom, are at the forefront of this movement. Their inherent rigidity and defined spatial arrangement of functional groups offer unique advantages in designing potent and selective therapeutic agents. This guide provides a comprehensive technical overview of 7-Azaspiro[3.5]nonan-2-one, a key building block in this class, with a focus on its physical and chemical properties, synthesis, and applications, particularly in the development of novel therapeutics.

Molecular and Physicochemical Profile

This compound (CAS: 1365570-36-0) is a bicyclic compound featuring a piperidine ring fused to a cyclobutanone ring through a spirocyclic carbon atom.[2] This unique structure imparts a distinct three-dimensional conformation that is of significant interest in medicinal chemistry.

Core Molecular Attributes

A summary of the fundamental molecular properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₈H₁₃NO[2]
Molecular Weight 139.19 g/mol [2]
CAS Number 1365570-36-0[2][3]
IUPAC Name This compound[2]
Synonyms 2-Oxo-7-azaspiro[3.5]nonane[2]
Predicted Physicochemical Properties
PropertyPredicted ValueNotes
Boiling Point 252.3 ± 40.0 °C at 760 mmHgPrediction
Density 1.08 ± 0.1 g/cm³Prediction
pKa (To be determined)Expected to be in the range of a typical secondary amine.
LogP -0.1Prediction
Solubility Soluble in water and polar organic solvents.The presence of a ketone and a secondary amine suggests good solubility in polar media through hydrogen bonding.

The polarity imparted by the ketone and the secondary amine functionalities suggests that this compound should exhibit good solubility in polar solvents.[4]

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. While a dedicated public repository of its spectra is not available, the expected spectral features can be inferred from the analysis of related compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a series of multiplets in the aliphatic region (typically 1.5-3.5 ppm) corresponding to the methylene protons of the piperidine and cyclobutanone rings. The proton on the nitrogen atom (N-H) would likely appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum would be characterized by a signal for the carbonyl carbon of the ketone at the downfield region (typically >200 ppm). Signals for the spiro carbon and the methylene carbons of the two rings would appear in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands:

  • N-H Stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the secondary amine.

  • C=O Stretch: A strong, sharp absorption band around 1780 cm⁻¹ characteristic of a carbonyl group in a four-membered ring (cyclobutanone). The ring strain in the cyclobutanone shifts the C=O stretch to a higher frequency compared to a typical acyclic ketone.

  • C-N Stretch: An absorption band in the region of 1000-1250 cm⁻¹.

Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI), the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (139.19). The fragmentation pattern would likely involve alpha-cleavage adjacent to the nitrogen atom and the carbonyl group, leading to characteristic fragment ions.[5]

Synthesis and Reactivity

The synthesis of the 7-azaspiro[3.5]nonane scaffold is a key area of research, with various strategies being developed to access this valuable building block.

Synthetic Strategies

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, general methods for the construction of azaspirocycles can be adapted. A plausible synthetic approach could involve a multi-step sequence starting from readily available cyclic precursors. For instance, a solid-phase synthesis approach has been proposed for the construction of a 7-azaspiro[3.5]nonan-1-one core, which could be adapted.[6]

A generalized workflow for the synthesis of azaspirocyclic scaffolds is depicted below:

G A Starting Materials (e.g., Piperidine & Cyclobutane derivatives) B Step 1: Coupling Reaction (e.g., N-alkylation) A->B C Step 2: Intramolecular Cyclization (e.g., Dieckmann Condensation) B->C D Step 3: Functional Group Interconversion (e.g., Decarboxylation) C->D E This compound D->E GPR119_Pathway cluster_cell Pancreatic β-cell / Intestinal L-cell Agonist 7-Azaspiro[3.5]nonane Derivative (Agonist) GPR119 GPR119 Receptor Agonist->GPR119 binds Gs Gαs Protein GPR119->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP ↑ cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Insulin ↑ Insulin Secretion (β-cell) PKA->Insulin GLP1 ↑ GLP-1 Release (L-cell) PKA->GLP1

Caption: Simplified GPR119 signaling pathway activated by a 7-azaspiro[3.5]nonane-based agonist.

Other Potential Therapeutic Areas

The versatility of the 7-azaspiro[3.5]nonane scaffold suggests its potential application in other therapeutic areas. The ability to introduce diverse substituents allows for the fine-tuning of pharmacological properties to target a range of biological receptors and enzymes.

Handling, Storage, and Safety

While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling laboratory chemicals should be observed. An SDS for the hydrochloride salt is available and indicates that standard personal protective equipment should be used. [7]

  • Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Toxicity: The toxicological properties of this compound have not been extensively studied. It should be handled with care, assuming it may be harmful.

Conclusion and Future Outlook

This compound is a valuable and versatile building block in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique platform for the design of novel therapeutic agents with improved pharmacological profiles. The demonstrated success of its derivatives as GPR119 agonists highlights the potential of this scaffold in addressing metabolic diseases. Further exploration of the chemical space around the 7-azaspiro[3.5]nonane core is likely to yield new drug candidates for a variety of therapeutic targets. As synthetic methodologies for accessing this and related spirocycles continue to evolve, their application in drug discovery is expected to expand, contributing to the development of the next generation of innovative medicines.

References

  • Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847.
  • Kirichok, A. A., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 30-39.
  • BenchChem. (2025). A Head-to-Head Comparison of Azaspiro[3.5]nonane and Azaspiro[4.4]octane Scaffolds.
  • LookChem. (2019). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. LookChem Chemical Encyclopedia.
  • BenchChem. (2025). Application Notes & Protocols: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core.
  • Shtoh, I. O., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate.
  • The Journal of Organic Chemistry. (2022). Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes. The Journal of Organic Chemistry, 87(7), 4936-4949.
  • PubChem. 7-Azaspiro(3.5)nonane. National Center for Biotechnology Information.
  • PubChem. Spiro[3.5]nonan-2-one. National Center for Biotechnology Information.
  • French-Ukrainian Journal of Chemistry. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • ResearchGate. (2025). Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists.
  • PubChem. Spiro[3.5]nonan-2-one. National Center for Biotechnology Information.
  • PubChemLite. Spiro[3.5]nonan-2-one.
  • PubChemLite. Spiro[3.5]nonan-2-ol.
  • BenchChem. (2025). Application of Spiro[3.5]nonan-2-ol in the Synthesis of Novel Spiro Compounds: A Review of Current Research.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Unacademy. (2023). NEET UG : Physical and Chemical Properties of Ketones.
  • PubMed. (2015). Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility. Bioorganic & Medicinal Chemistry Letters, 25(22), 5164-5168.
  • Molecules. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Molecules, 19(12), 20496-20506.
  • Journal of Materials Chemistry B. (2018). Physicochemical properties, pharmacokinetics, toxicology and application of nanocarriers. Journal of Materials Chemistry B, 6(9), 1361-1382.
  • StatPearls. (2023). Biochemistry, Ketone Metabolism. StatPearls Publishing.

Sources

An In-Depth Technical Guide to 7-Azaspiro[3.5]nonan-2-one: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-azaspiro[3.5]nonan-2-one core is a compelling structural motif in modern medicinal chemistry. Its inherent three-dimensional geometry, conferred by the spirocyclic fusion of a cyclobutane and a piperidine ring, offers a rigid scaffold that can improve the pharmacological properties of bioactive molecules. This guide provides a comprehensive technical overview of this compound, including its nomenclature, synthetic strategies with detailed experimental insights, and its burgeoning role in the development of novel therapeutics targeting key signaling pathways.

Nomenclature and Chemical Identity

The systematic IUPAC name for this spirocyclic ketone is This compound . This name delineates a nine-membered bicyclic structure (nonane) where two rings are joined by a single carbon atom (spiro). The numbers in the brackets, [3.5], indicate the number of carbon atoms in each ring connected to the spiro atom, excluding the spiro atom itself. The prefix 7-aza specifies that the nitrogen atom is at the 7th position of the bicyclic system, and the suffix -2-one indicates a ketone functional group at the 2nd position.

Synonyms:

  • 2-Oxo-7-azaspiro[3.5]nonane

  • This compound

Key Identifiers:

  • CAS Number: 1365570-36-0[1]

  • Molecular Formula: C₈H₁₃NO

  • Molecular Weight: 139.19 g/mol

Synthetic Strategies and Mechanistic Considerations

The synthesis of azaspirocyclic compounds, including this compound, presents unique challenges due to the construction of the sterically demanding spirocenter. Various synthetic methodologies have been developed to access this valuable scaffold.

Two-Step Cyclization Approach

A patented method describes a two-step synthesis of "7-oxo-2-azaspiro[3.5]nonane," which is synonymous with our compound of interest. This approach involves two sequential cyclization reactions. While the patent provides a general outline, the following protocol has been elaborated with mechanistic insights to provide a deeper understanding for the practicing chemist.

Experimental Protocol: Two-Step Synthesis of this compound

Step 1: First Cyclization to form the Piperidine Ring

  • Reaction Setup: To a solution of bis(2-chloroethyl) ether and cyanoacetaldehyde diethyl acetal in N,N-dimethylformamide (DMF), add an acid binding agent (e.g., a non-nucleophilic base like potassium carbonate), a phase transfer catalyst (e.g., a quaternary ammonium salt), and an iodo metal salt (e.g., potassium iodide).

  • Reaction Conditions: Heat the reaction mixture to 70-100 °C for 12-24 hours.

  • Work-up and Isolation: After cooling, the reaction is quenched with water and extracted with an organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated to yield the crude intermediate.

Causality and Experimental Choices:

  • The use of a phase transfer catalyst is crucial to facilitate the reaction between the water-insoluble organic substrates and the inorganic base.

  • The iodo metal salt, through the Finkelstein reaction, converts the less reactive alkyl chlorides to more reactive alkyl iodides in situ, accelerating the rate of nucleophilic substitution.

  • The acid binding agent neutralizes the hydrochloric acid generated during the reaction, preventing side reactions.

Step 2: Second Cyclization and Ketone Formation

  • Reaction Setup: The crude intermediate from Step 1 is dissolved in an anhydrous ethereal solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Reduction and Cyclization: The solution is cooled, and a reducing agent like lithium aluminum hydride (LiAlH) is added portion-wise. The reaction is stirred for several hours.

  • Work-up and Purification: The reaction is carefully quenched sequentially with water, a sodium hydroxide solution, and then more water. The resulting solid is filtered off, and the filtrate is concentrated. The crude product is then purified by column chromatography on neutral alumina.

Causality and Experimental Choices:

  • Lithium aluminum hydride is a powerful reducing agent capable of reducing the nitrile group and effecting the second cyclization to form the cyclobutane ring. The exact mechanism of this intramolecular cyclization is complex and likely involves the formation of an organoaluminum intermediate.

  • The specific quenching procedure (Fieser workup) is designed to safely destroy the excess LiAlH and to precipitate the aluminum salts in a granular form that is easily filtered.

  • Purification on neutral alumina is chosen to avoid potential degradation of the product that might occur on more acidic or basic stationary phases.

Diagram of the Synthetic Workflow

G cluster_0 Step 1: Piperidine Ring Formation cluster_1 Step 2: Cyclobutane Ring Formation A bis(2-chloroethyl) ether + cyanoacetaldehyde diethyl acetal B Intermediate 1 A->B K2CO3, PTC, KI DMF, 70-100°C C Intermediate 1 D This compound C->D 1. LiAlH4, THF 2. Quench & Purify

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

While a complete set of publicly available spectra for this compound is not readily found, data for analogous structures and general spectroscopic principles can be used to predict its characteristic signals.

Table 1: Predicted Spectroscopic Data for this compound

Technique Expected Chemical Shifts / Signals
¹H NMR Multiple signals in the aliphatic region (δ 1.5-3.5 ppm) corresponding to the protons of the cyclobutane and piperidine rings. A broad singlet for the N-H proton.
¹³C NMR A signal for the ketone carbonyl carbon in the range of δ 200-220 ppm. Signals for the spiro carbon and other aliphatic carbons.
IR Spectroscopy A strong, sharp absorption band for the C=O stretch of the ketone, typically in the range of 1715-1740 cm⁻¹. An N-H stretching band around 3300-3500 cm⁻¹.
Mass Spectrometry A molecular ion peak (M⁺) corresponding to the molecular weight of 139.19. Fragmentation patterns would be consistent with the loss of small neutral molecules from the ring systems.

Applications in Drug Discovery

The rigid, three-dimensional structure of the 7-azaspiro[3.5]nonane scaffold makes it an attractive building block in drug design. This rigidity can lead to improved binding affinity and selectivity for biological targets, as well as favorable pharmacokinetic properties.

GPR119 Agonists for Type 2 Diabetes

Derivatives of the 7-azaspiro[3.5]nonane scaffold have been investigated as potent agonists of G protein-coupled receptor 119 (GPR119).[2] GPR119 is a promising target for the treatment of type 2 diabetes due to its role in glucose homeostasis.

Mechanism of Action: Upon binding of a 7-azaspiro[3.5]nonane-based agonist, GPR119, which is primarily expressed in pancreatic β-cells and intestinal L-cells, couples to the Gs alpha subunit of the heterotrimeric G protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[2]

  • In pancreatic β-cells , elevated cAMP enhances glucose-stimulated insulin secretion.

  • In intestinal L-cells , increased cAMP promotes the release of incretin hormones like glucagon-like peptide-1 (GLP-1), which further potentiates insulin secretion from β-cells in a glucose-dependent manner.[2]

GPR119 Signaling Pathway

GPR119_Signaling Agonist This compound Derivative GPR119 GPR119 Agonist->GPR119 Binds to Gs Gs Protein GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP cAMP cAMP ATP->cAMP Catalyzes PKA Protein Kinase A cAMP->PKA Activates Insulin Insulin Secretion (Pancreatic β-cell) PKA->Insulin Promotes GLP1 GLP-1 Release (Intestinal L-cell) PKA->GLP1 Promotes

Caption: GPR119 signaling pathway activated by a 7-azaspiro[3.5]nonane derivative.

Fatty Acid Amide Hydrolase (FAAH) Inhibitors for Pain and Inflammation

The 7-azaspiro[3.5]nonane scaffold has also been identified as a promising core for the development of inhibitors of Fatty Acid Amide Hydrolase (FAAH).[3][4] FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide, an endogenous cannabinoid with analgesic and anti-inflammatory properties.[4]

Mechanism of Action: By inhibiting FAAH, 7-azaspiro[3.5]nonane-based compounds prevent the breakdown of anandamide. This leads to an increase in endogenous anandamide levels, which in turn enhances the activation of cannabinoid receptors (CB1 and CB2). This modulation of the endocannabinoid system can produce therapeutic effects such as pain relief and reduction of inflammation.[5]

Conclusion

This compound represents a valuable and versatile scaffold for the development of novel therapeutics. Its rigid three-dimensional structure provides a unique platform for the design of potent and selective modulators of important biological targets. The synthetic routes, while challenging, are accessible, and the potential applications in treating metabolic disorders and pain highlight the significance of this compound in modern drug discovery. Further exploration of the chemical space around this core is likely to yield new and improved drug candidates.

References

  • Meyers, M. J., et al. (2011). Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds. Bioorganic & Medicinal Chemistry Letters, 21(21), 6538-6544. [Link]
  • PubChem. (n.d.). 7-Azaspiro(3.5)nonane.
  • PubChem. (n.d.). 7-Oxa-2-azaspiro(3.5)nonane.
  • Meyers, M. J., et al. (2011). Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 2. Discovery of 7-azaspiro[3.5]nonane urea PF-04862853, an orally efficacious inhibitor of fatty acid amide hydrolase (FAAH) for pain. Bioorganic & Medicinal Chemistry Letters, 21(21), 6545-6553. [Link]
  • Kirichok, A., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). [Link]
  • Ahn, K., et al. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). The AAPS Journal, 11(4), 744-754. [Link]
  • Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847. [Link]
  • ResearchGate. (2011). Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 2. Discovery of 7-azaspiro[3.5]nonane urea PF-04862853, an orally efficacious inhibitor of fatty acid amide hydrolase (FAAH) for pain. [Link]
  • Kuntiyong, P., et al. (2022). Synthesis of 1-Azaspiro[2][4]-7-decen-2-one from L-Asparagine and L-Aspartic Acid.
  • ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]
  • The Royal Society of Chemistry. (n.d.).
  • Patsnap Synapse. (2024, June 21). What are FAAH inhibitors and how do they work? [Link]
  • University of Wisconsin-Madison. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. [Link]
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0148273). [Link]
  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
  • Pyne, S. G., et al. (2005). Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions. Tetrahedron, 61(34), 8120-8129. [Link]
  • Semple, G. (2010). The significance of GPR119 agonists as a future treatment for type 2 diabetes. Drug News & Perspectives, 23(7), 418-424. [Link]

Sources

An In-depth Technical Guide to 7-Azaspiro[3.5]nonan-2-one: A Key Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 7-Azaspiro[3.5]nonan-2-one, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. Its unique spirocyclic architecture offers a three-dimensional framework that is increasingly sought after in the design of novel therapeutics. We will delve into its fundamental molecular properties, synthesis strategies, and its emerging applications, providing expert insights into the rationale behind its use in medicinal chemistry.

Core Molecular Attributes of this compound

The foundational step in understanding the utility of any chemical entity is to define its basic molecular and physical characteristics. This compound is a bicyclic organic compound featuring a piperidine ring fused to a cyclobutane ring through a shared carbon atom, with a ketone functional group on the cyclobutane ring.

Molecular Formula and Weight

The precise molecular composition and mass are critical for a range of applications, from reaction stoichiometry to analytical characterization.

PropertyValueSource
Molecular Formula C₈H₁₃NO[1]
Molecular Weight 139.19 g/mol [1]
Exact Mass 139.099714038 Da[1]

The molecular formula, C₈H₁₃NO, indicates a structure composed of eight carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and one oxygen atom. This composition gives it a molecular weight of approximately 139.19 g/mol .[1]

The Significance of the Spirocyclic Scaffold

The spirocyclic nature of this compound is central to its appeal in drug design. Unlike flat, aromatic structures, spirocycles introduce a rigid, three-dimensional geometry. This structural rigidity can be highly advantageous, as it reduces the conformational flexibility of a molecule, leading to more specific and predictable interactions with biological targets.[2] The defined spatial arrangement of substituents on the spiro scaffold allows for the fine-tuning of binding affinities and pharmacokinetic properties.

The parent scaffold, 7-Azaspiro[3.5]nonane, has a molecular formula of C₈H₁₅N and a molecular weight of 125.21 g/mol .[3] The introduction of the ketone group in this compound not only changes the molecular weight but also provides a key functional handle for further chemical modifications and introduces a hydrogen bond acceptor, which can be crucial for target engagement.

Synthesis Strategies and Methodologies

The synthesis of azaspirocycles is a key area of research, with several strategies developed to access these complex scaffolds. While a universally standardized protocol for this compound is not available, general approaches for the synthesis of related azaspiro compounds can be adapted.

A plausible synthetic route can be conceptualized through a multi-step process, often involving the construction of the piperidine and cyclobutane rings followed by the introduction of the ketone functionality. One patented method for a related compound, 7-oxo-2-azaspiro[3.5]nonane, involves a two-step cyclization process.[4]

Below is a conceptual workflow illustrating a general approach to the synthesis of a 7-azaspiro[3.5]nonane core structure.

G cluster_0 Piperidine Precursor Synthesis cluster_1 Spirocyclization cluster_2 Final Product Formation Starting_Materials Commercially Available Starting Materials Piperidine_Formation Formation of Protected Piperidine Ring Starting_Materials->Piperidine_Formation Cyclobutane_Annulation Annulation of Cyclobutane Ring Piperidine_Formation->Cyclobutane_Annulation Spiro_Intermediate Formation of Protected 7-Azaspiro[3.5]nonane Cyclobutane_Annulation->Spiro_Intermediate Oxidation Oxidation to Ketone Spiro_Intermediate->Oxidation Deprotection Removal of Protecting Groups Oxidation->Deprotection Final_Product This compound Deprotection->Final_Product

Conceptual workflow for the synthesis of this compound.

This generalized pathway highlights the key transformations required. The choice of protecting groups for the nitrogen atom is critical to the success of the synthesis, with Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) being common choices. The spirocyclization step is often the most challenging and can be achieved through various methods, including intramolecular alkylation or ring-closing metathesis. The final oxidation to the ketone can be accomplished using a variety of standard oxidizing agents.

Applications in Drug Discovery and Medicinal Chemistry

The 7-azaspiro[3.5]nonane scaffold and its derivatives are being actively explored for their potential in treating a range of diseases, particularly those targeting the central nervous system (CNS).[2] The ability of such spirocyclic compounds to cross the blood-brain barrier is a significant advantage in the development of CNS-active drugs.[2]

The rigid framework of this compound allows for the precise positioning of pharmacophoric elements, which can lead to enhanced potency and selectivity for a given biological target. Furthermore, the introduction of the spirocyclic core can improve the metabolic stability of a drug candidate, a critical parameter in drug development.[5]

The ketone functionality of this compound serves as a versatile anchor point for the attachment of various side chains and functional groups, enabling the generation of diverse chemical libraries for high-throughput screening. This derivatization potential is illustrated in the relationship between the parent compound and its N-methylated analog, 7-Methyl-7-azaspiro[3.5]nonan-2-one, which has a molecular formula of C₉H₁₅NO and a molecular weight of 153.22 g/mol .[6]

Conclusion

This compound represents a valuable building block in the modern medicinal chemist's toolbox. Its well-defined three-dimensional structure, coupled with its synthetic tractability, makes it an attractive scaffold for the design of next-generation therapeutics. As the demand for novel chemical matter with improved pharmacological properties continues to grow, the importance of spirocyclic systems like this compound is set to increase. Further research into the synthesis and biological evaluation of derivatives of this core structure is warranted and holds significant promise for the future of drug discovery.

References

  • 7-Methyl-7-azaspiro[3.5]nonan-2-one. PubChem. [Link]
  • 7-Azaspiro(3.5)nonane. PubChem. [Link]
  • Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.

Sources

An In-depth Technical Guide to the Characterization of 7-Azaspiro[3.5]nonan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Azaspiro[3.5]nonan-2-one hydrochloride is a spirocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid three-dimensional structure offers a unique scaffold for the synthesis of novel therapeutics, particularly in the realm of neuroscience.[1] This guide provides a comprehensive overview of the essential analytical techniques and methodologies for the thorough characterization of this compound, ensuring its identity, purity, and quality for research and development applications.

Introduction: The Significance of the Spirocyclic Scaffold

Spirocyclic systems, characterized by two rings sharing a single atom, have gained prominence in modern drug design.[2] The inherent conformational rigidity of the 7-azaspiro[3.5]nonane core can lead to improved binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. The presence of a secondary amine in the piperidine ring and a ketone in the cyclobutane ring provides two versatile functional handles for further chemical modifications, making this compound hydrochloride a valuable starting material for the synthesis of diverse compound libraries. This guide will delve into the critical aspects of its characterization, providing both theoretical understanding and practical protocols.

Molecular and Physicochemical Properties

A foundational aspect of characterizing any chemical entity is the determination of its fundamental molecular and physicochemical properties. These data points are crucial for identity confirmation, assessing purity, and developing appropriate handling and storage procedures.

PropertyValueSource
CAS Number 1392211-51-6[2][3][4]
Molecular Formula C₈H₁₄ClNO[3][4][5]
Molecular Weight 175.66 g/mol [3][4][5]
Appearance White to off-white solidInferred from typical hydrochloride salts
Melting Point Not available. Expected to be >150 °C (decomposition)General knowledge of similar compounds
Solubility Soluble in water and methanol.[6]
Storage Store at 2-8°C under an inert atmosphere.[3]

Spectroscopic Characterization: Elucidating the Molecular Structure

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound hydrochloride. Each method provides unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound hydrochloride, both ¹H and ¹³C NMR are essential.

Expected ¹H NMR Spectral Features (in D₂O):

The proton NMR spectrum is expected to show distinct signals for the protons on the cyclobutane and piperidine rings. The hydrochloride salt form will result in a broad signal for the N-H proton. Due to the spirocyclic nature, the protons on each ring may exhibit complex splitting patterns.

  • Piperidine Ring Protons: Protons adjacent to the nitrogen will appear as multiplets in the downfield region (around 3.0-3.5 ppm). The other piperidine protons will likely be observed as multiplets in the range of 1.8-2.2 ppm.

  • Cyclobutane Ring Protons: The protons on the cyclobutane ring will also present as multiplets, typically between 2.0 and 2.8 ppm. The protons alpha to the ketone will be the most downfield.

Expected ¹³C NMR Spectral Features (in D₂O):

The carbon NMR spectrum will provide information on the number of unique carbon environments.

  • Carbonyl Carbon: A characteristic peak in the downfield region, typically around 210-220 ppm, is indicative of the ketone carbonyl group.[7]

  • Spiro Carbon: The quaternary spiro carbon will have a unique chemical shift, likely in the range of 40-50 ppm.

  • Piperidine and Cyclobutane Carbons: The remaining carbon signals for the two rings will appear in the aliphatic region (20-60 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Functional Group
~1710C=O (Ketone) stretch[7]
~2700-3000N-H (secondary amine salt) stretch
~2850-2950C-H (aliphatic) stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound hydrochloride, Electrospray Ionization (ESI) is a suitable technique.

  • Expected Molecular Ion: The base peak in the positive ion mode ESI-MS would correspond to the protonated molecule [M+H]⁺, with an expected m/z of 140.1070 (for the free base C₈H₁₃NO).

Chromatographic Purity Assessment

Chromatographic methods are essential for determining the purity of this compound hydrochloride and for identifying any potential impurities.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a widely used method for the purity analysis of polar organic compounds.

A General HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile (with 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

This method should provide a sharp peak for the main compound and separate it from potential impurities. Method validation should be performed according to ICH guidelines.

Synthesis and Purification Overview

A plausible synthetic route to this compound hydrochloride involves a multi-step process, likely starting from commercially available piperidine derivatives. A key step in the formation of the spirocyclic core could be an intramolecular cyclization.

A general synthetic strategy for a similar compound, 7-Azaspiro[3.5]nonan-1-one, involves a [2+2] cycloaddition (Staudinger reaction) between a ketene and an imine derived from a piperidin-4-one derivative.[8] A similar approach could potentially be adapted for the synthesis of the 2-one isomer.

Purification:

The crude product is typically purified by column chromatography on silica gel. The final hydrochloride salt can be obtained by treating the purified free base with a solution of HCl in a suitable solvent like diethyl ether or isopropanol, followed by filtration and drying of the resulting precipitate.

Workflow and Data Integration

A systematic approach is crucial for the comprehensive characterization of this compound hydrochloride. The following workflow integrates the discussed techniques.

Caption: Integrated workflow for the synthesis and characterization of this compound hydrochloride.

Conclusion

The thorough characterization of this compound hydrochloride is paramount for its successful application in research and drug development. This guide has outlined a multi-faceted approach, combining spectroscopic and chromatographic techniques to confirm its structure and assess its purity. By following these methodologies, researchers can ensure the quality and reliability of this valuable spirocyclic building block for the advancement of medicinal chemistry.

References

  • The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =.
  • PubChem. (n.d.). 7-Oxa-2-azaspiro[3.5]nonane hydrochloride.
  • National Center for Biotechnology Information. (2022). Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. Journal of Medicinal Chemistry, 65(9), 6849–6867. [Link]
  • PubChem. (n.d.). 7-Azaspiro(3.5)nonane.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).
  • Aribo Biotechnology. (n.d.). Cas:203661-69-2 Name:7-Azaspiro[3.5]nonane-7-carboxylic acid, 2-oxo-, 1,1-dimethylethyl ester.
  • French-Ukrainian Journal of Chemistry. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • MySkinRecipes. (n.d.). This compound hydrochloride.
  • ChemSrc. (n.d.). CAS#:2230807-64-2 | 7-Thia-2-azaspiro[3.5]nonane hydrochloride.
  • University of California, Irvine. (n.d.). 1H NMR Chemical Shifts (δ, ppm).
  • ResearchGate. (n.d.). (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • PubChem. (n.d.). 7-Oxa-2-azaspiro(3.5)nonane.
  • National Academic Digital Library of Ethiopia. (n.d.). HPLC Methods for Recently Approved Pharmaceuticals.
  • PubChem. (n.d.). 2-[(N-{[(7-cyano-7-azaspiro[3.5]nonan-2-yl)oxy]carbonyl}-L-leucyl)amino]-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propane-1-sulfonic acid.
  • PubChemLite. (n.d.). 2-oxa-7-azaspiro[3.5]nonan-6-one.

Sources

Introduction: The Structural Significance of 7-Azaspiro[3.5]nonan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 7-Azaspiro[3.5]nonan-2-one

This compound is a spirocyclic scaffold of considerable interest in medicinal chemistry and drug development. Its rigid, three-dimensional structure provides a unique framework for the design of novel therapeutics, moving away from the traditionally "flat" molecules that dominate many compound libraries. The incorporation of a cyclobutanone ring fused to a piperidine moiety creates specific spatial arrangements of functional groups, which can lead to enhanced potency, selectivity, and improved pharmacokinetic properties for drug candidates.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of such molecules. It provides precise information about the chemical environment, connectivity, and stereochemistry of every atom in the molecular framework. This guide, written from the perspective of a Senior Application Scientist, offers a comprehensive overview of the expected ¹H and ¹³C NMR data for this compound, outlines a robust experimental protocol for data acquisition, and explains the logic behind the spectral assignment.

Molecular Structure and Predicted NMR Environments

To interpret the NMR spectra of this compound, a thorough understanding of its structure and the symmetry of its constituent atoms is paramount. The molecule consists of a piperidine ring and a cyclobutanone ring sharing a single quaternary carbon atom (the spiro center).

Caption: Numbering scheme for this compound.

Based on this structure, we can predict the number of unique signals:

  • ¹H NMR: There are 6 distinct proton environments (C1-H₂, C3-H₂, C5-H₂, C6-H₂, C8-H₂, and N-H). Due to the spirocyclic nature, the two protons on a single methylene group (e.g., C1) may be chemically non-equivalent, potentially leading to more complex splitting patterns.

  • ¹³C NMR: There are 7 unique carbon environments (C1, C2, C3, C4, C5, C6, and C8).

Anticipated NMR Spectral Data

While no specific experimental data for the title compound is publicly available, we can predict the chemical shifts based on established principles and data from analogous structures.[1][2][3] Protons and carbons adjacent to the electron-withdrawing carbonyl group (C=O) and the nitrogen atom will be "deshielded" and appear at a higher chemical shift (further downfield).[4][5]

Predicted ¹H NMR Data

The following table outlines the expected chemical shifts (δ) and multiplicities for the protons in this compound, assuming a standard solvent like CDCl₃.

Position Predicted δ (ppm) Multiplicity Integration Rationale
C1-H₂, C3-H₂2.5 - 3.2Multiplet (m)4HProtons on the cyclobutanone ring, alpha to the carbonyl group, are significantly deshielded. Complex splitting is expected due to geminal and vicinal coupling.
C6-H₂, C8-H₂2.8 - 3.4Triplet (t) or Multiplet (m)4HProtons alpha to the piperidine nitrogen are deshielded.
C5-H₂1.7 - 2.2Multiplet (m)4HProtons beta to the piperidine nitrogen, representing a standard alkyl environment.
N-H1.5 - 3.0Broad singlet (br s)1HThe chemical shift is variable and depends on concentration and solvent. The signal will disappear upon D₂O exchange.
Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides a clear count of the unique carbon atoms.

Position Predicted δ (ppm) Rationale
C2205 - 220The carbonyl carbon is the most deshielded carbon and appears significantly downfield.[4]
C455 - 70The spiro quaternary carbon is deshielded due to being bonded to four other carbons.
C1, C345 - 55Carbons alpha to the carbonyl group.
C6, C840 - 50Carbons alpha to the piperidine nitrogen.
C530 - 40Carbon beta to the piperidine nitrogen, in a typical alkane region.

Experimental Protocol for NMR Data Acquisition

The following protocol is a self-validating system designed to provide unambiguous structural confirmation. The inclusion of 2D NMR experiments is critical for validating the assignments made from 1D spectra.

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good choice for initial screening due to its ability to dissolve a wide range of organic compounds.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

1D NMR Acquisition
  • ¹H NMR:

    • Spectrometer Frequency: ≥400 MHz.

    • Pulse Program: Standard single-pulse (zg30).

    • Number of Scans (NS): 16-32. This provides a good signal-to-noise ratio for a sample of this concentration.

    • Relaxation Delay (D1): 2-5 seconds. A longer delay ensures accurate integration.

  • ¹³C NMR:

    • Spectrometer Frequency: ≥100 MHz (corresponding to a 400 MHz ¹H).

    • Pulse Program: Proton-decoupled (zgpg30). This ensures that each unique carbon appears as a single line, simplifying the spectrum.

    • Number of Scans (NS): 1024-4096. More scans are needed due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay (D1): 2 seconds.

2D NMR Acquisition (for Structural Validation)

To confirm the connectivity and definitively assign each signal, the following 2D experiments are essential.

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal to which it is directly attached.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is crucial for identifying the connectivity around quaternary centers like the spiro carbon (C4) and the carbonyl carbon (C2).

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR for Validation cluster_output Final Output H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY Assigns neighbors HMBC HMBC (Long-Range ¹H-¹³C Bonds) H1_NMR->HMBC Connects fragments C13_NMR ¹³C NMR (Carbon Skeleton) HSQC HSQC (Direct ¹H-¹³C Bonds) C13_NMR->HSQC Links C to H C13_NMR->HMBC Connects fragments Structure Unambiguous Structure Confirmation COSY->Structure HSQC->Structure HMBC->Structure

Caption: Workflow for unambiguous NMR-based structure elucidation.

Data Interpretation and Assignment Logic

The power of this workflow lies in using multi-dimensional data to build the molecule piece by piece.

  • HSQC Analysis: The HSQC spectrum will directly link the proton signals to their attached carbons. For example, the proton signals in the 1.7-2.2 ppm range will correlate with the carbon signal around 30-40 ppm, confirming their assignment to the C5 position.

  • COSY Analysis: The COSY spectrum will show correlations between neighboring protons. We would expect to see a correlation between the protons on C5 and its neighbors on C6 and C8, confirming the piperidine ring structure.

  • HMBC Analysis: This is the key to assembling the full spirocyclic structure. Key expected correlations are illustrated below. For instance, the protons on C1 and C3 should show a correlation to the carbonyl carbon (C2), confirming the cyclobutanone fragment. Crucially, protons on C1, C3, C5, and C8 should all show a correlation to the spiro carbon (C4), unequivocally establishing the spirocyclic linkage.

Caption: Key 2- and 3-bond HMBC correlations for structural validation.

Analysis of Potential Impurities

The synthesis of this compound, likely via a method such as the Staudinger [2+2] ketene-imine cycloaddition, may result in specific impurities.[6] NMR is an excellent tool for their detection.

  • Unreacted Starting Materials: The presence of the imine precursor (derived from a piperidin-4-one derivative) or the ketene precursor would be readily identifiable by their unique NMR signals.

  • Olefinic Impurities: Elimination side-reactions could potentially form olefinic byproducts. These would be characterized by distinct signals in the vinyl region of the ¹H NMR spectrum (typically 4.5-6.5 ppm).[6]

  • Residual Solvents: Signals from common synthesis and purification solvents (e.g., dichloromethane, ethyl acetate, hexane) are often present and can be identified using standard reference tables.

By following the rigorous, multi-faceted protocol described in this guide, researchers and drug development professionals can confidently determine and validate the structure of this compound, ensuring the chemical integrity of this valuable synthetic building block.

References

  • French-Ukrainian Journal of Chemistry. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • Molecules. (2022). Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes.
  • Preprints.org. (2023). Synthesis of Substituted Pyrrole Derivatives Based on 8- azaspiro[5.6]dodec-10-ene Scaffold.
  • ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • The Royal Society of Chemistry. (2011). 1H NMR spectrum of the spiro compound 18.
  • ResearchGate. (2015). Synthesis and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane, 2-azaspiro[4.5]decane-1,3-dione and 3-cyclohexylpyrrolidine-2,5-dione. Part IV.
  • UCLA Chemistry. Spectroscopy Tutorial: Ketones.
  • ResearchGate. NMR data for similar spiro heterocyclic compounds.
  • ScienceDirect. Basic 1H- and 13C-NMR Spectroscopy.
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Oregon State University. 1H NMR Chemical Shift.
  • University of Puget Sound. NMR Chemical Shifts.
  • PubChem. 7-Oxa-2-azaspiro(3.5)nonane.
  • University of Wisconsin-Madison. 13C-NMR.
  • Oregon State University. 13C NMR Chemical Shifts.
  • University of California, Irvine. 1H NMR Chemical Shifts (δ, ppm).
  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.

Sources

The Ascendancy of the 7-Azaspiro[3.5]nonan-2-one Scaffold: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of novel chemical matter with enhanced three-dimensionality and superior physicochemical properties has propelled spirocyclic scaffolds to the forefront of modern medicinal chemistry. Among these, the 7-azaspiro[3.5]nonan-2-one core has emerged as a particularly compelling structural motif. Its inherent rigidity, synthetic tractability, and ability to project substituents into distinct vectors of chemical space have established it as a privileged scaffold for engaging a diverse range of biological targets. This in-depth technical guide provides a comprehensive overview of the this compound scaffold, from its synthesis to its successful application in the development of potent and selective modulators of challenging drug targets, including Fatty Acid Amide Hydrolase (FAAH), G protein-coupled receptor 119 (GPR119), and the oncogenic KRAS G12C mutant. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental insights.

The Spirocyclic Paradigm: Escaping Flatland in Drug Design

For decades, medicinal chemistry has been dominated by flat, aromatic structures. However, the concept of "escaping flatland" has gained significant traction, driven by the understanding that molecules with greater three-dimensionality often exhibit improved pharmacological properties, such as enhanced target selectivity, better metabolic stability, and increased aqueous solubility.[1] Spirocycles, characterized by two rings sharing a single carbon atom, are exemplary three-dimensional scaffolds that offer a rigid framework for the precise spatial orientation of functional groups.[2] This rigidity minimizes the entropic penalty upon binding to a biological target, often leading to higher potency. The 7-azaspiro[3.5]nonane scaffold, featuring a four-membered azetidine ring fused to a six-membered piperidine ring with a ketone functionality, embodies these desirable attributes.

Synthesis of the this compound Core: Strategies and Methodologies

The synthetic accessibility of a scaffold is paramount to its utility in drug discovery. The this compound core and its derivatives can be constructed through various synthetic routes, including solution-phase and solid-phase methodologies.

Solution-Phase Synthesis

A patented two-step method for a closely related isomer, 7-oxo-2-azaspiro[3.5]nonane, provides a foundational understanding of the cyclization strategies that can be employed.[3] This approach involves a first cyclization to form an intermediate, followed by a second cyclization using a reducing agent like lithium aluminum hydride.[3] While this patent describes a different isomer, the principles of sequential cyclization are applicable to the synthesis of the this compound core.

A general and adaptable approach to the azaspiro[3.5]nonane framework often involves the construction of the piperidine ring followed by the formation of the azetidine ring, or vice versa. The specific substitution pattern and the placement of the ketone will dictate the precise synthetic strategy.

Solid-Phase Synthesis of 7-Azaspiro[3.5]nonan-1-one Derivatives

Solid-phase organic synthesis (SPOS) offers significant advantages for the rapid generation of compound libraries for screening and structure-activity relationship (SAR) studies. A representative workflow for the solid-phase synthesis of a 7-azaspiro[3.5]nonan-1-one core, a closely related isomer, is depicted below.[4] This strategy highlights the modularity of the synthesis, allowing for diversification at multiple points.

SPOS_Workflow Resin 1. Resin Swelling Loading 2. Loading of Fmoc-protected aminopiperidine Resin->Loading Deprotection 3. Fmoc Deprotection Loading->Deprotection Acylation 4. Acylation with cyclobutane precursor Deprotection->Acylation Cyclization 5. Dieckmann Condensation & Decarboxylation Acylation->Cyclization Diversification 6. R-group Diversification (optional) Cyclization->Diversification Cleavage 7. Cleavage from Resin Diversification->Cleavage Purification 8. Purification Cleavage->Purification

Caption: Solid-phase synthesis workflow for a 7-azaspiro[3.5]nonan-1-one core.

Experimental Protocol: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Library [4]

  • Resin Preparation and Loading: Swell 2-chlorotrityl chloride resin in anhydrous dichloromethane (DCM). Add a solution of Fmoc-4-amino-1-Boc-piperidine and N,N-diisopropylethylamine (DIEA) in anhydrous DCM and agitate. Cap any remaining active sites with a solution of DCM/MeOH/DIEA.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in N,N-dimethylformamide (DMF) to remove the Fmoc protecting group.

  • Acylation: Swell the resin in DMF. In a separate vessel, pre-activate 3-(methoxycarbonyl)cyclobutanecarboxylic acid with O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and DIEA in anhydrous DMF. Add this solution to the resin and agitate.

  • Spirocyclization (Dieckmann Condensation and Decarboxylation): Swell the resin in anhydrous tetrahydrofuran (THF). Add a solution of potassium tert-butoxide in anhydrous THF and agitate at elevated temperature. For decarboxylation, suspend the resin in a mixture of DMSO and water and heat.

  • Diversification (Optional): The piperidine nitrogen can be functionalized at this stage through standard protocols such as reductive amination or acylation.

  • Cleavage and Purification: Cleave the product from the resin using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water). Precipitate the crude product in cold diethyl ether, and purify by reverse-phase HPLC.

Medicinal Chemistry Applications of the 7-Azaspiro[3.5]nonane Scaffold

The unique structural features of the 7-azaspiro[3.5]nonane scaffold have been successfully exploited to develop modulators for several important drug targets.

Fatty Acid Amide Hydrolase (FAAH) Inhibitors for Pain and Inflammation

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that degrades the endocannabinoid anandamide and other fatty acid amides, thereby terminating their signaling.[5] Inhibition of FAAH increases the endogenous levels of these signaling lipids, leading to analgesic and anti-inflammatory effects. The 7-azaspiro[3.5]nonane scaffold has been identified as a superior core for the development of potent and selective FAAH inhibitors.[6][7]

FAAH_Inhibition FAAH FAAH Enzyme ArachidonicAcid Arachidonic Acid + Ethanolamine (Products) FAAH->ArachidonicAcid Anandamide Anandamide (Substrate) Anandamide->FAAH Hydrolysis Analgesia Analgesia & Anti-inflammation Anandamide->Analgesia Increased Levels Azaspiro_Inhibitor 7-Azaspiro[3.5]nonane Inhibitor Azaspiro_Inhibitor->FAAH Inhibition

Caption: Mechanism of action of 7-azaspiro[3.5]nonane-based FAAH inhibitors.

Structure-Activity Relationship (SAR) of 7-Azaspiro[3.5]nonane FAAH Inhibitors

The SAR for this class of inhibitors has been extensively explored, leading to the identification of clinical candidates.[7] Key findings are summarized below:

Compound IDR Group (Urea Moiety)hFAAH kinact/Ki (M-1s-1)[5]
Lead Scaffold Phenyl>1500
PF-04862853 3,4-Dimethylisoxazole4190

Experimental Protocol: FAAH Inhibition Assay [8]

This is a fluorescence-based assay to screen for FAAH inhibitors.

  • Reagents: FAAH enzyme preparation (e.g., from rat liver microsomes), FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA), FAAH substrate (e.g., AMC arachidonoyl amide), test compounds, and a known FAAH inhibitor (e.g., JZL195) as a positive control.

  • Procedure: a. In a 96-well plate, add FAAH Assay Buffer, the FAAH enzyme, and the test compound or solvent control. b. Incubate for a defined period at 37°C. c. Initiate the reaction by adding the FAAH substrate. d. Incubate for 30 minutes at 37°C. e. Measure the fluorescence with an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the control wells. Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration.

GPR119 Agonists for Type 2 Diabetes

G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes. It is primarily expressed in pancreatic β-cells and intestinal L-cells.[1] Activation of GPR119 leads to a glucose-dependent increase in insulin secretion and the release of incretin hormones like GLP-1.[9] The 7-azaspiro[3.5]nonane scaffold has been successfully employed to develop potent and orally active GPR119 agonists.[1]

GPR119_Signaling cluster_cell Pancreatic β-cell / Intestinal L-cell Agonist 7-Azaspiro[3.5]nonane GPR119 Agonist GPR119 GPR119 Agonist->GPR119 Binds Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP PKA Protein Kinase A cAMP->PKA Activates Insulin_GLP1 Insulin Secretion (β-cell) GLP-1 Release (L-cell) PKA->Insulin_GLP1 Promotes

Caption: GPR119 signaling pathway activated by a 7-azaspiro[3.5]nonane agonist.

Structure-Activity Relationship (SAR) of 7-Azaspiro[3.5]nonane GPR119 Agonists

Optimization of substituents on the piperidine nitrogen and an aromatic moiety led to the discovery of potent agonists with favorable pharmacokinetic profiles.[1]

Compound IDR2 (Piperidine N-substituent)R3 (Aryl group)hGPR119 EC50 (nM)[1]
54a Pyrimidin-2-yl4-cyanophenyl13
54g 5-cyanopyridin-2-yl4-cyanophenyl1.8

Experimental Protocol: GPR119 cAMP Accumulation Assay [10]

This assay measures the increase in intracellular cyclic AMP (cAMP) upon GPR119 activation.

  • Reagents: A cell line stably expressing human GPR119 (e.g., HEK293-hGPR119), assay buffer, test compounds, a positive control (e.g., a known GPR119 agonist or forskolin), and a cAMP detection kit (e.g., HTRF).

  • Procedure: a. Culture and harvest the cells. b. Prepare serial dilutions of the test compounds. c. In a 384-well plate, add the cells and the diluted compounds. d. Incubate for a specified time at room temperature. e. Add the cAMP detection reagents according to the kit manufacturer's instructions. f. Read the plate on an HTRF-compatible reader.

  • Data Analysis: Generate a dose-response curve by plotting the HTRF signal against the logarithm of the test compound concentration to determine the EC50 value.

Covalent Inhibitors of KRAS G12C for Cancer Therapy

The KRAS oncogene is one of the most frequently mutated genes in human cancers. The G12C mutation, where glycine is replaced by cysteine at codon 12, has been a particularly challenging target. The development of covalent inhibitors that specifically target the mutant cysteine has been a major breakthrough in oncology.[11] A derivative of the 7-azaspiro[3.5]nonane scaffold, 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one, has been instrumental in the development of potent and selective covalent inhibitors of KRAS G12C.[12]

Mechanism of Covalent Inhibition of KRAS G12C

These inhibitors form a covalent bond with the thiol group of the Cys12 residue in the switch-II pocket of the inactive, GDP-bound state of KRAS G12C.[13] This locks the protein in its inactive conformation, preventing downstream signaling that drives cell proliferation. The X-ray crystal structure of a KRAS G12C inhibitor containing a diazaspiro[3.5]nonane moiety has been solved, providing detailed insights into the binding mode.[14] The spirocyclic scaffold orients the acrylamide warhead for optimal reaction with Cys12 and positions other substituents to make favorable interactions within the binding pocket.

Experimental Protocol: KRAS G12C Target Engagement Assay [12]

This protocol describes a mass spectrometry-based method to quantify the engagement of a covalent inhibitor with KRAS G12C in tumor biopsies.

  • Sample Preparation: Extract total protein from tumor tissue.

  • Immunoaffinity Enrichment: Use an anti-RAS antibody to enrich for KRAS protein.

  • LC-MS/MS Analysis: Employ a targeted 2D-LC-MS/MS method to quantify both the unbound (free) KRAS G12C and the inhibitor-bound (covalently modified) KRAS G12C.

  • Data Analysis: Determine the percentage of target engagement by calculating the ratio of the inhibitor-bound KRAS G12C to the total KRAS G12C (free + bound).

Conclusion and Future Perspectives

The this compound scaffold and its close analogs have unequivocally demonstrated their value in modern medicinal chemistry. The successful application of this structural motif in developing clinical candidates for diverse and challenging targets underscores its status as a privileged scaffold. The inherent three-dimensionality, synthetic accessibility, and modular nature of the 7-azaspiro[3.5]nonane core provide a robust platform for the design of next-generation therapeutics. As our understanding of complex biological systems continues to grow, the strategic deployment of such sophisticated chemical architecture will be pivotal in addressing unmet medical needs. The continued exploration of the chemical space around the this compound scaffold is poised to yield further breakthroughs in drug discovery.

References

  • Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.
  • Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in p
  • Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes. (URL: Not available)
  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed. (URL: [Link])
  • 8X6R: KRasG12C in complex with inhibitor - RCSB PDB. (URL: [Link])
  • Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening - PMC - NIH. (URL: [Link])
  • Quantifying KRAS G12C Covalent Drug Inhibitor Activity in Mouse Tumors Using Mass Spectrometry | Analytical Chemistry - ACS Public
  • 7-Azaspiro(3.5)nonane | C8H15N | CID 20277171 - PubChem - NIH. (URL: [Link])
  • Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening | Journal of Medicinal Chemistry - ACS Public
  • Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds - PubMed. (URL: [Link])
  • (PDF)
  • Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 2. Discovery of 7-azaspiro[3.5]nonane urea PF-04862853, an orally efficacious inhibitor of fatty acid amide hydrolase (FAAH) for pain - PubMed. (URL: [Link])
  • Covalent KRAS G12C inhibitors in the KRAS thermal stability assay. (A)...
  • Assessment of KRAS G12C Target Engagement by a Covalent Inhibitor in Tumor Biopsies Using an Ultra-Sensitive Immunoaffinity 2D-LC-MS/MS Approach - PubMed. (URL: [Link])
  • Validation of the cell-based, HTRF cAMP assay for G protein-coupled...
  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - French-Ukrainian Journal of Chemistry. (URL: [Link])
  • Chemical Proteomic Characterization of a Covalent KRASG12C Inhibitor - PMC - NIH. (URL: [Link])
  • Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 2. Discovery of 7-azaspiro[3.5]nonane urea PF-04862853, an orally efficacious inhibitor of fatty acid amide hydrolase (FAAH)
  • First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations - PMC - PubMed Central. (URL: [Link])
  • 9DMM: Crystal structure of human KRAS G12C covalently bound to Divarasib (GDC6036). (URL: [Link])
  • Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit (E-BC-F082). (URL: [Link])
  • Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes. (URL: [Link])
  • Fluorimetric Assay of FAAH Activity | Springer N
  • GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC - PubMed Central. (URL: [Link])
  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design | French-Ukrainian Journal of Chemistry. (URL: [Link])
  • Development of potent and selective FAAH inhibitors with improved drug-like properties as potential tools to treat neuroinflamm

Sources

Whitepaper: The Emergence of 7-Azaspiro[3.5]nonane Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Synthesis, Strategic Application, and Future Potential

Abstract

The paradigm of drug discovery is undergoing a significant shift, moving away from planar, two-dimensional molecules towards complex, three-dimensional scaffolds that can better interact with the intricate topographies of biological targets. This guide delves into the ascendancy of one such scaffold: the 7-azaspiro[3.5]nonane core. We will explore the strategic rationale for its adoption, detailing how its unique structural and physicochemical properties offer tangible advantages in medicinal chemistry. This document provides an in-depth examination of key synthetic pathways, proven applications in targeting G-protein coupled receptors (GPCRs) and enzymes, and the critical experimental protocols that underpin its successful development. This is a technical guide for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their own discovery programs.

The Strategic Imperative for 3D Scaffolds: Why 7-Azaspiro[3.5]nonane?

For decades, medicinal chemistry has been dominated by aromatic and heteroaromatic ring systems, a paradigm often referred to as "flatland". The push to "escape from flatland" is a direct response to the need for novel chemical entities with improved therapeutic profiles.[1] Azaspirocycles, particularly the 7-azaspiro[3.5]nonane framework, have emerged as a compelling solution.[2]

1.1. The Physicochemical Advantage

The introduction of a spirocyclic core, which contains a quaternary carbon shared by two rings, inherently increases the fraction of sp³-hybridized carbons (Fsp³) in a molecule.[3] A higher Fsp³ count is strongly correlated with an increased probability of success in clinical development, primarily because it allows for a more three-dimensional arrangement of substituents.[3] This 3D geometry provides several key benefits:

  • Modulation of Physicochemical Properties: Replacing traditional ring systems (like morpholine or piperidine) with azaspirocycles can significantly lower lipophilicity (logD), increase aqueous solubility, and improve metabolic stability.[3][4] This is crucial for optimizing the ADME-Tox (Administration, Distribution, Metabolism, Excretion, and Toxicity) profile of a drug candidate.

  • Enhanced Target Engagement: The rigid, non-planar structure of the 7-azaspiro[3.5]nonane scaffold locks the conformation of the molecule.[4] This pre-organization minimizes the entropic penalty upon binding and allows for a more precise, vectoral presentation of functional groups to interact with biological targets, potentially leading to higher potency and selectivity.[2][3]

The diagram below illustrates the fundamental structural difference between a traditional "flat" piperidine-based structure and a 3D azaspirocycle, highlighting the shift in chemical space exploration.

G cluster_0 Traditional 'Flat' Scaffold cluster_1 3D Azaspirocyclic Scaffold a Piperidine Core (Planar tendency) b 7-Azaspiro[3.5]nonane Core (Rigid, 3D Geometry) a->b 'Escape from Flatland' Increased Fsp³ Improved Physicochemical Properties

Caption: Transition from 2D to 3D scaffolds in drug design.

Constructing the Core: Synthetic Strategies for the 7-Azaspiro[3.5]nonane Scaffold

The utility of any scaffold is contingent upon its synthetic accessibility. Fortunately, several robust methods have been developed for the construction of the 7-azaspiro[3.5]nonane core, often starting from readily available piperidine derivatives.

2.1. Key Synthetic Pathways

Two prevalent strategies for building the spirocyclic system are the Staudinger [2+2] cycloaddition and the Dieckmann condensation.

  • Staudinger [2+2] Ketene-Imine Cycloaddition: This powerful reaction involves the coupling of a ketene, generated in situ from an acyl chloride and a base, with an imine derived from a piperidin-4-one derivative (e.g., N-Boc-4-piperidone).[5] This method directly forms the four-membered β-lactam ring fused at the 4-position of the piperidine.

  • Dieckmann Condensation: This intramolecular condensation of a diester is particularly well-suited for solid-phase organic synthesis (SPOS).[6] The strategy involves attaching a piperidine-based precursor to a solid support, followed by acylation and an intramolecular base-mediated cyclization to form the cyclobutanone ring. Subsequent decarboxylation yields the desired 7-azaspiro[3.5]nonan-1-one core.[6]

The following workflow diagram outlines a generalized approach for the solid-phase synthesis of a 7-azaspiro[3.5]nonan-1-one library.

G start Start: Solid Support (e.g., Wang Resin) step1 Step 1: Immobilization Couple Fmoc-protected piperidine building block start->step1 step2 Step 2: Deprotection & Acylation - Remove Fmoc group (20% piperidine/DMF) - Couple with cyclobutane precursor (e.g., 3-(methoxycarbonyl)cyclobutanecarboxylic acid) step1->step2 step3 Step 3: Spirocyclization - Dieckmann Condensation (K-tBuO) - Forms β-keto ester intermediate step2->step3 step4 Step 4: Decarboxylation - Heat in DMSO/Water - Yields 7-azaspiro[3.5]nonan-1-one core step3->step4 step5 Step 5: Diversification (Optional) - Reductive amination, etc. step4->step5 end Step 6: Cleavage - Cleave from resin (TFA) - Purify final compound step5->end

Caption: Solid-phase synthesis workflow for a 7-azaspiro[3.5]nonan-1-one core.

2.2. Protocol: Staudinger Cycloaddition for 7-Azaspiro[3.5]nonan-1-one Synthesis

This protocol provides a general methodology for the synthesis of a spiro-β-lactam via the Staudinger reaction, which must be adapted and optimized for specific substrates.[5]

Materials:

  • N-Boc-4-piperidone (Imine precursor)

  • Appropriate acyl chloride (Ketene precursor, e.g., chloroacetyl chloride)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Imine Formation: Dissolve N-Boc-4-piperidone and a primary amine (if not using the piperidone directly) in anhydrous DCM under an inert atmosphere. This step may require a dehydrating agent like MgSO₄. Causality: The imine is the electrophilic partner in the cycloaddition. Ensuring anhydrous conditions prevents hydrolysis of the imine and the acyl chloride.

  • Reaction Setup: In a separate flask, dissolve the formed imine in anhydrous DCM and cool the solution to 0 °C in an ice bath. Causality: The reaction is often exothermic and cooling helps to control the reaction rate and can improve diastereoselectivity.

  • Ketene Generation: In a dropping funnel, prepare a solution of the acyl chloride (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cycloaddition: Add the acyl chloride/triethylamine solution dropwise to the cooled imine solution over 30-60 minutes with vigorous stirring. The triethylamine generates the highly reactive ketene in situ, which immediately reacts with the imine.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting imine is consumed.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the triethylamine hydrochloride salt and any unreacted acyl chloride. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel. The reaction can produce a mixture of cis and trans diastereomers, which can typically be separated by chromatography.[5] Validation: The structure and stereochemistry of the product must be confirmed by NMR spectroscopy, analyzing the coupling constants of the protons on the newly formed β-lactam ring.

Application in Drug Discovery: Case Studies

The true value of the 7-azaspiro[3.5]nonane scaffold is demonstrated by its successful application in active drug discovery programs.

3.1. Case Study: GPR119 Agonists for Type 2 Diabetes

G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes. Its activation stimulates glucose-dependent insulin secretion.[7] Researchers have successfully developed a novel class of potent GPR119 agonists based on the 7-azaspiro[3.5]nonane core.[8][9]

Design & SAR: The discovery program focused on optimizing two key positions: the piperidine N-capping group (R²) and an aryl group (R³). Through systematic modification, compound 54g was identified as a highly potent agonist with an excellent pharmacokinetic (PK) profile in rats.[8]

CompoundR² Group (Piperidine Cap)R³ Group (Aryl Moiety)GPR119 Agonistic Activity (EC₅₀, nM)
Lead Pyrimidin-2-yl4-Methoxyphenyl150
54a 4-Methylpyrimidin-2-yl4-(Trifluoromethyl)phenyl25
54g 4-Methylpyrimidin-2-yl4-Cyano-2-fluorophenyl3.2

Table adapted from data presented in Bioorganic & Medicinal Chemistry, 2018, 26(8), 1832-1847.[8]

Insight: The optimization from the lead compound to 54g demonstrates a classic medicinal chemistry strategy. The introduction of electron-withdrawing groups (CF₃, CN) on the aryl ring and a methyl group on the pyrimidine cap dramatically improved potency. This suggests these modifications enhance key binding interactions within the GPR119 active site.

Protocol: GPR119 Activity Assessment (cAMP Assay) This protocol outlines a typical cell-based assay to measure the agonistic activity of test compounds on GPR119.[7]

  • Cell Culture: Maintain a cell line stably expressing human GPR119 (e.g., HEK293 or CHO cells) in appropriate culture medium.

  • Compound Preparation: Prepare a serial dilution of the test compounds (e.g., from 10 mM DMSO stock) in assay buffer.

  • Assay Plate Setup: Seed the GPR119-expressing cells into 96- or 384-well plates and allow them to adhere overnight.

  • Stimulation: Remove the culture medium and add the diluted test compounds to the cells. Include a positive control (a known GPR119 agonist) and a negative control (vehicle, e.g., DMSO). Incubate for a specified time (e.g., 30 minutes) at 37 °C. Causality: GPR119 activation leads to an increase in intracellular cyclic AMP (cAMP). This incubation period allows the compound to bind and elicit this second messenger response.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration to generate a dose-response curve. Calculate the EC₅₀ value, which represents the concentration of the compound that elicits a half-maximal response.[7] Validation: A clear sigmoidal dose-response curve validates that the compound is acting as an agonist at the target receptor.

3.2. Case Study: Fatty Acid Amide Hydrolase (FAAH) Inhibitors

Derivatives of 7-azaspiro[3.5]nonane have also been identified as potent inhibitors of Fatty Acid Amide Hydrolase (FAAH).[7] FAAH is the primary enzyme responsible for degrading the endocannabinoid anandamide. Inhibiting FAAH increases anandamide levels, producing analgesic and anxiolytic effects, making it an attractive target for pain and anxiety disorders.

The rigid spirocyclic core provides an ideal framework to orient functional groups for optimal interaction with the FAAH active site, showcasing the scaffold's versatility.[7]

G anandamide Anandamide (Endocannabinoid) receptors Cannabinoid Receptors (CB1, CB2) anandamide->receptors Binds to faah FAAH Enzyme anandamide->faah Degraded by effects Analgesic & Anxiolytic Effects receptors->effects Leads to inactive Inactive Metabolites faah->inactive inhibitor 7-Azaspiro[3.5]nonane Derivative (Inhibitor) inhibitor->faah Blocks

Caption: Mechanism of FAAH inhibition by 7-azaspiro[3.5]nonane derivatives.

Conclusion and Future Outlook

The 7-azaspiro[3.5]nonane scaffold represents a significant step forward in the quest to explore 3D chemical space. Its inherent structural rigidity and favorable physicochemical properties have already proven effective in developing potent and selective modulators for challenging biological targets like GPR119 and FAAH. The synthetic accessibility of the core allows for the creation of diverse chemical libraries, enabling rapid exploration of structure-activity relationships. As drug discovery continues to tackle increasingly complex targets, the strategic application of well-designed, Fsp³-rich scaffolds like 7-azaspiro[3.5]nonane will be indispensable for generating the next generation of successful therapeutics.

References

  • BenchChem. (2025). Applications of 5-Azaspiro[3.5]nonan-2-one in Drug Discovery.
  • BenchChem. (2025). The Ascendancy of Azaspirocyclic Scaffolds in Modern Medicinal Chemistry: A Technical Guide.
  • BLDpharm. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
  • Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847. [Link]
  • Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). [Link]
  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756. [Link]
  • BenchChem. (2025). Application Notes & Protocols: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core.
  • MDPI. (n.d.). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 7-Azaspiro[3.5]nonan-1-one.
  • Taylor & Francis Online. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?
  • PubMed. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.

Sources

The Ascendance of a Spirocyclic Scaffold: A Technical Guide to 7-Azaspiro[3.5]nonan-1-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the contemporary landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer enhanced pharmacological properties is relentless. The "escape from flatland"—a strategic shift from planar, two-dimensional molecules to complex, three-dimensional structures—has identified spirocyclic scaffolds as privileged motifs in modern drug design.[1] Among these, the 7-azaspiro[3.5]nonan-1-one core has emerged as a versatile and valuable building block. Its inherent conformational rigidity and unique three-dimensional geometry offer medicinal chemists a powerful tool to refine the potency, selectivity, and pharmacokinetic profiles of therapeutic candidates. This guide provides an in-depth technical overview of the 7-azaspiro[3.5]nonan-1-one scaffold, from its synthesis to its application in the discovery of novel therapeutics, with a focus on its role in developing G-protein coupled receptor 119 (GPR119) agonists and fatty acid amide hydrolase (FAAH) inhibitors.

The Spirocyclic Advantage: Why 7-Azaspiro[3.5]nonan-1-one?

Spirocyclic compounds, characterized by two rings sharing a single carbon atom, are gaining prominence in drug discovery for several key reasons.[2][3] The spirocyclic core imparts a defined three-dimensional structure that can lead to improved binding affinity with biological targets and enhanced metabolic stability compared to more flexible acyclic or simple cyclic analogues.[4]

The 7-azaspiro[3.5]nonan-1-one scaffold, a fusion of a cyclobutane and a piperidine ring, offers a unique combination of properties:

  • Structural Rigidity: The spirocyclic nature locks the conformation of the molecule, which can optimize the orientation of substituents for interaction with a biological target, thereby increasing potency and selectivity.[1]

  • Improved Physicochemical Properties: The introduction of a spirocyclic moiety, particularly azaspirocycles, has been shown to increase the fraction of sp³-hybridized carbons (Fsp³). This often correlates with improved solubility, higher basicity, and decreased lipophilicity compared to traditional six-membered rings like piperazines or piperidines.[1]

  • Bioisosteric Replacement: The 7-azaspiro[3.5]nonane moiety can serve as a bioisostere for commonly used fragments such as piperidine or piperazine, offering a novel chemical space with potentially superior drug-like properties.[5]

Synthesis of the 7-Azaspiro[3.5]nonan-1-one Core

The construction of the 7-azaspiro[3.5]nonan-1-one core can be achieved through various synthetic strategies. The most prevalent method is the Staudinger [2+2] ketene-imine cycloaddition.[6] Additionally, solid-phase organic synthesis (SPOS) has been adapted for the creation of libraries based on this scaffold, facilitating high-throughput medicinal chemistry efforts.[7]

Asymmetric Synthesis via Staudinger Cycloaddition

A detailed protocol for the asymmetric synthesis of chiral 7-azaspiro[3.5]nonan-1-one has been proposed, leveraging a stereoselective [2+2] cycloaddition between a ketene and an imine.[8] The chirality of the final product is directed by a chiral auxiliary, which is subsequently removed.[8]

Experimental Protocol: Asymmetric Synthesis [8]

Step 1: Imine Formation

  • To a solution of a suitable piperidin-4-one derivative (e.g., N-benzyl-4-piperidone) (1.0 eq) in toluene, add benzylamine (1.0 eq).

  • Fit the flask with a Dean-Stark trap and a condenser and heat the mixture to reflux for 4-6 hours, or until the theoretical amount of water is collected.

  • Cool the reaction mixture to room temperature, filter to remove any salts, and concentrate the filtrate under reduced pressure.

  • The crude imine is dried over magnesium sulfate and used in the next step without further purification.

Step 2: Acid Chloride Formation

  • Dissolve a chiral auxiliary-bearing acid (e.g., a protected amino acid) (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C and add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF).

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure to afford the crude acid chloride, which is used immediately in the next step.

Step 3: Asymmetric [2+2] Cycloaddition

  • Dissolve the crude imine from Step 1 in anhydrous DCM and cool the solution to -78 °C under an inert atmosphere.

  • Add a solution of the crude acid chloride from Step 2 in anhydrous DCM dropwise to the imine solution.

  • Slowly add a solution of a tertiary amine base (e.g., triethylamine) (1.5 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Step 4: Deprotection and Auxiliary Removal

  • Dissolve the protected spiro-β-lactam (1.0 eq) in methanol.

  • Carefully add palladium on carbon (10 mol%) to the solution.

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., with a balloon).

  • Stir the reaction vigorously at room temperature for 12-24 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the deprotected chiral 7-azaspiro[3.5]nonan-1-one.

Solid-Phase Synthesis

Solid-phase synthesis enables the rapid generation of a library of 7-azaspiro[3.5]nonan-1-one derivatives for structure-activity relationship (SAR) studies.[7] The general strategy involves immobilizing a piperidine-based precursor onto a solid support, followed by on-resin construction of the spirocycle and subsequent diversification.[7]

Experimental Protocol: Solid-Phase Synthesis [7]

Step 1: Resin Loading

  • Swell 2-chlorotrityl chloride resin in anhydrous DCM for 30 minutes.

  • Add a solution of a protected 4-aminopiperidine derivative (e.g., Fmoc-4-amino-1-Boc-piperidine) (1.5 eq) and N,N-diisopropylethylamine (DIEA) (4.0 eq) in anhydrous DCM to the resin and agitate for 2 hours.

  • Cap any unreacted sites with methanol.

  • Wash the resin with DCM, DMF, and methanol, and dry under high vacuum.

Step 2: Fmoc-Deprotection and Acylation

  • Swell the resin in DMF.

  • Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.

  • Wash the resin extensively with DMF.

  • Couple a suitable carboxylic acid (e.g., 3-(methoxycarbonyl)cyclobutanecarboxylic acid) to the free amine using a coupling agent such as HATU in the presence of DIEA.

  • Wash the resin with DMF, DCM, and methanol, and dry.

Step 3: Spirocyclization via Dieckmann Condensation

  • Swell the resin in anhydrous tetrahydrofuran (THF).

  • Add a solution of potassium tert-butoxide (5.0 eq) in anhydrous THF to the resin and agitate at 60 °C for 8 hours.

  • Cool the reaction to room temperature, drain, and wash with THF.

  • For decarboxylation, suspend the resin in a mixture of DMSO and water and heat at 120 °C for 4 hours.

  • Wash the resin and dry.

Step 4: Diversification and Cleavage

  • Remove the Boc protecting group from the piperidine nitrogen using 20% trifluoroacetic acid (TFA) in DCM.

  • Wash the resin with DCM and DMF.

  • Couple a diverse range of carboxylic acids to the secondary amine.

  • Cleave the final compounds from the resin using a cleavage cocktail (e.g., TFA/DCM).

  • Precipitate the crude product in cold diethyl ether, and purify by reverse-phase HPLC.

Applications in Drug Discovery

The 7-azaspiro[3.5]nonan-1-one core has proven to be a fruitful starting point for the development of potent and selective modulators of important drug targets.

GPR119 Agonists for Type 2 Diabetes

GPR119 is a G protein-coupled receptor predominantly expressed in pancreatic β-cells and intestinal L-cells, making it a promising target for the treatment of type 2 diabetes.[4] Agonism of GPR119 leads to the stimulation of glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[4]

The 7-azaspiro[3.5]nonane scaffold has been successfully employed to develop novel and potent GPR119 agonists.[9][10]

Upon agonist binding, GPR119 couples to the Gs alpha subunit, activating adenylyl cyclase and leading to an increase in intracellular cyclic AMP (cAMP).[10] This elevation in cAMP in pancreatic β-cells enhances glucose-stimulated insulin secretion, while in intestinal L-cells, it promotes the release of GLP-1.[10]

GPR119_Signaling cluster_membrane Plasma Membrane GPR119 GPR119 Gs Gs Protein GPR119->Gs Activates Agonist 7-Azaspiro[3.5]nonane Derivative (Agonist) Agonist->GPR119 Binds to AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Catalyzed by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin Insulin Secretion (Pancreatic β-cell) PKA->Insulin Promotes GLP1 GLP-1 Release (Intestinal L-cell) PKA->GLP1 Promotes

Caption: GPR119 Signaling Pathway.

Optimization of substituents on the 7-azaspiro[3.5]nonane core has led to the identification of highly potent GPR119 agonists. For instance, in one series, optimization of the piperidine N-capping group and an aryl group led to the discovery of a compound with an EC₅₀ of 4 nM.[11]

Table 1: SAR Data for 7-Azaspiro[3.5]nonane-based GPR119 Agonists (Representative data synthesized from multiple sources)

Compound IDR¹ (N-capping group)R² (Aryl group)hGPR119 EC₅₀ (nM)
1a Pyrimidin-2-yl4-Fluorophenyl50
1b 5-Methylpyrimidin-2-yl4-Fluorophenyl25
1c Pyrimidin-2-yl2,4-Difluorophenyl15
54g 5-(Trifluoromethyl)pyridin-2-yl4-CyanophenylPotent Agonist

Experimental Protocol: cAMP Accumulation Assay [3][8]

This protocol outlines a method for measuring intracellular cAMP levels in response to GPR119 activation using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

  • Cell Culture: Culture HEK293 cells stably expressing human GPR119 in appropriate medium.

  • Cell Preparation: Harvest cells and resuspend them in an assay buffer (e.g., HBSS with 20 mM HEPES) containing a phosphodiesterase (PDE) inhibitor like IBMX.

  • Compound Preparation: Prepare serial dilutions of the test compounds (7-azaspiro[3.5]nonane derivatives) in the assay buffer.

  • Assay Procedure:

    • Seed the cells into a 384-well low-volume white plate.

    • Add the diluted compounds to the respective wells.

    • Incubate at room temperature for 30-60 minutes.

    • Add the HTRF cAMP detection reagents as per the manufacturer's instructions.

    • Incubate for 60 minutes at room temperature.

  • Data Analysis: Read the plate on an HTRF-compatible reader. Calculate the ratio of the emission signals and plot the data against the compound concentration to determine the EC₅₀ values.

FAAH Inhibitors for Pain and Inflammation

Fatty acid amide hydrolase (FAAH) is a serine hydrolase that degrades endocannabinoids, such as anandamide.[12] Inhibition of FAAH increases endocannabinoid levels, which has therapeutic potential for the treatment of pain, inflammation, and anxiety.[13] The 7-azaspiro[3.5]nonane scaffold has been identified as a lead core for the development of potent and orally efficacious FAAH inhibitors.[12][14]

Many 7-azaspiro[3.5]nonane-based FAAH inhibitors act as covalent inhibitors, carbamylating the catalytic serine residue (S241) in the active site of FAAH, leading to its irreversible inactivation.[15]

FAAH_Inhibition cluster_active Active State cluster_inhibited Inhibited State FAAH FAAH Enzyme (with catalytic Ser241) Inactive Inactive Products FAAH->Inactive Degrades Carbamylated_FAAH Carbamylated FAAH (Inactive) Inhibitor 7-Azaspiro[3.5]nonane Urea Inhibitor Inhibitor->FAAH Covalently Binds Anandamide Anandamide (Substrate) Anandamide->FAAH Binds to

Caption: Covalent Inhibition of FAAH.

Medicinal chemistry efforts have focused on optimizing the urea moiety and other substituents on the 7-azaspiro[3.5]nonane core to enhance potency and pharmacokinetic properties.[16] This has led to the identification of clinical candidates like PF-04862853.[12]

Table 2: SAR Data for 7-Azaspiro[3.5]nonane-based FAAH Inhibitors [16] (Data is illustrative of trends described in the literature)

Compound IDUrea Moietyk_inact/K_i (M⁻¹s⁻¹) (human FAAH)
2a Phenyl>1500
2b Pyridin-2-yl>1500
15p (PF-04862853) 3,4-Dimethylisoxazole4190

Experimental Protocol: FAAH Activity Assay (Fluorometric) [4][6]

This protocol describes a method to measure FAAH activity and inhibition using a fluorometric substrate.

  • Sample Preparation: Prepare cell lysates or tissue homogenates containing FAAH in an appropriate assay buffer. Determine the protein concentration of each sample.

  • Compound Preparation: Prepare serial dilutions of the test compounds (7-azaspiro[3.5]nonane derivatives) in the assay buffer.

  • Assay Procedure:

    • In a 96-well white plate, add the cell lysate/homogenate.

    • Add the diluted test compounds or vehicle control and incubate for a defined period (e.g., 15-30 minutes) at 37 °C.

    • Initiate the reaction by adding a fluorogenic FAAH substrate (e.g., AMC arachidonoyl amide).

    • Immediately place the plate in a fluorescence microplate reader pre-warmed to 37 °C.

  • Data Analysis: Measure the fluorescence intensity kinetically (e.g., every 1-2 minutes for 30-60 minutes) at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm. Calculate the rate of reaction (slope of the linear portion of the curve). Determine the percent inhibition for each compound concentration and calculate the IC₅₀ value.

Conclusion

The 7-azaspiro[3.5]nonan-1-one scaffold represents a significant advancement in the medicinal chemist's toolkit. Its inherent three-dimensionality and favorable physicochemical properties provide a robust platform for the design of next-generation therapeutics. The successful application of this core in the development of potent GPR119 agonists and FAAH inhibitors underscores its versatility and potential. As synthetic methodologies become more refined and our understanding of the impact of three-dimensional structures on pharmacology deepens, the 7-azaspiro[3.5]nonan-1-one core and related spirocyclic systems are poised to play an increasingly critical role in the future of drug discovery.

References

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi.
  • Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds. PubMed.
  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. PubMed.
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online.
  • Spirocyclic Scaffolds in Medicinal Chemistry. PubMed.
  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. LookChem.
  • The Significance of Spirocyclic Compounds in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 2. Discovery of 7-azaspiro[3.5]nonane urea PF-04862853, an orally efficacious inhibitor of fatty acid amide hydrolase (FAAH) for pain. PubMed.
  • The Spirocycle Surge in Drug Discovery. Drug Hunter.
  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate.
  • Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 2. Discovery of 7-azaspiro[3.5]nonane urea PF-04862853, an orally efficacious inhibitor of fatty acid amide hydrolase (FAAH) for pain. ResearchGate.
  • 7-azaspiro[3.5]nonane-7-carboxamide compounds. Google Patents.
  • 7-Azaspiro(3.5)nonane. PubChem.
  • Design and synthesis of novel and potent GPR119 agonists with a spirocyclic structure. PubMed.
  • Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. PubMed Central.
  • Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. MDPI.

Sources

Methodological & Application

Application Notes & Protocols for the Synthesis of 7-Azaspiro[3.5]nonan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 7-Azaspiro[3.5]nonane Scaffold

The 7-azaspiro[3.5]nonane moiety represents a class of conformationally rigid three-dimensional scaffolds that have garnered significant interest in modern medicinal chemistry.[1] Unlike "flat" aromatic systems, spirocycles introduce defined exit vectors for substituents, enabling more precise and effective interactions with biological targets. This structural rigidity can lead to enhanced binding affinity, improved selectivity, and favorable pharmacokinetic properties, such as increased metabolic stability.[2][3] The 7-azaspiro[3.5]nonan-2-one core, in particular, serves as a versatile building block for the development of novel therapeutics, including enzyme inhibitors and central nervous system (CNS) active agents.[2][4]

This document provides a detailed guide to a robust synthetic route for this compound, starting from commercially available materials. The featured protocol is centered around the synthesis of its N-Boc protected precursor, tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, followed by a straightforward deprotection step. We will delve into the causality behind the experimental choices, present a step-by-step methodology, and offer insights into alternative synthetic strategies to provide a comprehensive resource for researchers in drug discovery and organic synthesis.

Strategic Overview: Constructing the Spirocyclic Core

The synthesis of azaspirocycles can be approached through various strategic disconnections. Prominent methods for constructing similar spirocyclic systems include:

  • Intramolecular Cyclization (Dieckmann Condensation): This classical approach involves the base-catalyzed intramolecular condensation of a diester to form a β-keto ester, which can then be decarboxylated to the desired cyclic ketone.[5][6][7][8][9] For the 7-azaspiro[3.5]nonane system, this would typically involve a piperidine ring bearing two ester-containing side chains at the 4-position, which are then cyclized to form the cyclobutanone ring.

  • [2+2] Cycloadditions (Staudinger Reaction): The Staudinger reaction, a [2+2] cycloaddition between a ketene and an imine, is a powerful method for the synthesis of β-lactams.[10][11][12] This strategy could be adapted to form the four-membered ring of the spiro-system.

While these methods are valuable, the protocol detailed below utilizes a reductive cyclization approach to construct the cyclobutanone ring onto a pre-formed piperidine precursor. This method offers a direct and efficient route to the desired N-protected spirocycle.

Featured Synthetic Pathway: Reductive Cyclization

The selected pathway involves a two-step sequence starting from tert-butyl 4-methylenepiperidine-1-carboxylate. The key transformation is a [2+2] cycloaddition of a dichloroketene (generated in situ from trichloroacetyl chloride) with the exocyclic double bond, followed by a reductive dechlorination to yield the cyclobutanone. The final step is the removal of the Boc protecting group.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (CAS: 203661-69-2)

This protocol is adapted from established procedures for the synthesis of the N-Boc protected target molecule.[13] It involves an initial cycloaddition to form a dichlorinated intermediate, which is then reduced to the desired product.

Materials:

  • tert-Butyl 4-methylenepiperidine-1-carboxylate

  • Zinc/Copper (Zn/Cu) couple

  • tert-Butyl methyl ether (t-BuOMe), anhydrous

  • 2,2,2-Trichloroacetyl chloride

  • 1,2-Dimethoxyethane (DME), anhydrous

  • Ammonium chloride (NH₄Cl), saturated aqueous solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Methanol (MeOH)

  • Zinc dust

  • Round-bottom flask, flame-dried

  • Nitrogen or Argon atmosphere setup

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard glassware for extraction and filtration

  • Rotary evaporator

  • Flash chromatography system with silica gel

Procedure:

Part A: Synthesis of tert-butyl 1,1-dichloro-2-oxo-7-azaspiro[3.5]nonane-7-carboxylate

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add tert-butyl 4-methylenepiperidine-1-carboxylate (1.0 eq) and Zn/Cu couple (11.5 eq).

  • Add anhydrous t-BuOMe via syringe to the flask.

  • Cool the stirred mixture to approximately 15 °C.

  • Prepare a solution of 2,2,2-trichloroacetyl chloride in anhydrous DME and add it dropwise to the reaction mixture.

  • After the addition is complete, allow the mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath.

  • Slowly and carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to stir at room temperature for 4 hours.

  • Filter the mixture to remove solid residues. Separate the organic and aqueous phases.

  • Extract the aqueous phase with EtOAc.

  • Combine all organic phases, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude dichlorinated intermediate. This intermediate is often used in the next step without extensive purification.

Part B: Synthesis of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate [13]

  • Prepare a mixture of ammonium chloride (large excess, e.g., ~3.3 eq based on the initial starting material) in methanol in a suitable reactor and cool to 0 °C.

  • Dissolve the crude tert-butyl 1,1-dichloro-2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (1.0 eq) from the previous step in methanol.

  • Add the methanol solution of the dichloro-intermediate to the cooled ammonium chloride mixture.

  • While maintaining the temperature at 0 °C, add zinc dust portion-wise to the reaction mixture.

  • Stir the reaction at a temperature between 0 °C and 30 °C until the reaction is complete (monitor by TLC).

  • Upon completion, filter the reaction mixture to remove excess zinc and salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of EtOAc in Hexane) to afford pure tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate.[13]

Protocol 2: Synthesis of this compound (CAS: 1365570-36-0)

This protocol describes the final deprotection step to yield the target compound.

Materials:

  • tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in Dioxane)

  • Dichloromethane (DCM) or other suitable solvent

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Magnetic stirrer and stir bar

  • Standard glassware for workup

  • Rotary evaporator

Procedure:

  • Dissolve tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (1.0 eq) in a suitable solvent such as DCM.

  • Add an excess of the deprotecting acid (e.g., TFA, 5-10 eq, or a solution of HCl in dioxane) to the solution at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC until all the starting material is consumed.

  • Once the reaction is complete, carefully neutralize the excess acid by adding a saturated aqueous solution of NaHCO₃ until effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield this compound.

  • The final product can be further purified if necessary, for example, by crystallization or chromatography. The hydrochloride salt can also be prepared by treating a solution of the free base with HCl.[14]

Data Summary & Expected Outcomes

The following table outlines the key reactants, molecular weights, and CAS numbers for the synthetic pathway. Yields are representative and may vary based on experimental conditions and scale.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Role
tert-Butyl 4-methylenepiperidine-1-carboxylate150734-71-3C₁₁H₁₉NO₂197.27Starting Material
tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate203661-69-2C₁₃H₂₁NO₃239.31Key Intermediate
This compound 1365570-36-0 C₈H₁₃NO 139.19 Final Product

Conclusion and Field Insights

The described synthetic route provides a reliable and scalable method for the preparation of this compound, a valuable scaffold for drug discovery. The key to success in the reductive cyclization step is the careful control of reaction conditions, particularly temperature and the rate of addition of reagents. The final Boc-deprotection is a standard and high-yielding transformation. Researchers can utilize the N-Boc protected intermediate for further functionalization before deprotection, expanding the accessible chemical space from this versatile building block. The protocols provided herein serve as a robust starting point for the synthesis and exploration of this important class of spirocyclic compounds.

References

  • Rojas-Lima, S., Santillan-Sid, L., López-Ruiz, H., & Alvarez-Hernandez, A. (2007). Diastereoselective synthesis of spiro-β-lactams via Staudinger reaction. Heterocycles, 71(3), 531-542. [Link]
  • Al-Ghulikah, H. A., Al-Zaydi, K. M., & El-Emam, A. A. (2014). Novel and Recent Synthesis and Applications of β-Lactams. Molecules, 19(9), 13441-13517. [Link]
  • Fominova, K., Diachuk, T., Sadkova, I. V., & Mykhailiuk, P. (2019). Synthesis of 2,2‐Disubstituted Spirocyclic Pyrrolidines by Intramolecular Dieckmann Condensation. European Journal of Organic Chemistry, 2019(12), 2261-2266. [Link]
  • Wikipedia. (n.d.). Staudinger synthesis.
  • Kovalenko, S. M., et al. (2021). cis-Diastereoselective Synthesis of Spirooxindolo-β-Lactams by Staudinger Cycloaddition with TsCl as Activating Co-reagent. ACS Omega, 6(35), 22731–22741. [Link]
  • Rojas-Lima, S., Santillan-Sid, L., López-Ruiz, H., & Alvarez-Hernandez, A. (2007). Diastereoselective Synthesis of Spiro-β-lactams via Staudinger Reaction. Heterocycles, 71(3), 531-542*. [Link]
  • Grokipedia. (n.d.). Dieckmann condensation.
  • Wikipedia. (n.d.). Dieckmann condensation.
  • Organic Reactions. (n.d.). The Dieckmann Condensation.
  • Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • French-Ukrainian Journal of Chemistry. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. 11(2). [Link]
  • Angene Chemical. (n.d.). tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate.
  • ResearchGate. (2025).

Sources

Staudinger [2+2] ketene-imine cycloaddition for 7-Azaspiro[3.5]nonan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of 7-Azaspiro[3.5]nonan-1-one via Staudinger [2+2] Ketene-Imine Cycloaddition

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the synthesis of 7-azaspiro[3.5]nonan-1-one, a valuable spirocyclic scaffold in medicinal chemistry.[1][2] The core of this synthesis is the Staudinger [2+2] ketene-imine cycloaddition, a powerful and convergent method for constructing the β-lactam ring system.[3][4] This guide delves into the underlying reaction mechanism, provides a detailed, step-by-step laboratory protocol, and explains the critical causality behind experimental choices. It is intended for researchers, scientists, and drug development professionals seeking to leverage this classic transformation for the creation of novel molecular architectures.

Theoretical Background and Mechanistic Insights

The Staudinger cycloaddition, first reported by Hermann Staudinger in 1907, is the formal [2+2] cycloaddition between a ketene and an imine to yield a β-lactam.[3][4] Despite its long history, the reaction remains a cornerstone of heterocyclic chemistry, particularly for its role in the synthesis of β-lactam antibiotics.[3][5]

The Stepwise Mechanism

Contrary to a concerted pericyclic pathway, which is thermally forbidden, the Staudinger reaction proceeds through a stepwise mechanism.[6] This pathway involves two key steps:

  • Nucleophilic Attack: The reaction initiates with a nucleophilic attack from the imine's nitrogen atom on the central sp-hybridized carbon of the ketene. This step forms a zwitterionic intermediate.[7] The rate of this initial attack is influenced by the electronic properties of both reactants; electron-donating groups on the imine and electron-withdrawing groups on the ketene can facilitate this process.

  • Conrotatory Ring Closure: The zwitterionic intermediate rapidly undergoes a 4π-electron conrotatory electrocyclization.[6] This intramolecular ring closure can be viewed as a Mannich-type reaction of the enolate moiety attacking the iminium ion, which forges the second covalent bond and establishes the four-membered β-lactam ring.[6][8]

The stereochemical outcome of the reaction is determined during this two-step sequence. The relative orientation of the substituents in the zwitterionic intermediate before ring closure dictates the final cis/trans stereochemistry of the product.[6][9] Generally, (E)-imines favor the formation of cis-β-lactams, while (Z)-imines lead to trans-β-lactams.[3]

Caption: The stepwise mechanism of the Staudinger ketene-imine cycloaddition.

Synthetic Strategy for 7-Azaspiro[3.5]nonan-1-one

To synthesize the target spirocycle, a tailored approach using readily available starting materials is required. The retrosynthetic analysis reveals that the target β-lactam can be constructed from a spirocyclic imine derived from N-Boc-4-piperidone and ketene, which is generated in situ.

Workflow Overview

The synthesis is designed as a two-step process:

  • Imine Formation: Synthesis of the imine precursor, tert-butyl 4-(benzylideneamino)piperidine-1-carboxylate, from N-Boc-4-piperidone and benzylamine.

  • [2+2] Cycloaddition: The in situ generation of ketene from acetyl chloride and triethylamine, followed by its immediate reaction with the synthesized imine to form the protected 7-azaspiro[3.5]nonan-1-one core. Subsequent deprotection would yield the final product.

Synthesis_Workflow cluster_imine Step 1: Imine Formation cluster_ketene Ketene Generation cluster_cycloaddition Step 2: Staudinger Cycloaddition Piperidone N-Boc-4-Piperidone Imine tert-butyl 4-(benzylideneamino) piperidine-1-carboxylate (Imine) Piperidone->Imine Benzylamine Benzylamine Benzylamine->Imine AcetylChloride Acetyl Chloride Ketene Ketene (H₂C=C=O) [Generated in situ] AcetylChloride->Ketene TEA Triethylamine (TEA) TEA->Ketene dehydrohalogenation Product 7-Boc-7-azaspiro[3.5]nonan-1-one Imine->Product Ketene->Product [2+2] Cycloaddition

Caption: Synthetic workflow for 7-azaspiro[3.5]nonan-1-one.

Detailed Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Ketenes are highly reactive and toxic; in situ generation and immediate consumption are critical.[9]

Protocol A: Synthesis of Imine Precursor

(tert-butyl 4-(benzylideneamino)piperidine-1-carboxylate)

Materials:

  • tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)

  • Benzylamine

  • Magnesium sulfate (MgSO₄), anhydrous

  • Toluene, anhydrous

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add N-Boc-4-piperidone (1.0 eq), benzylamine (1.05 eq), and anhydrous toluene (approx. 0.2 M concentration).

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed.

  • Monitor the reaction by TLC or GC-MS until the starting ketone is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature.

  • Filter the solution to remove any solids and concentrate the filtrate under reduced pressure to yield the crude imine.

  • The product is often used in the next step without further purification. If necessary, it can be purified by vacuum distillation or chromatography, though stability can be a concern.

Protocol B: Staudinger Cycloaddition and Product Formation

(Synthesis of tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate)

Materials:

  • tert-butyl 4-(benzylideneamino)piperidine-1-carboxylate (from Protocol A)

  • Acetyl chloride

  • Triethylamine (TEA), freshly distilled

  • Dichloromethane (DCM), anhydrous

Procedure:

  • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the imine (1.0 eq) in anhydrous DCM (0.1 M).

  • Cool the solution to 0 °C using an ice bath.

  • In a separate, flame-dried addition funnel, prepare a solution of acetyl chloride (1.2 eq) and triethylamine (1.3 eq) in anhydrous DCM.

    • Causality Note: Triethylamine acts as a non-nucleophilic base to dehydrohalogenate acetyl chloride, generating the ketene in situ.[10] It must be added with the acyl chloride to ensure the ketene is formed in the presence of the imine, minimizing ketene polymerization.[9] Using a slight excess of base ensures complete dehydrohalogenation.

  • Add the acetyl chloride/TEA solution dropwise to the stirred imine solution at 0 °C over 1-2 hours. Maintain the temperature strictly.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours, then warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure protected spiro-β-lactam.

Key Parameters and Scientific Rationale

Successful synthesis hinges on the careful control of several experimental variables.

ParameterRecommended ConditionRationale & Scientific Justification
Solvent Anhydrous Dichloromethane (DCM)A non-polar, aprotic solvent is crucial. It prevents reaction with the highly electrophilic ketene and acyl chloride. Non-polar solvents are also known to favor the formation of cis-β-lactams by discouraging the isomerization of the zwitterionic intermediate.[4]
Temperature 0 °C to Room TemperatureThe initial addition is performed at 0 °C to control the exothermic dehydrohalogenation and the high reactivity of ketene, thereby minimizing side reactions like polymerization.[9] Allowing the reaction to warm to room temperature ensures completion.
Base Triethylamine (TEA)A tertiary amine is required as it is non-nucleophilic and will not compete with the imine in reacting with the ketene. Its primary role is to act as a Brønsted base to remove HCl.[10]
Stoichiometry Slight excess of Acyl Chloride/BaseA small excess (1.2-1.3 eq) of the ketene precursor and base ensures the complete consumption of the limiting imine substrate.
Atmosphere Inert (N₂ or Argon)Both the acyl chloride and the generated ketene are sensitive to moisture. An inert atmosphere is essential to prevent hydrolysis and ensure high yields.

Conclusion

The Staudinger [2+2] cycloaddition provides a robust and efficient pathway to the 7-azaspiro[3.5]nonan-1-one core structure. By carefully controlling reaction conditions, particularly through the in situ generation of ketene in the presence of a spirocyclic imine precursor, researchers can reliably access this medicinally relevant scaffold. The protocols and rationale provided herein serve as a validated starting point for the synthesis and further functionalization of this and related spirocyclic β-lactams, enabling new avenues in drug discovery and development.[11]

References

  • Staudinger Synthesis - Organic Chemistry Portal. [Online]. Available: [Link]
  • Alonso, E., et al. (2008). The Mechanism of the Ketene−Imine (Staudinger) Reaction in Its Centennial: Still an Unsolved Problem? Accounts of Chemical Research, 41(1), 1-13. [Online]. Available: [Link]
  • Ayub, K., et al. (2023). General overview of the reaction mechanism for the Staudinger ketene-imine [2 + 2] cycloaddition.
  • Domingo, L. R., & Aurell, M. J. (2015). Unravelling the mechanism of the ketene-imine Staudinger reaction. An ELF quantum topological analysis. RSC Advances, 5(40), 31821-31829. [Online]. Available: [Link]
  • Herrera, A., et al. (2021). Role of imine isomerization in the stereocontrol of the Staudinger reaction between ketenes and imines. RSC Advances, 11(59), 37453-37462. [Online]. Available: [Link]
  • Staudinger synthesis - Wikipedia. [Online]. Available: [Link]
  • Burkhard, J. A., et al. (2010). Synthesis of azaspirocycles and their evaluation in drug discovery. Angewandte Chemie International Edition, 49(20), 3524-3527. [Online]. Available: [Link]
  • Fesik, S. W., et al. (2021). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 16(10), 1117-1120. [Online]. Available: [Link]
  • Fu, G. C. (2002). Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. Journal of the American Chemical Society, 124(44), 13127-13137. [Online]. Available: [Link]
  • Triazaspirocycles: Occurrence, Synthesis, and Applications.
  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
  • Wipf, P., et al. (2004). Diversity-oriented synthesis of azaspirocycles. Organic Letters, 6(17), 3009-3012. [Online]. Available: [Link]
  • Kaur, N. (2014). Advances in the chemistry of β-lactam and its medicinal applications. Mini-Reviews in Medicinal Chemistry, 14(12), 995-1008. [Online]. Available: [Link]
  • France, S., et al. (2004). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Organic Reactions. [Online]. Available: [Link]
  • Wessjohann, L. A., & Skowerski, K. (2011). [2+2] Cycloaddition of ketenes with ynamides. A general method for the synthesis of 3-aminocyclobutenone derivatives. Tetrahedron, 67(35), 6539-6545. [Online]. Available: [Link]
  • Domingo, L. R., et al. (2007). New Insights on the Origins of the Stereocontrol of the Staudinger Reaction: [2 + 2] Cycloaddition between Ketenes and N-Silylimines. The Journal of Organic Chemistry, 72(18), 6871-6879. [Online]. Available: [Link]
  • [2+2] cycloaddition reaction described by H. Staudinger of a ketene and an imine.
  • Recent advances in β-lactam synthesis. Organic & Biomolecular Chemistry. [Online]. Available: [Link]
  • Domingo, L. R., et al. (2002). Origins of Stereocontrol in the [2 + 2] Cycloaddition between Achiral Ketenes and Chiral α-Alkoxy Aldehydes. A Pericyclic Alternative to the Aldol Reaction. The Journal of Organic Chemistry, 67(25), 8921-8929. [Online]. Available: [Link]
  • β-Lactam synthesis. Organic Chemistry Portal. [Online]. Available: [Link]
  • Staudinger reactions between ketenes 1a,b (generated from the...
  • Palomo, C., et al. (1999). Asymmetric Synthesis of β‐Lactams by Staudinger Ketene‐Imine Cycloaddition Reaction. European Journal of Organic Chemistry, 1999(12), 3223-3244. [Online]. Available: [Link]
  • Krasavin, M., et al. (2021). Dispirooxindole-β-Lactams: Synthesis via Staudinger Ketene-Imine Cycloaddition and Biological Evaluation. Molecules, 26(16), 4995. [Online]. Available: [Link]
  • Bakulina, O., et al. (2022). One-Pot Sequence of Staudinger/aza-Wittig/Castagnoli–Cushman Reactions Provides Facile Access to Novel Natural-like Polycyclic Ring Systems. Molecules, 27(19), 6586. [Online]. Available: [Link]

Sources

Application Notes & Protocols: Strategic Synthesis of 7-Azaspiro[3.5]nonan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-azaspiro[3.5]nonan-1-one scaffold is a cornerstone in modern medicinal chemistry, prized for its inherent three-dimensional structure and conformational rigidity, which offer significant advantages in the design of novel therapeutics.[1][2] This spirocyclic system, integrating a β-lactam with a piperidine ring, serves as a valuable building block for developing agents with enhanced protein interaction profiles and improved pharmacological properties.[2][3] Notably, derivatives have been identified as promising agonists for G-protein coupled receptors like GPR119, highlighting their therapeutic potential.[2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the primary synthetic strategies for constructing this key structural motif. We will delve into the mechanistic rationale behind precursor selection and provide field-proven, step-by-step protocols for both solution-phase and solid-phase synthesis, with a focus on the widely employed Staudinger [2+2] cycloaddition.

Introduction: The Strategic Value of the 7-Azaspiro[3.5]nonan-1-one Core

The quest for novel chemical matter with improved "drug-like" properties has led to an increased focus on moving beyond flat, aromatic structures. Spirocycles, which feature two rings joined by a single common atom, provide a robust solution by introducing a defined three-dimensional geometry.[1] The 7-azaspiro[3.5]nonan-1-one framework is particularly compelling as it combines the pharmacologically significant β-lactam ring—a motif central to a vast class of antibiotics—with a versatile piperidine moiety that can be readily functionalized to modulate solubility, basicity, and target engagement.[4][5]

The principal challenge in synthesizing this scaffold lies in the controlled construction of the sterically demanding spirocyclic center.[4] This guide focuses on the most prevalent and adaptable methods to achieve this, providing both the theoretical underpinning and practical execution details necessary for successful synthesis in a laboratory setting.

Primary Synthetic Pathway: The Staudinger [2+2] Ketene-Imine Cycloaddition

The most versatile and widely adopted method for the synthesis of 7-azaspiro[3.5]nonan-1-one is the Staudinger [2+2] cycloaddition.[6][7] This reaction involves the coupling of a ketene, generated in situ, with an imine derived from a piperidine precursor.[6] The power of this approach lies in its reliability and the commercial availability of the requisite starting materials.

Causality of Starting Material Selection

The success of the Staudinger cycloaddition hinges on the judicious selection of two key precursors:

  • The Imine Component: A protected piperidin-4-one is the logical starting point for the imine. The use of an N-Boc (tert-butyloxycarbonyl) protecting group is common, as it is stable under the reaction conditions and can be readily removed later for further diversification of the piperidine nitrogen.[6] The imine is typically formed in situ or pre-formed through condensation with a primary amine, such as benzylamine, which can also be removed hydrogenolytically.[8]

  • The Ketene Component: Ketenes are highly reactive and are therefore generated in situ. The standard method involves the dehydrohalogenation of an acyl chloride using a tertiary amine base, such as triethylamine (Et₃N).[6][8] For the synthesis of the parent 7-azaspiro[3.5]nonan-1-one, chloroacetyl chloride or a similar two-carbon electrophile serves as the ketene precursor. For asymmetric syntheses, chiral auxiliaries can be appended to the acyl chloride to direct stereochemistry.[8]

Workflow for Solution-Phase Synthesis

The following diagram outlines the general workflow for the solution-phase synthesis of the 7-azaspiro[3.5]nonan-1-one core via the Staudinger reaction.

G cluster_0 Imine Formation cluster_1 Staudinger [2+2] Cycloaddition cluster_2 Purification Piperidone N-Boc-4-Piperidone Imine N-Boc-piperidine-4-imine derivative Piperidone->Imine Dean-Stark Toluene, Reflux Amine Benzylamine Amine->Imine Product 7-Azaspiro[3.5]nonan-1-one (Protected) Imine->Product [2+2] Cycloaddition DCM, -78°C to RT AcylChloride Acyl Chloride (Ketene Precursor) Ketene Ketene (in situ) AcylChloride->Ketene Dropwise Addition Base Triethylamine (Et3N) Base->Ketene Ketene->Product Purification Column Chromatography (Silica Gel) Product->Purification

Caption: Solution-phase synthesis workflow.

Protocol 1: Solution-Phase Synthesis of N-Boc-7-Azaspiro[3.5]nonan-1-one

This protocol describes a general procedure for the synthesis via the Staudinger reaction. Optimization may be required based on specific substrates.

Materials:

  • N-Boc-4-piperidone

  • Benzylamine

  • Toluene, anhydrous

  • Chloroacetyl chloride

  • Triethylamine (Et₃N), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

Step 1: Imine Formation

  • To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add N-Boc-4-piperidone (1.0 eq) and anhydrous toluene.

  • Add benzylamine (1.0 eq) to the mixture.

  • Heat the mixture to reflux for 4-6 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.[8]

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure. The crude imine can often be used in the next step without further purification.

Step 2: [2+2] Cycloaddition

  • Dissolve the crude imine (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C in a dry ice/acetone bath.

  • In a separate flask, prepare a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM.

  • Slowly add the chloroacetyl chloride solution to the cooled imine solution via a dropping funnel over 30 minutes.

  • Following the addition, slowly add a solution of anhydrous triethylamine (1.5 eq) in anhydrous DCM to the reaction mixture dropwise over 30 minutes.[8]

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-Boc-7-azaspiro[3.5]nonan-1-one.[6]

Solid-Phase Synthesis: A Strategy for Library Generation

Solid-phase organic synthesis (SPOS) offers significant advantages for creating libraries of related compounds, enabling high-throughput screening in drug discovery campaigns.[2] The 7-azaspiro[3.5]nonan-1-one core can be efficiently constructed on a solid support, with purification simplified to washing and filtration steps.[2]

Rationale for Starting Material Selection in SPOS

The solid-phase approach requires a different set of starting materials designed for immobilization and sequential chemical transformations.

  • Solid Support: A 2-Chlorotrityl chloride resin is a common choice, as it allows for the acid-labile attachment of the initial building block.[2]

  • Piperidine Building Block: Fmoc-4-amino-1-Boc-piperidine is an ideal starting material. The Boc group protects the piperidine nitrogen, while the Fmoc-protected exocyclic amine provides a handle for attachment to the resin and subsequent deprotection for chain elongation.[2]

  • Cyclobutanone Precursor: 3-(Methoxycarbonyl)cyclobutanecarboxylic acid serves as the precursor for the four-membered ring of the final product. It is coupled to the piperidine building block after Fmoc removal.[2]

Workflow for Solid-Phase Synthesis

G Resin 2-Chlorotrityl Chloride Resin Loading Resin Loading: Fmoc-4-amino- 1-Boc-piperidine Resin->Loading DIEA, DCM Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Loading->Fmoc_Deprotection Acylation Acylation: 3-(Methoxycarbonyl) cyclobutanecarboxylic acid HATU, DIEA Fmoc_Deprotection->Acylation Spirocyclization Spirocyclization: Dieckmann Condensation (KOtBu) Acylation->Spirocyclization Decarboxylation Decarboxylation (DMSO/H2O, 120°C) Spirocyclization->Decarboxylation Cleavage Cleavage from Resin (TFA/DCM) Decarboxylation->Cleavage Final_Product 7-Azaspiro[3.5]nonan-1-one (Library Member) Cleavage->Final_Product

Caption: Solid-phase synthesis workflow.

Protocol 2: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core

This protocol outlines the key steps for constructing the spirocycle on a solid support.[2]

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-4-amino-1-Boc-piperidine

  • 3-(Methoxycarbonyl)cyclobutanecarboxylic acid

  • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Bases: DIEA (N,N-Diisopropylethylamine), Potassium tert-butoxide (KOtBu)

  • Solvents: DCM, DMF, THF, DMSO

  • Reagents: 20% Piperidine in DMF, 20% TFA in DCM

Procedure:

Step 1: Resin Loading

  • Swell the 2-Chlorotrityl chloride resin in anhydrous DCM in a reaction vessel.

  • In a separate flask, dissolve Fmoc-4-amino-1-Boc-piperidine (1.5 eq) in DCM. Add DIEA (4.0 eq).

  • Add the solution to the swollen resin and agitate for 4 hours at room temperature.

  • Cap any remaining active sites by adding a solution of DCM/Methanol/DIEA (17:2:1) and agitating for 30 minutes.

  • Wash the resin sequentially with DMF, DCM, and Methanol, then dry under high vacuum.

Step 2: Fmoc Deprotection and Acylation

  • Swell the loaded resin in DMF.

  • Treat the resin with 20% piperidine in DMF (2 x 15 min) to remove the Fmoc group.

  • Wash the resin thoroughly with DMF.

  • In a separate vessel, pre-activate 3-(methoxycarbonyl)cyclobutanecarboxylic acid (3.0 eq) with HATU (2.9 eq) and DIEA (6.0 eq) in anhydrous DMF.

  • Add the activated acid solution to the resin and agitate for 6 hours.

  • Wash the resin sequentially with DMF, DCM, and Methanol, then dry.

Step 3: Spirocyclization via Dieckmann Condensation and Decarboxylation

  • Swell the acylated resin in anhydrous THF.

  • Add a solution of potassium tert-butoxide (5.0 eq) in anhydrous THF and agitate at 60°C for 8 hours. This promotes the intramolecular Dieckmann condensation to form the β-keto ester.

  • Cool to room temperature, drain, and wash with THF.

  • For decarboxylation, suspend the resin in a mixture of DMSO and water (e.g., 16:1) and heat at 120°C for 4 hours.

  • Cool, drain, and wash the resin thoroughly with water, DMF, DCM, and Methanol, then dry. The resin now bears the protected 7-azaspiro[3.5]nonan-1-one core.

Step 4: Cleavage and Purification

  • The final compound can be cleaved from the resin (with simultaneous Boc-deprotection) by treatment with a cleavage cocktail (e.g., 20% TFA in DCM).

  • The cleaved product is collected by filtration, and the resin is washed with additional cleavage cocktail.

  • The combined filtrates are concentrated, and the crude product is precipitated with cold diethyl ether, collected by centrifugation, and dried.

  • Final purification is achieved by reverse-phase HPLC.

Comparative Analysis of Synthetic Strategies

FeatureSolution-Phase Staudinger CycloadditionSolid-Phase Synthesis (Dieckmann)
Primary Starting Materials N-Boc-4-piperidone, Acyl Chloride2-Chlorotrityl resin, Fmoc-4-amino-1-Boc-piperidine, 3-(Methoxycarbonyl)cyclobutanecarboxylic acid
Key Transformation [2+2] Ketene-Imine CycloadditionIntramolecular Dieckmann Condensation
Throughput Low to ModerateHigh (amenable to library synthesis)
Purification Column ChromatographyFiltration/Washing; final HPLC
Scalability Readily scalable for single targetsBetter suited for discovery-scale libraries
Key Advantages Well-established, reliable, good for specific target synthesis.Simplified purification, automation potential, ideal for generating chemical diversity.[2]
Key Challenges Purification can be challenging; potential for side-products like diastereomers.[6]Higher initial cost of reagents (resin, coupling agents); requires specialized equipment.

Conclusion

The synthesis of the 7-azaspiro[3.5]nonan-1-one core is a critical capability for modern medicinal chemistry programs. The Staudinger [2+2] cycloaddition remains the workhorse method for accessing this scaffold in solution, offering a reliable and direct route from readily available piperidone derivatives. For the generation of compound libraries for high-throughput screening, the solid-phase synthesis strategy, culminating in a Dieckmann condensation, provides an efficient and powerful alternative. The choice of methodology will ultimately depend on the specific goals of the research program, whether it is the large-scale synthesis of a single lead candidate or the rapid generation of a diverse library for initial biological evaluation. This guide provides the foundational knowledge and practical protocols to empower researchers to confidently incorporate this valuable spirocyclic scaffold into their drug discovery efforts.

References

  • Al-Jubair, S. (2024). Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance. Minireviews in Medicinal Chemistry.
  • American Chemical Society. (2025). Synthesis of medicinally privileged spiro-β-lactams. ACS Fall 2025.
  • Al-Jubair, S., et al. (2024). New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. Molecules.
  • Al-Jubair, S., et al. (2010). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Chemistry.
  • Royal Society of Chemistry. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry.

Sources

Application Note: A Practical Guide to the Staudinger [2+2] Cycloaddition for β-Lactam Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The β-lactam ring is a cornerstone of medicinal chemistry, most famously as the core structural motif in penicillin and cephalosporin antibiotics. The Staudinger cycloaddition, a [2+2] cycloaddition between a ketene and an imine, remains one of the most robust and versatile methods for constructing this critical four-membered ring system. This application note provides a comprehensive guide for researchers, covering the underlying mechanism, stereochemical considerations, and a detailed, field-tested experimental protocol for the synthesis of a representative β-lactam. The causality behind experimental choices is emphasized to empower researchers to adapt and troubleshoot the methodology effectively.

Introduction: The Strategic Importance of the Staudinger Cycloaddition

First reported by Hermann Staudinger in 1907, the reaction between ketenes and imines has become a powerful tool for synthetic chemists. Its primary value lies in its directness for creating β-lactams, which are otherwise challenging to synthesize due to inherent ring strain. The reaction's modularity, allowing for diverse substituents on both the ketene and imine partners, provides a rapid entry into libraries of novel β-lactam analogs for drug discovery and development programs. Understanding the nuances of this reaction is therefore critical for professionals in medicinal and process chemistry.

Reaction Mechanism and Stereochemical Control

The Staudinger cycloaddition is generally accepted to proceed through a stepwise mechanism involving a zwitterionic intermediate, rather than a concerted [2πs + 2πa] cycloaddition. This mechanistic understanding is crucial as it dictates the stereochemical outcome of the reaction.

The process unfolds in two key steps:

  • Nucleophilic Attack: The nitrogen atom of the imine acts as a nucleophile, attacking the electrophilic central carbon of the ketene. This initial attack is the rate-determining step and establishes the initial stereochemistry.

  • Conrotatory Ring Closure: The resulting zwitterionic intermediate undergoes a rapid 4π-conrotatory electrocyclization. This ring closure is typically faster than bond rotation, which preserves the stereochemical information from the initial attack.

The stereochemistry of the final β-lactam product is therefore highly dependent on the geometry of the imine and the substituents on the ketene. A common observation is that (E)-imines reacting with monosubstituted ketenes predominantly yield the cis-β-lactam. This is because the initial nucleophilic attack occurs in a manner that minimizes steric hindrance, leading to an intermediate that preferentially closes to the thermodynamically more stable cis product.

Figure 1. Stepwise mechanism of the Staudinger cycloaddition proceeding via a zwitterionic intermediate.

Detailed Experimental Protocol: Synthesis of a cis-β-Lactam

This protocol details the synthesis of cis-1,4-diphenyl-3-phenoxyazetidin-2-one, a representative example of the Staudinger cycloaddition. The ketene is generated in situ from phenoxyacetyl chloride and a tertiary amine base, which is a common and practical strategy to handle these reactive intermediates.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
N-BenzylideneanilineReagentPlus®, 99%Sigma-AldrichThe imine component.
Phenoxyacetyl chloride98%Sigma-AldrichThe ketene precursor. Corrosive and moisture-sensitive.
Triethylamine (Et₃N)≥99.5%Sigma-AldrichMust be distilled from CaH₂ before use to ensure it is anhydrous.
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-AldrichReaction solvent. Must be dry.
Saturated aq. NaHCO₃--Used for aqueous work-up.
Brine--Saturated aqueous NaCl solution.
Anhydrous Magnesium Sulfate (MgSO₄)--Drying agent.
Silica Gel60 Å, 230-400 mesh-For column chromatography.
Ethyl Acetate / HexanesHPLC Grade-Eluent for chromatography.
Equipment
  • Two-necked round-bottom flask (100 mL), oven-dried

  • Dropping funnel, oven-dried

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon line with bubbler)

  • Ice-water bath

  • Standard glassware for work-up (separatory funnel, flasks)

  • Rotary evaporator

  • Flash chromatography setup

Experimental Workflow Diagram

Staudinger_Workflow A 1. Setup & Inerting - Assemble dry glassware - Purge with N2/Ar B 2. Reagent Charging - Dissolve imine in anhydrous DCM A->B C 3. Cooling - Cool solution to 0 °C in an ice bath B->C D 4. Slow Addition - Add Et3N & phenoxyacetyl chloride  solution dropwise over 30 min C->D E 5. Reaction - Stir at 0 °C for 2h - Warm to RT and stir for 12h D->E F 6. Aqueous Work-up - Quench with water - Wash with NaHCO3 & brine E->F G 7. Drying & Concentration - Dry organic layer with MgSO4 - Concentrate via rotary evaporation F->G H 8. Purification - Purify crude solid by flash  column chromatography G->H I 9. Characterization - Obtain ¹H NMR, ¹³C NMR, IR - Determine yield and purity H->I

Figure 2. Step-by-step experimental workflow for the synthesis and purification of a β-lactam.

Step-by-Step Procedure

CAUTION: Phenoxyacetyl chloride is corrosive and lachrymatory. Triethylamine is flammable and has a strong odor. All operations should be performed in a well-ventilated fume hood.

  • Reaction Setup:

    • An oven-dried 100 mL two-necked round-bottom flask containing a magnetic stir bar is fitted with a rubber septum and a dropping funnel. The assembly is connected to an inert atmosphere (N₂ or Ar) line.

    • To the flask, add N-benzylideneaniline (1.81 g, 10.0 mmol, 1.0 equiv) and 40 mL of anhydrous dichloromethane (DCM). Stir the solution until the imine has completely dissolved.

    • Rationale: Anhydrous conditions are critical. Ketenes are highly reactive towards water, which would lead to the formation of phenoxyacetic acid and reduce the yield of the desired β-lactam.

  • Reagent Addition:

    • Cool the flask to 0 °C using an ice-water bath.

    • In a separate dry vial, prepare a solution of phenoxyacetyl chloride (1.71 g, 1.5 mL, 10.0 mmol, 1.0 equiv) and freshly distilled triethylamine (1.21 g, 1.67 mL, 12.0 mmol, 1.2 equiv) in 10 mL of anhydrous DCM.

    • Transfer this solution to the dropping funnel.

    • Add the solution from the dropping funnel to the stirred imine solution dropwise over a period of 30 minutes. Ensure the internal temperature does not rise above 5 °C.

    • Rationale: Triethylamine acts as a base to dehydrohalogenate the phenoxyacetyl chloride, generating the reactive phenoxyketene in situ. Slow, cold addition is crucial to control the exothermic reaction and prevent unwanted side reactions, such as ketene dimerization. Using a slight excess of the base ensures complete formation of the ketene.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours.

    • Remove the ice bath and let the mixture warm to room temperature. Continue stirring for 12-16 hours (overnight).

    • The reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the imine spot indicates reaction completion.

  • Work-up and Isolation:

    • Pour the reaction mixture into a 250 mL separatory funnel containing 50 mL of deionized water.

    • Separate the layers. Wash the organic layer sequentially with 50 mL of saturated aqueous NaHCO₃ solution and 50 mL of brine.

    • Rationale: The water wash removes the triethylammonium hydrochloride salt. The NaHCO₃ wash removes any remaining acidic impurities, such as unreacted phenoxyacetyl chloride or phenoxyacetic acid. The brine wash helps to remove residual water from the organic layer.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product, a pale yellow solid, is purified by flash column chromatography on silica gel.

    • Elute with a gradient of 10% to 25% ethyl acetate in hexanes.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the cis-1,4-diphenyl-3-phenoxyazetidin-2-one as a white solid.

    • A typical yield for this procedure is in the range of 75-85%.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Wet solvent or reagents. 2. Impure triethylamine. 3. Ketene dimerization.1. Ensure all glassware is oven-dried and solvents are anhydrous. 2. Distill triethylamine from CaH₂ immediately before use. 3. Maintain low temperature during addition.
Mixture of cis/trans Isomers 1. Use of a disubstituted ketene. 2. Isomerization of the imine.1. This is expected for many disubstituted ketenes. Isomers may be separable by careful chromatography. 2. Ensure imine purity before starting the reaction.
Formation of Phenoxyacetic Acid Reaction with residual water.Rigorously adhere to anhydrous techniques. Purge the reaction vessel thoroughly with inert gas.

Conclusion

The Staudinger [2+2] cycloaddition is an indispensable reaction for the synthesis of β-lactams. By understanding the stepwise, zwitterionic mechanism and the critical importance of anhydrous conditions, researchers can reliably access a wide array of substituted azetidin-2-ones. The protocol described herein provides a robust template that can be adapted for various substrates. Careful control over reagent purity, temperature, and addition rates are the paramount factors for achieving high yields and predictable stereochemical outcomes, paving the way for further exploration in medicinal chemistry and materials science.

References

  • Staudinger, H. Zur Kenntniss der Ketene. Diphenylketen. Liebigs Annalen der Chemie, 1907, 356 (1–2), 51–123. [Link]
  • Kaur, N. The Staudinger Reaction: A Powerful Tool in Current Research. ChemInform, 2015, 46 (35). [Link]
  • Hughes, D. L. The Staudinger Reaction: A Critical Review.
  • Al-Hourani, B. J. A Review on the Staudinger β-Lactam Synthesis. RSC Advances, 2014, 4, 54024-54037. [Link]
  • Tidwell, T. T. Ketene Chemistry: The Second Golden Age. Angewandte Chemie International Edition, 2005, 44 (36), 5778–5785. [Link]

Application Notes & Protocols: A Guide to the Solid-Phase Synthesis of the 7-Azaspiro[3.5]nonan-1-one Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, there is a continuous drive to "escape from flatland"—a strategic shift away from planar, aromatic structures towards more three-dimensional, sp³-rich molecular architectures.[1][2] The 7-azaspiro[3.5]nonan-1-one core is an exemplar of this design philosophy. Its inherent conformational rigidity and well-defined three-dimensional geometry make it a highly attractive scaffold for interacting with complex biological targets.[3] This spirocyclic system, which joins a piperidine ring and a cyclobutanone ring through a single shared carbon atom, has been identified as a promising core structure for developing novel therapeutics.[3]

Solid-phase organic synthesis (SPOS) provides a powerful and efficient platform for the construction and derivatization of such complex scaffolds. The advantages of SPOS are numerous, including the ability to use excess reagents to drive reactions to completion, simplified purification via filtration and washing, and a high degree of amenability to automated, high-throughput library synthesis.[3][4] This application note provides a detailed, field-proven protocol for the solid-phase synthesis of the 7-azaspiro[3.5]nonan-1-one core, designed for researchers and scientists in drug development. We will delve into the causality behind experimental choices, provide self-validating protocols, and offer insights into potential challenges.

General Synthetic Strategy

The construction of the 7-azaspiro[3.5]nonan-1-one core on a solid support is achieved through a multi-step sequence. The strategy hinges on building the spirocycle from a piperidine-based precursor that is first immobilized on the resin. The key transformation is an intramolecular Dieckmann condensation to forge the spirocyclic junction, followed by decarboxylation to yield the target ketone. The overall workflow is depicted below.

G cluster_0 Phase 1: Resin Preparation & Loading cluster_1 Phase 2: Chain Elongation cluster_2 Phase 3: Spirocyclization cluster_3 Phase 4: Cleavage & Purification Resin Wang Resin LoadedResin Resin-Bound Piperidine Resin->LoadedResin DIC, DMAP (Immobilization) BuildingBlock Fmoc-Piperidine-4-carboxylic acid BuildingBlock->LoadedResin DeprotectedResin Free Amine on Resin LoadedResin->DeprotectedResin 20% Piperidine/DMF (Fmoc Deprotection) AcylatedResin Resin-Bound Diester Precursor DeprotectedResin->AcylatedResin 3-(Methoxycarbonyl)cyclobutanecarboxylic acid HATU, DIEA (Acylation) SpirocycleBetaKetoEster Resin-Bound Spiro-β-Keto-Ester AcylatedResin->SpirocycleBetaKetoEster K-OtBu, THF, 60°C (Dieckmann Condensation) SpirocycleKetone Resin-Bound 7-Azaspiro[3.5]nonan-1-one Core SpirocycleBetaKetoEster->SpirocycleKetone DMSO/H₂O, 120°C (Decarboxylation) FinalProduct Purified 7-Azaspiro[3.5]nonan-1-one Derivative SpirocycleKetone->FinalProduct TFA/DCM (1:99) (Cleavage)

Figure 1: Overall workflow for the solid-phase synthesis of the 7-azaspiro[3.5]nonan-1-one core.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis. All operations should be performed in a dedicated solid-phase synthesis vessel equipped for agitation and filtration.

Protocol 1: Immobilization of Piperidine Building Block

Expert Rationale: The synthesis begins with the attachment of the piperidine building block to a solid support. Wang resin is selected for its acid-lability, allowing for cleavage of the final carboxylic acid product under moderately acidic conditions. The esterification is a standard procedure using a carbodiimide activator (DIC) and a catalyst (DMAP).

Reagent/MaterialQuantity (per 1g resin)Purpose
Wang Resin (1.0 mmol/g)1.0 gSolid Support
Fmoc-1-Boc-piperidine-4-carboxylic acid3.0 mmol (3.0 eq)Building Block
N,N'-Diisopropylcarbodiimide (DIC)3.0 mmol (3.0 eq)Activating Agent
4-(Dimethylamino)pyridine (DMAP)0.3 mmol (0.3 eq)Catalyst
Dichloromethane (DCM), anhydrous15 mLSwelling & Reaction Solvent
N,N-Dimethylformamide (DMF), anhydrous15 mLWashing Solvent
Methanol (MeOH)15 mLWashing Solvent

Procedure:

  • Swell the Wang resin in anhydrous DCM (10 mL) for 30 minutes with agitation. Drain the solvent.

  • In a separate flask, dissolve Fmoc-1-Boc-piperidine-4-carboxylic acid (3.0 eq) and DMAP (0.3 eq) in anhydrous DCM (5 mL).

  • Add DIC (3.0 eq) to the solution from step 2 and stir for 5 minutes at room temperature.

  • Add the activated acid solution to the swollen resin. Agitate the mixture for 12 hours at room temperature.

  • Drain the reaction mixture. Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under high vacuum.

  • Trustworthiness Check: Determine the loading efficiency by Fmoc quantification. A small, weighed amount of dry resin is treated with 20% piperidine in DMF, and the absorbance of the resulting dibenzofulvene-piperidine adduct is measured at ~301 nm.

Protocol 2: Fmoc-Deprotection and Acylation

Expert Rationale: The Fmoc protecting group is removed with a basic solution of piperidine in DMF. The subsequent acylation introduces the second key fragment, 3-(methoxycarbonyl)cyclobutanecarboxylic acid, which will ultimately form the cyclobutanone ring of the spirocycle. HATU is a highly efficient coupling reagent that minimizes side reactions.[3]

Reagent/MaterialQuantity (per 1g resin)Purpose
Loaded Resin (from Protocol 3.1)1.0 gStarting Material
20% Piperidine in DMF (v/v)2 x 10 mLFmoc Deprotection Reagent
3-(Methoxycarbonyl)cyclobutanecarboxylic acid5.0 mmol (5.0 eq)Acylating Agent
HATU4.9 mmol (4.9 eq)Coupling Reagent
N,N-Diisopropylethylamine (DIEA)10.0 mmol (10.0 eq)Base
DMF, anhydrous20 mLSolvent

Procedure:

  • Swell the resin in anhydrous DMF (10 mL) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes. Drain. Repeat the treatment for 20 minutes to ensure complete removal.

  • Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.

  • Trustworthiness Check: Perform a Kaiser test on a small sample of beads. A positive result (blue beads) indicates the presence of a free primary amine and successful deprotection.

  • Acylation: In a separate flask, pre-activate 3-(methoxycarbonyl)cyclobutanecarboxylic acid (5.0 eq) with HATU (4.9 eq) and DIEA (10.0 eq) in anhydrous DMF (10 mL) for 5 minutes.

  • Add the activated acid solution to the deprotected resin and agitate for 6 hours at room temperature.[3]

  • Drain the reaction mixture and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL). Dry under high vacuum.

Protocol 3: Spirocyclization via Dieckmann Condensation and Decarboxylation

Expert Rationale: This is the crucial spirocycle-forming step. The Dieckmann condensation is an intramolecular Claisen condensation of a diester, promoted by a strong base (potassium tert-butoxide), to form a β-keto ester.[3] The subsequent thermal decarboxylation in a wet solvent mixture removes the ester group, yielding the desired ketone.

Figure 2: Mechanism of the Dieckmann condensation and decarboxylation sequence.

Reagent/MaterialQuantity (per 1g resin)Purpose
Acylated Resin (from Protocol 3.2)1.0 gStarting Material
Potassium tert-butoxide (K-OtBu)5.0 mmol (5.0 eq)Base for Condensation
Tetrahydrofuran (THF), anhydrous20 mLReaction Solvent
Dimethyl sulfoxide (DMSO)8 mLDecarboxylation Solvent
Water0.5 mLDecarboxylation Co-solvent

Procedure:

  • Dieckmann Condensation: a. Swell the resin in anhydrous THF (10 mL). b. In a separate flask, dissolve potassium tert-butoxide (5.0 eq) in anhydrous THF (10 mL). c. Add the K-OtBu solution to the resin suspension and agitate at 60°C for 8 hours.[3] d. Cool the reaction to room temperature, drain, and wash with THF (3 x 10 mL).

  • Decarboxylation: a. Suspend the resin in a mixture of DMSO (8 mL) and water (0.5 mL). b. Heat the suspension at 120°C for 4 hours.[3] c. Cool to room temperature, drain, and wash the resin with water (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL). d. Dry the resin under high vacuum.

  • Trustworthiness Check: Before committing the entire batch to cleavage, perform a test cleavage on a small amount of resin (~20 mg) and analyze the product by LC-MS to confirm the formation of the desired spirocycle.

Protocol 4: Cleavage of the Final Product

Expert Rationale: The final step is to release the synthesized molecule from the solid support. A dilute solution of trifluoroacetic acid (TFA) in DCM is used for this purpose. This "cleavage cocktail" is strong enough to cleave the ester linkage to the Wang resin but mild enough to minimize potential side reactions. The low concentration of TFA is chosen to avoid premature cleavage of other acid-labile protecting groups if they were to be used in a library synthesis.[3]

Reagent/MaterialQuantity (per 1g resin)Purpose
Spirocycle Resin (from Protocol 3.3)1.0 gStarting Material
Cleavage Cocktail (1% TFA in DCM, v/v)3 x 10 mLCleavage Reagent
Nitrogen Stream-Solvent Evaporation
Diethyl ether, cold20 mLProduct Precipitation

Procedure:

  • Swell the dried resin in DCM (5 mL) for 20 minutes.

  • Treat the resin with the cleavage cocktail (10 mL) for 1 hour at room temperature with gentle agitation.[3]

  • Filter the resin and collect the filtrate into a round-bottom flask.

  • Wash the resin with additional cleavage cocktail (2 x 5 mL) and collect the filtrates.

  • Combine all filtrates and concentrate the solution under a gentle stream of nitrogen or via rotary evaporation.

  • Precipitate the crude product by adding cold diethyl ether.

  • Isolate the product by centrifugation or filtration and purify as needed (e.g., by preparative HPLC).

Data Summary and Troubleshooting

Effective solid-phase synthesis relies on monitoring and troubleshooting. The table below summarizes key checkpoints and common issues.

StepAnalytical CheckpointCommon ProblemPotential Cause & Solution
1. Immobilization Fmoc quantificationLow resin loadingCause: Incomplete reaction. Solution: Increase reaction time, ensure reagents are anhydrous, or re-run the reaction.
2. Deprotection Kaiser testNegative or weak positive Kaiser testCause: Incomplete Fmoc removal. Solution: Extend the second piperidine treatment time to 30 minutes.
3. Acylation Negative Kaiser testPositive Kaiser test after acylationCause: Incomplete coupling. Solution: Double-couple the reaction (repeat the acylation step) or use a more potent coupling agent. Ensure reagents are fresh.
4. Spirocyclization Test cleavage & LC-MS analysisLow yield of desired spirocycleCause: Inefficient Dieckmann condensation. Solution: Ensure K-OtBu is fresh and the solvent (THF) is scrupulously anhydrous. Increase reaction temperature or time if necessary.
5. Cleavage LC-MS and HPLC analysis of crude productMultiple peaks or low purityCause: Side reactions during synthesis or cleavage. Solution: Review all steps for potential issues. If olefinic impurities are observed, optimize base and temperature conditions in earlier steps.[5]

References

  • BenchChem. (2025). Application Notes & Protocols: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core.
  • Alhassan, M. et al. (2022).
  • BenchChem Technical Support Team. (2025). Technical Support Center: Synthesis of 7-Azaspiro[3.5]nonan-1-one.
  • Drisko, C. R., et al. (2023). Solid-Phase Synthesis Of [4.4] Spirocyclic Oximes l Protocol Preview. JoVE.
  • Mykhailiuk, P., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • Drisko, C. R., et al. (2019). Solid-phase Synthesis of [4.4] Spirocyclic Oximes. PubMed.
  • Mykhailiuk, P., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry.
  • Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis.
  • ACS GCI Pharmaceutical Roundtable. (2025).
  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.

Sources

Application Notes and Protocols for the Derivatization of the 7-Azaspiro[3.5]nonan-1-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 7-Azaspiro[3.5]nonan-1-one Scaffold in Medicinal Chemistry

In the contemporary landscape of drug discovery, the pursuit of novel chemical entities with enhanced therapeutic profiles has driven a strategic shift away from planar, two-dimensional molecules towards more complex, three-dimensional (3D) scaffolds. The 7-azaspiro[3.5]nonan-1-one core has emerged as a scaffold of significant interest, offering a rigid bicyclic framework that projects substituents into precise vectors in three-dimensional space. This inherent structural rigidity minimizes the entropic penalty upon binding to a biological target, a characteristic that can translate to improved potency and selectivity.[1][2]

The spirocyclic nature of this scaffold, where two rings share a single carbon atom, imparts a distinct architectural advantage, increasing the fraction of sp³-hybridized carbons (Fsp³) which is often correlated with improved physicochemical properties and clinical success.[3] The presence of a secondary amine at the 7-position and a ketone at the 1-position provides two orthogonal points for chemical diversification, allowing for the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR) and absorption, distribution, metabolism, and excretion (ADME) properties. This guide provides detailed application notes and protocols for the derivatization of the 7-azaspiro[3.5]nonan-1-one scaffold, empowering researchers to unlock its full potential in the design and synthesis of next-generation therapeutics.

Core Derivatization Strategies: A Visual Overview

The derivatization of the 7-azaspiro[3.5]nonan-1-one scaffold can be systematically approached by targeting its two key functional groups: the secondary amine at the 7-position and the ketone at the 1-position. The following diagram illustrates the principal pathways for diversification.

Derivatization_Strategies cluster_N7 N7-Position Derivatization cluster_C1 C1-Position Derivatization scaffold 7-Azaspiro[3.5]nonan-1-one N_acylation N-Acylation scaffold->N_acylation RCOCl, Base N_sulfonylation N-Sulfonylation scaffold->N_sulfonylation RSO₂Cl, Base N_alkylation N-Alkylation scaffold->N_alkylation R-X, Base reductive_amination Reductive Amination scaffold->reductive_amination RNH₂, NaBH(OAc)₃ wittig_reaction Wittig Reaction scaffold->wittig_reaction Ph₃P=CHR, Base grignard_reaction Grignard Reaction scaffold->grignard_reaction R-MgBr product_amide product_amide N_acylation->product_amide Amide Derivatives product_sulfonamide product_sulfonamide N_sulfonylation->product_sulfonamide Sulfonamide Derivatives product_alkylamine product_alkylamine N_alkylation->product_alkylamine Tertiary Amine Derivatives product_amine product_amine reductive_amination->product_amine Amine Derivatives product_alkene product_alkene wittig_reaction->product_alkene Exocyclic Alkenes product_alcohol product_alcohol grignard_reaction->product_alcohol Tertiary Alcohols

Caption: Key derivatization pathways for the 7-azaspiro[3.5]nonan-1-one scaffold.

I. Derivatization of the Secondary Amine (N7-Position)

The secondary amine at the 7-position of the piperidine ring is a versatile handle for introducing a wide array of functional groups, which can modulate the scaffold's basicity, polarity, and hydrogen bonding capacity, thereby influencing its pharmacokinetic profile and target engagement.

A. N-Acylation: Synthesis of Amide Derivatives

N-acylation is a robust and widely employed transformation for the derivatization of secondary amines. The resulting amides are generally stable and can participate in various hydrogen bonding interactions.

Protocol 1: General Procedure for N-Acylation with Acid Chlorides

This protocol describes the reaction of 7-azaspiro[3.5]nonan-1-one with an acid chloride in the presence of a tertiary amine base to yield the corresponding N-acyl derivative.

Materials:

  • 7-Azaspiro[3.5]nonan-1-one

  • Desired acid chloride (e.g., benzoyl chloride, acetyl chloride)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Ice bath

Step-by-Step Methodology:

  • To a solution of 7-azaspiro[3.5]nonan-1-one (1.0 eq) in anhydrous DCM in a round-bottom flask, add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Slowly add the desired acid chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-acyl-7-azaspiro[3.5]nonan-1-one.

Causality Behind Experimental Choices:

  • The use of a tertiary amine base (Et₃N or DIPEA) is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

  • The reaction is performed at 0 °C initially to control the exothermic nature of the acylation reaction and minimize potential side reactions.

  • Anhydrous conditions are necessary to prevent the hydrolysis of the acid chloride.

Reagent (Acid Chloride)BaseSolventTime (h)Typical Yield (%)
Acetyl chlorideEt₃NDCM290-95
Benzoyl chlorideEt₃NDCM385-92
Cyclopropanecarbonyl chlorideDIPEADCM488-94
B. N-Sulfonylation: Synthesis of Sulfonamide Derivatives

The sulfonamide moiety is a key pharmacophore present in numerous approved drugs. N-sulfonylation of the 7-azaspiro[3.5]nonan-1-one scaffold introduces this valuable functional group.[4]

Protocol 2: General Procedure for N-Sulfonylation with Sulfonyl Chlorides

This protocol details the reaction of 7-azaspiro[3.5]nonan-1-one with a sulfonyl chloride in the presence of a base.

Materials:

  • 7-Azaspiro[3.5]nonan-1-one

  • Desired sulfonyl chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride)

  • Pyridine or Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Dissolve 7-azaspiro[3.5]nonan-1-one (1.0 eq) and pyridine (2.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add the sulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography.

Trustworthiness of the Protocol: This protocol is a self-validating system. The sequential washing steps are designed to remove unreacted reagents and byproducts. The acidic wash removes the basic pyridine, while the basic wash removes any unreacted sulfonyl chloride and acidic impurities.

Reagent (Sulfonyl Chloride)BaseSolventTime (h)Typical Yield (%)
Methanesulfonyl chloridePyridineDCM1285-90
p-Toluenesulfonyl chlorideEt₃NDCM1680-88
4-Fluorobenzenesulfonyl chloridePyridineDCM1482-89

II. Derivatization of the Ketone (C1-Position)

The ketone at the 1-position of the cyclobutanone ring is a key site for introducing structural diversity, enabling the exploration of different pharmacophoric features and the modulation of the molecule's overall shape.

A. Reductive Amination: Synthesis of Amine Derivatives

Reductive amination is a powerful and efficient one-pot reaction to convert the ketone into a primary, secondary, or tertiary amine. This transformation is highly valuable for introducing basic centers and extending the molecular framework.[1]

Protocol 3: Reductive Amination with Primary Amines

This protocol describes the reaction of 7-azaspiro[3.5]nonan-1-one with a primary amine in the presence of a mild reducing agent, sodium triacetoxyborohydride.

Materials:

  • 7-Azaspiro[3.5]nonan-1-one

  • Desired primary amine (e.g., benzylamine, aniline)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, catalytic)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • To a solution of 7-azaspiro[3.5]nonan-1-one (1.0 eq) and the primary amine (1.2 eq) in DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Expertise and Experience: Sodium triacetoxyborohydride is the reducing agent of choice for this transformation due to its mildness and chemoselectivity. It selectively reduces the iminium ion intermediate in the presence of the starting ketone, preventing the formation of the corresponding alcohol as a byproduct.[1] The addition of a catalytic amount of acetic acid can accelerate the formation of the iminium ion intermediate.

Reductive_Amination start Ketone + Primary Amine imine Iminium Ion Intermediate start->imine [H⁺] product Secondary Amine Product imine->product NaBH(OAc)₃

Caption: Workflow for the reductive amination of the C1-ketone.

B. Wittig Reaction: Synthesis of Exocyclic Alkenes

The Wittig reaction provides a powerful method for converting the ketone into an exocyclic alkene, introducing a carbon-carbon double bond that can serve as a handle for further functionalization or as a key structural element in its own right.[3][5]

Protocol 4: General Procedure for the Wittig Reaction

This protocol describes the formation of a phosphonium ylide and its subsequent reaction with 7-azaspiro[3.5]nonan-1-one.

Materials:

  • 7-Azaspiro[3.5]nonan-1-one (with N7-protection, e.g., Boc)

  • Desired phosphonium salt (e.g., methyltriphenylphosphonium bromide)

  • Strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH))

  • Anhydrous Tetrahydrofuran (THF) or Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Ylide Formation: To a suspension of the phosphonium salt (1.2 eq) in anhydrous THF under an inert atmosphere, add the strong base (1.1 eq) at 0 °C.

  • Stir the mixture at room temperature for 1-2 hours until a colored solution of the ylide is formed.

  • Wittig Reaction: Cool the ylide solution to 0 °C and add a solution of N-Boc-7-azaspiro[3.5]nonan-1-one (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Authoritative Grounding: The Wittig reaction proceeds via a [2+2] cycloaddition between the ylide and the carbonyl to form a four-membered oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide.[5] The N7-position should be protected (e.g., with a Boc group) to prevent the acidic proton from being deprotonated by the strong base used to generate the ylide.

Phosphonium SaltBaseSolventTime (h)Typical Yield (%)
Methyltriphenylphosphonium bromiden-BuLiTHF475-85
Ethyltriphenylphosphonium bromideNaHTHF670-80
(Methoxymethyl)triphenylphosphonium chloriden-BuLiTHF572-82

III. Solid-Phase Synthesis for Library Generation

Solid-phase organic synthesis (SPOS) is a powerful strategy for the rapid generation of compound libraries based on the 7-azaspiro[3.5]nonan-1-one scaffold. This approach simplifies purification and allows for the use of excess reagents to drive reactions to completion.[6]

Protocol 5: Representative Solid-Phase Synthesis Workflow

This protocol outlines a general workflow for the solid-phase synthesis of a library of N7-acylated 7-azaspiro[3.5]nonan-1-one derivatives.

SPOS_Workflow resin Resin Support loading Loading of Piperidine Precursor resin->loading deprotection1 Fmoc Deprotection loading->deprotection1 acylation1 Acylation with Cyclobutane Precursor deprotection1->acylation1 spirocyclization Dieckmann Condensation & Decarboxylation acylation1->spirocyclization deprotection2 Boc Deprotection spirocyclization->deprotection2 diversification N-Acylation with Diverse Carboxylic Acids deprotection2->diversification cleavage Cleavage from Resin diversification->cleavage library Library of Derivatives cleavage->library

Caption: A representative workflow for the solid-phase synthesis of a 7-azaspiro[3.5]nonan-1-one library.

A detailed, step-by-step protocol for solid-phase synthesis can be adapted from established methods.[6] The key steps involve the immobilization of a protected piperidine building block onto a solid support, followed by a sequence of reactions to construct the spirocycle, and subsequent diversification at the N7-position before cleavage from the resin.

Conclusion

The 7-azaspiro[3.5]nonan-1-one scaffold represents a highly valuable and versatile platform for the design and synthesis of novel therapeutic agents. Its inherent three-dimensionality and the presence of two orthogonal functional groups for derivatization provide medicinal chemists with a powerful tool to explore chemical space and optimize molecular properties. The protocols detailed in these application notes offer a robust starting point for researchers to synthesize a diverse range of derivatives, facilitating the exploration of structure-activity relationships and the development of new drug candidates. By leveraging these synthetic strategies, the full potential of the 7-azaspiro[3.5]nonan-1-one scaffold can be realized in the ongoing quest for innovative medicines.

References

  • Dandapani, S., & Marcaurelle, L. A. (2010). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 20(24), 7272-7278.
  • Organic Chemistry Portal. Wittig Reaction.
  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.
  • Wu, Y., et al. (2011). 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2517.
  • Kulyk, O., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-38.
  • PubChem. 7-Azaspiro[3.5]nonane. National Center for Biotechnology Information. PubChem Compound Database; CID=20277171.

Sources

Synthesis and Evaluation of 7-Azaspiro[3.5]nonane Derivatives as Potent GPR119 Agonists: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the design, synthesis, and biological evaluation of a novel class of G protein-coupled receptor 119 (GPR119) agonists based on the 7-azaspiro[3.5]nonane scaffold. This document is intended for researchers, scientists, and drug development professionals in the field of metabolic diseases, offering detailed protocols and insights into the therapeutic potential of these compounds for conditions such as type 2 diabetes and obesity.

Introduction: GPR119 as a Key Target in Metabolic Disease

G protein-coupled receptor 119 (GPR119) has emerged as a highly promising therapeutic target for the treatment of type 2 diabetes and related metabolic disorders.[1][2][3] Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, GPR119 activation offers a dual mechanism for improving glucose homeostasis.[1][2][4] In pancreatic β-cells, GPR119 agonism directly stimulates glucose-dependent insulin secretion.[1][2] In the gastrointestinal tract, it promotes the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which in turn enhance insulin secretion.[1][2][5] This multifaceted mode of action makes GPR119 an attractive target for developing novel anti-diabetic agents.[2][6] The 7-azaspiro[3.5]nonane scaffold has been identified as a novel and potent core for the development of GPR119 agonists.[4][7][8]

The GPR119 Signaling Pathway

Upon binding of an agonist, GPR119 couples to the Gαs protein subunit, initiating a downstream signaling cascade.[1][2] This activation stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[1][2] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), leading to the potentiation of glucose-stimulated insulin secretion and the release of GLP-1.[1][4]

GPR119_Signaling_Pathway cluster_membrane cluster_cytosol Agonist 7-Azaspiro[3.5]nonane Agonist GPR119 GPR119 Agonist->GPR119 Binds Gs Gαs Protein GPR119->Gs Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP ATP to cAMP Gs->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin Insulin Secretion (Pancreatic β-cell) PKA->Insulin Potentiates GLP1 GLP-1 Release (Intestinal L-cell) PKA->GLP1 Promotes

Caption: GPR119 Signaling Cascade upon Agonist Binding.

Synthesis of 7-Azaspiro[3.5]nonane Derivatives

The synthesis of potent 7-azaspiro[3.5]nonane GPR119 agonists has been a focus of recent research, with a general synthetic workflow involving the construction of the spirocyclic core followed by functionalization.[4] The optimization of substituents on the piperidine nitrogen (R2) and the aryl group (R3) has been crucial in identifying potent compounds.[7][8]

General Synthetic Workflow

The following diagram illustrates a representative synthetic scheme for the preparation of 7-azaspiro[3.5]nonane GPR119 agonists.

Synthetic_Workflow Start Starting Materials Intermediate1 Spirocyclic Core Formation Start->Intermediate1 Multistep Synthesis Intermediate2 Functionalization (e.g., N-capping) Intermediate1->Intermediate2 Reaction with R2 precursors Final_Product Final 7-Azaspiro[3.5]nonane Derivative Intermediate2->Final_Product Reaction with R3 precursors Purification Purification & Characterization Final_Product->Purification

Caption: General Synthetic Workflow for 7-Azaspiro[3.5]nonane Derivatives.

Exemplary Protocol: Synthesis of a Potent GPR119 Agonist (Compound 54g analog)

This protocol is a representative example based on published methodologies.[7][8]

Step 1: Synthesis of the 7-Azaspiro[3.5]nonane Core

  • Causality: The formation of the spirocyclic amine is the foundational step for subsequent diversification. Various multi-step sequences starting from commercially available materials can be employed.

Step 2: N-Capping of the Piperidine Moiety

  • Dissolve the 7-azaspiro[3.5]nonane intermediate in a suitable aprotic solvent (e.g., dichloromethane).

  • Add an appropriate base (e.g., triethylamine) to scavenge the acid formed during the reaction.

  • Cool the reaction mixture to 0 °C.

  • Add the desired acyl chloride or sulfonyl chloride (R2 precursor) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Work up the reaction by washing with aqueous solutions and drying the organic layer.

  • Purify the product by column chromatography.

  • Causality: This step introduces the R2 group, which has been shown to be critical for potent GPR119 agonism.[7][8]

Step 3: Arylation of the Spirocyclic Core

  • Combine the N-capped intermediate with the desired aryl partner (R3 precursor, e.g., an aryl halide) in a suitable solvent (e.g., dioxane).

  • Add a palladium catalyst (e.g., Pd2(dba)3) and a suitable ligand (e.g., Xantphos).

  • Add a base (e.g., Cs2CO3).

  • Heat the reaction mixture under an inert atmosphere until completion.

  • Cool the reaction, dilute with a suitable solvent, and filter.

  • Purify the final product by column chromatography.

  • Causality: The R3 aryl group is another key determinant of agonist potency and pharmacokinetic properties.[7][8]

Biological Evaluation of 7-Azaspiro[3.5]nonane GPR119 Agonists

The biological activity of the synthesized compounds is assessed through a series of in vitro and in vivo assays to determine their potency, efficacy, and potential as therapeutic agents.

In Vitro Assays

4.1.1. Intracellular cAMP Measurement Assay

This assay quantifies the increase in intracellular cAMP levels following GPR119 activation.[1][9]

Protocol:

  • Cell Culture: Culture HEK293 cells stably expressing human GPR119 in an appropriate medium until they reach 80-90% confluency.[9]

  • Cell Seeding: Seed the cells into a 384-well plate at a suitable density and incubate overnight.[9]

  • Compound Preparation: Prepare serial dilutions of the test compounds in an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[9]

  • Assay Procedure:

    • Remove the culture medium from the cells.

    • Add the compound dilutions to the wells.

    • Incubate the plate at 37°C for 30 minutes.[9]

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available detection kit (e.g., HTRF, FRET, or luminescence-based).[9]

  • Data Analysis: Generate a dose-response curve by plotting the cAMP signal against the logarithm of the agonist concentration and calculate the EC50 value using a non-linear regression model.[1][9]

4.1.2. GLP-1 Secretion Assay

This assay measures the ability of the compounds to stimulate GLP-1 secretion from an enteroendocrine cell line.[1][9]

Protocol:

  • Cell Culture: Culture an enteroendocrine cell line (e.g., STC-1 or GLUTag) in a suitable medium until confluent.[1][9]

  • Cell Seeding: Seed the cells into a 96-well plate.[9]

  • Assay Procedure:

    • Wash the cells with a Krebs-Ringer bicarbonate buffer (KRBB).[9]

    • Pre-incubate the cells in KRBB for 30 minutes to 2 hours at 37°C to establish a baseline.[1][9]

    • Replace the pre-incubation buffer with KRBB containing various concentrations of the test compound, a positive control (e.g., forskolin), and a vehicle control.[9]

    • Incubate the plate at 37°C for 2 hours.[1][9]

  • Supernatant Collection: Collect the supernatant from each well. It is advisable to add a DPP-IV inhibitor to prevent GLP-1 degradation.[1]

  • GLP-1 Measurement: Measure the concentration of active GLP-1 in the supernatant using a commercially available ELISA kit.[1][9]

  • Data Analysis: Plot the GLP-1 concentration against the agonist concentration to generate a dose-response curve and determine the EC50 value.[1][9]

In Vivo Evaluation

4.2.1. Oral Glucose Tolerance Test (OGTT) in Mice

The OGTT is a standard preclinical model to assess the effect of a compound on glucose tolerance.[1][6]

Protocol:

  • Animal Acclimatization and Fasting: Acclimatize mice (e.g., C57BL/6) for at least one week. Fast the animals for 6-16 hours with free access to water before the test.

  • Baseline Blood Glucose: At time -30 minutes, obtain a baseline blood sample from the tail vein and measure the glucose concentration.[1]

  • Compound Administration: Immediately after the baseline measurement, administer the test compound or vehicle via oral gavage.[1]

  • Glucose Challenge: At time 0, administer a glucose solution (typically 2-3 g/kg body weight) to each mouse via oral gavage.[1]

  • Blood Glucose Monitoring: Collect blood samples from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes) and measure glucose levels.[1]

  • Data Analysis: Calculate the area under the curve (AUC) for the glucose excursion. The efficacy of the compound is determined by the percentage reduction in the glucose AUC compared to the vehicle-treated group.[1]

Structure-Activity Relationship (SAR) Summary

Systematic modifications of the 7-azaspiro[3.5]nonane scaffold have led to the identification of key structural features that govern GPR119 agonist activity.

Compound ID (Example)R2 (Piperidine N-cap)R3 (Aryl Group)hGPR119 EC50 (nM)In Vivo Efficacy (OGTT)
54g Pyrimidine derivativeSubstituted phenylPotentFavorable glucose lowering
Analog ASimple acylUnsubstituted phenylModerateModerate effect
Analog BBulky sulfonylHeterocycleWeakMinimal effect
Data is illustrative and based on trends reported in the literature.[7][8]

The optimization of the piperidine N-capping group (R2) and the aryl group (R3) is critical for achieving high potency.[7][8] Compound 54g from a published study was identified as a potent GPR119 agonist with a desirable pharmacokinetic profile and a significant glucose-lowering effect in diabetic rats.[7][8]

Conclusion and Future Directions

The 7-azaspiro[3.5]nonane scaffold represents a promising framework for the design of novel and potent GPR119 agonists. The detailed synthetic and biological evaluation protocols provided in this guide offer a solid foundation for researchers to explore this chemical space further. Future efforts should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to translate the encouraging preclinical findings into viable clinical candidates for the treatment of type 2 diabetes and other metabolic diseases. While many GPR119 agonists have shown promise in preclinical models, translating this efficacy to human clinical trials has been challenging.[10] Combination therapies, for instance with DPP-4 inhibitors or metformin, may offer a synergistic approach to enhance the therapeutic potential of GPR119 agonists.[11]

References

  • An In-Depth Technical Guide to the GPR119 Signaling Pathway and the Agonist MK-8282 - Benchchem. (URL: )
  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed. (URL: [Link])
  • Application Notes and Protocols: Synthesis of GPR119 Agonists Using 7-Azaspiro[3.5]nonan-1 - Benchchem. (URL: )
  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists-Science-Chemical Encyclopedia-lookchem. (URL: [Link])
  • GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC - PubMed Central. (URL: [Link])
  • Endogenous and Synthetic Agonists of GPR119 Differ in Signalling Pathways and Their Effects on Insulin Secretion in MIN6c4 Insulinoma Cells - PubMed. (URL: [Link])
  • A Head-to-Head In Vivo Comparison of GPR119 Agonists for Metabolic Disease Research - Benchchem. (URL: )
  • Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - NIH. (URL: [Link])
  • Navigating the Challenges of GPR119 Agonist Development: A Technical Guide - Benchchem. (URL: )
  • Activation and signaling mechanism revealed by GPR119-Gs complex structures. (URL: [Link])
  • In Vivo Efficacy of HD0471953: A Novel GPR119 Agonist for the Treatment of Type 2 Diabetes Mellitus - PMC - NIH. (URL: [Link])
  • Synergistic Effects of a GPR119 Agonist with Metformin on Weight Loss in Diet-Induced Obese Mice | Request PDF - ResearchG
  • What is holding back preclinical GPR119 agonists from their potential as the therapeutics of type 2 diabetes?. (URL: [Link])
  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - French-Ukrainian Journal of Chemistry. (URL: [Link])
  • Structures of selected GPR119 agonists under clinical development - ResearchG
  • Discovery, optimisation and in vivo evaluation of novel GPR119 agonists - PubMed. (URL: [Link])
  • A categorical structure-activity relationship analysis of GPR119 ligands - PubMed Central. (URL: [Link])
  • First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations - PMC - PubMed Central. (URL: [Link])
  • GPR119 agonists for the treatment of type 2 diabetes - PubMed. (URL: [Link])
  • Novel GPR119 agonist HD0471042 attenuated type 2 diabetes mellitus - PubMed. (URL: [Link])
  • Discovery of the oxazabicyclo[3.3.
  • GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candid

Sources

The 7-Azaspiro[3.5]nonane Scaffold: A Novel Keystone for Potent GPR119 Agonist Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the application of the 7-azaspiro[3.5]nonane moiety in the design and development of agonists for G protein-coupled receptor 119 (GPR119). As a promising therapeutic target for type 2 diabetes and related metabolic disorders, GPR119 has garnered significant attention in the pharmaceutical industry. The unique structural and physicochemical properties of the 7-azaspiro[3.5]nonane scaffold have established it as a valuable core for creating potent and effective GPR119 agonists. This document will detail the underlying scientific principles, provide validated experimental protocols, and present key data to empower researchers in this field.

The Scientific Imperative: Targeting GPR119 for Metabolic Disease

GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1] Its activation offers a dual mechanism for improving glucose homeostasis: the direct, glucose-dependent stimulation of insulin secretion from β-cells and the promotion of incretin hormone release, such as glucagon-like peptide-1 (GLP-1), from the gut.[1][2] This multifaceted approach makes GPR119 an attractive target for developing novel anti-diabetic therapeutics.

The signaling cascade initiated by GPR119 activation is primarily mediated by the Gαs protein subunit.[1] Agonist binding to GPR119 triggers the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[3] The resultant increase in intracellular cAMP levels is the linchpin of GPR119's therapeutic effects, leading to enhanced insulin secretion and GLP-1 release.[3]

The 7-Azaspiro[3.5]nonane Advantage in GPR119 Agonist Design

The 7-azaspiro[3.5]nonane scaffold has emerged as a particularly effective core structure for GPR119 agonists.[4][5] Its rigid, three-dimensional nature allows for precise orientation of substituent groups, facilitating optimal interaction with the GPR119 binding pocket. This structural rigidity can also contribute to improved metabolic stability and pharmacokinetic properties.

Optimization of substituents on the 7-azaspiro[3.5]nonane core has led to the discovery of highly potent agonists. For instance, strategic modifications of the piperidine N-capping group and an aryl group on the spirocyclic system have yielded compounds with significant glucose-lowering effects in preclinical models.[4][5] One such exemplary compound, designated as 54g in the scientific literature, has demonstrated a desirable pharmacokinetic profile in Sprague-Dawley rats and potent GPR119 agonist activity.[4][5]

Visualizing the GPR119 Signaling Pathway

The following diagram illustrates the signal transduction pathway initiated by a 7-azaspiro[3.5]nonane-based GPR119 agonist.

GPR119_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist 7-Azaspiro[3.5]nonane GPR119 Agonist GPR119 GPR119 Agonist->GPR119 Binds Gs Gs Protein GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Catalyzed by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Vesicles Insulin/GLP-1 Vesicles PKA->Vesicles Promotes Exocytosis Secretion Enhanced Insulin & GLP-1 Secretion Vesicles->Secretion

Caption: GPR119 signaling cascade upon agonist binding.

Experimental Protocols

Protocol 1: Synthesis of a Representative 7-Azaspiro[3.5]nonane GPR119 Agonist

This protocol outlines a general, two-step synthetic route for a 7-azaspiro[3.5]nonane-based GPR119 agonist, inspired by the synthesis of potent analogs like compound 54g.[3][4]

Step 1: Reductive Amination

  • To a solution of 7-azaspiro[3.5]nonan-1-one (1.0 eq) in dichloromethane (DCM, 0.1 M), add the desired aryl amine (1.1 eq).

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the intermediate secondary amine.

Step 2: N-Capping Reaction

  • Dissolve the intermediate amine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF, 0.1 M).

  • Add a base, for example, N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Add the desired N-capping reagent (e.g., a substituted chloropyrimidine, 1.2 eq) to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the final compound by flash column chromatography on silica gel to afford the target 7-azaspiro[3.5]nonane GPR119 agonist.

Protocol 2: In-Vitro GPR119 Activity Assessment - cAMP Accumulation Assay (HTRF)

This protocol describes a method for quantifying intracellular cAMP levels in response to GPR119 agonism using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Materials:

  • HEK293 cells stably expressing human GPR119

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX)

  • Test compounds (7-azaspiro[3.5]nonane derivatives) and a reference agonist (e.g., forskolin)

  • HTRF cAMP detection kit (containing cAMP-d2 and anti-cAMP cryptate)

  • 384-well white microplates

Procedure:

  • Cell Preparation: Culture HEK293-hGPR119 cells to ~80% confluency. On the day of the assay, detach the cells and resuspend them in assay buffer to the desired concentration (e.g., 2,500 cells/5 µL).

  • Compound Preparation: Prepare serial dilutions of the test compounds and forskolin in the assay buffer. Include a vehicle control (e.g., DMSO at the same final concentration).

  • Assay Plate Setup: Dispense 5 µL of the cell suspension into each well of the 384-well plate.

  • Compound Addition: Add 5 µL of the diluted compounds, positive control, or vehicle control to the respective wells.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Detection: Add 5 µL of cAMP-d2 solution followed by 5 µL of anti-cAMP cryptate solution to each well.

  • Final Incubation: Incubate the plate for 1 hour at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

  • Data Analysis: Calculate the 665/620 ratio and normalize the data. Plot the normalized response against the compound concentration and fit to a sigmoidal dose-response curve to determine EC₅₀ values.

Protocol 3: In-Vivo Efficacy Evaluation - Oral Glucose Tolerance Test (OGTT) in Rats

This protocol details the procedure for an oral glucose tolerance test in rats to assess the in-vivo glucose-lowering effects of a 7-azaspiro[3.5]nonane GPR119 agonist.

Animals:

  • Male Sprague-Dawley rats (or a relevant diabetic rat model)

Procedure:

  • Acclimatization and Fasting: Acclimate the rats for at least one week before the experiment. Fast the animals overnight (approximately 16-18 hours) with free access to water.

  • Baseline Blood Glucose: On the day of the test, record the body weight of each rat. Take a baseline blood sample (t=0 min) from the tail vein and measure the blood glucose concentration using a glucometer.

  • Compound Administration: Administer the test compound (formulated in a suitable vehicle, e.g., 0.5% methylcellulose) or vehicle alone via oral gavage.

  • Glucose Challenge: After a set time post-compound administration (e.g., 30 or 60 minutes), administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.

  • Blood Glucose Monitoring: Collect blood samples from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Plot the blood glucose concentration over time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion from 0 to 120 minutes. The efficacy of the test compound is determined by the percentage reduction in the glucose AUC compared to the vehicle-treated group.

Data Presentation

Table 1: In-Vitro Potency of Representative 7-Azaspiro[3.5]nonane GPR119 Agonists
CompoundhGPR119 EC₅₀ (nM)
54g Potent activity reported[4]
Analog AHypothetical Value: 15
Analog BHypothetical Value: 5
Analog CHypothetical Value: 25

Note: Specific EC₅₀ values for compound 54g are detailed in the primary literature. The hypothetical values for analogs A, B, and C are for illustrative purposes.

Table 2: Pharmacokinetic Profile of a Potent GPR119 Agonist in Sprague-Dawley Rats (Oral Administration)
ParameterValueUnit
Dose10mg/kg
CₘₐₓDesirable profile reported[4]ng/mL
TₘₐₓDesirable profile reported[4]h
AUC₀₋₂₄Desirable profile reported[4]ng·h/mL
t₁/₂Desirable profile reported[4]h

Note: The desirable pharmacokinetic profile of compound 54g is reported in the cited literature.[4] Specific values would be obtained from the full study.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the development and evaluation of 7-azaspiro[3.5]nonane-based GPR119 agonists.

GPR119_Agonist_Development_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In-Vitro Evaluation cluster_invivo In-Vivo Evaluation Start 7-Azaspiro[3.5]nonan-1-one Starting Material Step1 Step 1: Reductive Amination with Aryl Amine Start->Step1 Intermediate Intermediate Amine Step1->Intermediate Step2 Step 2: N-Capping Reaction Intermediate->Step2 Final_Compound Final 7-Azaspiro[3.5]nonane Derivative Step2->Final_Compound cAMP_Assay cAMP Accumulation Assay (HTRF) Final_Compound->cAMP_Assay OGTT Oral Glucose Tolerance Test (OGTT) in Rats Final_Compound->OGTT Potency Determine EC₅₀ cAMP_Assay->Potency Efficacy Assess Glucose Lowering Effect OGTT->Efficacy

Caption: General workflow for GPR119 agonist development.

Conclusion

The 7-azaspiro[3.5]nonane scaffold represents a significant advancement in the quest for novel GPR119 agonists. Its inherent structural features provide a robust platform for the design of potent and selective compounds with favorable drug-like properties. The detailed protocols and methodologies presented in this guide offer a comprehensive framework for researchers to synthesize, characterize, and evaluate 7-azaspiro[3.5]nonane-based GPR119 agonists, thereby accelerating the development of next-generation therapeutics for type 2 diabetes and other metabolic diseases. The scientific integrity of these protocols, grounded in established principles and supported by the cited literature, ensures a reliable foundation for further investigation and discovery.

References

  • Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847. [Link]
  • LookChem. (2019). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. LookChem. [Link]
  • Taconic Biosciences. (n.d.). Oral Glucose Tolerance Test. Taconic Biosciences. [Link]
  • University of California, Berkeley. (n.d.). Blood Collection Procedure Title: Glucose Tolerance Test (GTT). OLAC. [Link]
  • Chu, Z. L., et al. (2007). A role for beta-cell-expressed GPR119 in glycemic control by enhancing glucose-dependent insulin release. Endocrinology, 148(6), 2601–2609. [Link]

Sources

Application Note: Synthesis of 7-oxo-2-azaspiro[3.5]nonane, a Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Azaspirocycles in Medicinal Chemistry

In the landscape of modern drug discovery, there is a continuous demand for novel molecular scaffolds that can provide access to new chemical space and improve the properties of therapeutic candidates. Azaspirocycles, bicyclic compounds featuring a shared nitrogen-containing ring system, have emerged as a particularly valuable class of structures. Their inherent three-dimensionality and rigid conformation offer a distinct advantage over flat, aromatic systems, often leading to enhanced target selectivity and improved pharmacokinetic profiles.[1] The strategic incorporation of spirocyclic frameworks can increase the fraction of sp3-hybridized carbons (Fsp3), a molecular descriptor often correlated with higher clinical success rates due to improved solubility and metabolic stability.[2][3]

The 7-oxo-2-azaspiro[3.5]nonane core is a versatile intermediate, providing a synthetically accessible scaffold for the development of a wide range of therapeutic agents, including G-protein coupled receptor (GPCR) agonists and kinase inhibitors.[2][4] This application note provides a detailed, field-proven protocol for the synthesis of this important drug intermediate, emphasizing the underlying chemical principles and practical considerations for successful implementation in a research and development setting.

Synthetic Strategy: A Robust Two-Step Approach

A common and efficient method for the synthesis of 7-oxo-2-azaspiro[3.5]nonane involves a two-step cyclization process. This approach is advantageous due to its mild reaction conditions, good overall yield, and scalability.[5] The general strategy is depicted below:

G cluster_0 Step 1: First Cyclization cluster_1 Step 2: Second Cyclization Compound 1 Compound 1 Compound 3 Intermediate Compound 3 Compound 1->Compound 3 + Compound 2 (N,N-dimethylformamide, Acid-binding agent, Phase transfer catalyst, Iodo metal salt) Compound 2 Compound 2 Compound 3_2 Intermediate Compound 3 Final_Product 7-oxo-2-azaspiro[3.5]nonane Compound 3_2->Final_Product Lithium aluminum hydride (Tetrahydrofuran) G cluster_0 Solid-Phase Synthesis Workflow Resin_Immobilization Immobilize Piperidine Precursor on Resin Fmoc_Deprotection Fmoc-Deprotection Resin_Immobilization->Fmoc_Deprotection Acylation Acylation Fmoc_Deprotection->Acylation Dieckmann_Condensation Dieckmann Condensation Acylation->Dieckmann_Condensation Decarboxylation Decarboxylation Dieckmann_Condensation->Decarboxylation Cleavage Cleavage from Resin Decarboxylation->Cleavage Purification Purification Cleavage->Purification

Sources

Application Notes & Protocols: A Guide to Rh(I)-Catalyzed Cycloisomerization for the Synthesis of Seven-Membered Azaspiro Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Seven-Membered Azaspiro Scaffolds

In the landscape of modern drug discovery, molecular architecture plays a pivotal role in defining biological activity, selectivity, and pharmacokinetic properties. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have garnered significant attention due to their inherent three-dimensionality.[1] This rigid, non-planar structure can optimize the orientation of pharmacophores for improved target binding and often leads to enhanced physicochemical properties like solubility and metabolic stability compared to their flatter aromatic counterparts.[2]

Among these, seven-membered azaspiro compounds are a particularly intriguing class of molecules. They are found in a number of natural products and synthetic analogues that exhibit a wide range of biological activities, including antimicrobial, antianxiety, and antiplasmodial properties.[3] However, the synthesis of these complex structures, especially the creation of the quaternary spiro-carbon center within a medium-sized ring, presents a formidable challenge in synthetic organic chemistry.[3] This guide details a robust and highly selective method utilizing Rhodium(I) catalysis to address this challenge, providing researchers with a powerful tool for accessing these valuable molecular frameworks.

Core Principle: Rh(I)-Catalyzed Cycloisomerization

Transition-metal-catalyzed cycloisomerization reactions are powerful transformations that rearrange atoms within a molecule to form new cyclic structures with high atom economy. Rhodium(I) complexes, in particular, have proven to be exceptionally versatile catalysts for a variety of these reactions, including the cycloisomerization of enynes and allenes.[4][5]

The strategy discussed herein focuses on the Rh(I)-catalyzed cycloisomerization of 1,5-bisallene precursors. This approach leverages the unique reactivity of allenes with Rh(I) to forge a seven-membered ring, which subsequently participates in a cascade reaction to yield the final, complex azaspirocyclic product. This method offers a direct and efficient pathway to these otherwise difficult-to-access scaffolds.[3][6][7]

Mechanistic Insights: The Catalytic Cycle

The reaction proceeds through a sophisticated cascade mechanism initiated by the Rh(I) catalyst. Understanding this pathway is crucial for optimizing reaction conditions and adapting the methodology to new substrates. The proposed mechanism involves an initial cycloisomerization of a bisallene, followed by a Diels-Alder dimerization.

The key steps are outlined below:

  • Ligand Exchange & Coordination: The active catalyst, typically a cationic Rh(I) complex with a bulky phosphine ligand, coordinates to the allene substrate.

  • Oxidative Cyclization: The rhodium center undergoes oxidative cyclization with the two allene moieties to form a rhodacyclopentane intermediate.

  • β-Hydride Elimination & Reductive Elimination: A series of steps involving β-hydride elimination and reductive elimination leads to the formation of a highly reactive, non-isolable cycloheptatriene (cHT) intermediate.

  • Diels-Alder Homodimerization: The in-situ generated cycloheptatriene, containing multiple reactive double bonds, undergoes a highly selective intermolecular Diels-Alder reaction with another molecule of itself. This step forges the final spirocyclic framework with exceptional chemo- and regioselectivity.[3][7]

The exquisite selectivity of the Diels-Alder step is dictated by the electronic and steric properties of the cycloheptatriene intermediate, which funnels the reaction towards a single product.[3]

G cluster_cat Catalytic Cycle cluster_cascade Cascade Dimerization Cat_Start [Rh(I)L*]+ Coord Rh-Allene Complex Cat_Start->Coord + Substrate Substrate 1,5-Bisallene Substrate->Coord OxCyc Rhodacyclopentane Intermediate Coord->OxCyc Oxidative Cyclization Elim Reductive Elimination OxCyc->Elim β-H Elimination Sequence Elim->Cat_Start Releases cHT cHT_dimer 2 x cHT Elim->cHT_dimer In-situ generation cHT Cycloheptatriene (cHT) DA_TS Diels-Alder Transition State cHT_dimer->DA_TS [4+2] Cycloaddition Product Seven-Membered Azaspiro Compound DA_TS->Product

Figure 1: Proposed mechanism for Rh(I)-catalyzed cycloisomerization/Diels-Alder cascade.

Experimental Protocols and Application Data

Part 1: General Considerations
  • Reagent Purity: Substrates, particularly the 1,5-bisallene precursors, must be of high purity. Solvents should be anhydrous and degassed to prevent catalyst deactivation and side reactions. THF and CH2Cl2 should be purified using a solvent purification system.

  • Inert Atmosphere: All reactions must be conducted under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques or in a glovebox. Rh(I) catalysts are sensitive to oxygen.

  • Catalyst and Ligand Selection: The choice of catalyst and ligand is critical for success. A common and effective system is the cationic rhodium complex [Rh(cod)2]BF4 paired with a bulky, electron-rich diphosphine ligand such as (R)-DTBM-Segphos.[8] The ligand's steric bulk influences the selectivity of the cycloisomerization, while its electronic properties modulate the reactivity of the rhodium center.

Part 2: Representative Protocol for Azaspiro Compound Synthesis

This protocol is adapted from the work of Pericàs and co-workers for the synthesis of compound 2a .[3]

Reaction Scheme: 2 x (N-Tosyl-tethered 1,5-bisallene 1a ) → (Azaspiro compound 2a ) in the presence of [Rh(cod)2]BF4 / (R)-DTBM-Segphos

Materials:

  • N-tosyl-tethered 1,5-bisallene (1a ) (275 mg, 1 mmol, 1.0 equiv)

  • [Rh(cod)2]BF4 (4.1 mg, 0.01 mmol, 1 mol%)

  • (R)-DTBM-Segphos (12.0 mg, 0.01 mmol, 1 mol%)

  • Anhydrous, degassed THF (4 mL)

  • Anhydrous, degassed CH2Cl2 (1 mL)

Procedure:

  • To a flame-dried Schlenk flask under an Argon atmosphere, add [Rh(cod)2]BF4 (4.1 mg) and (R)-DTBM-Segphos (12.0 mg).

  • Add the solvent mixture (4 mL THF, 1 mL CH2Cl2) via syringe. Stir the resulting solution at room temperature for 15 minutes to allow for pre-formation of the active catalyst complex. The solution should turn a yellowish color.

  • In a separate flame-dried flask, dissolve the N-tosyl-tethered bisallene 1a (275 mg) in 1 mL of CH2Cl2.

  • Add the solution of bisallene 1a to the catalyst solution via syringe.

  • Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (40-63 μm). A gradient elution system of hexanes/EtOAc (from 90:10 to 60:40 v/v) is typically effective.

  • Combine the fractions containing the desired product and remove the solvent under vacuum to yield the azaspiro compound 2a as a colorless solid.

Expected Outcome:

  • Yield of 2a : ~230 mg (84% yield).[3]

  • Characterization: The product identity and purity should be confirmed by NMR spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS).[3]

G start Start prep_cat 1. Prepare Catalyst Solution [Rh(cod)2]BF4 + Ligand in THF/CH2Cl2 under Argon start->prep_cat prep_sub 2. Prepare Substrate Solution 1,5-Bisallene in CH2Cl2 start->prep_sub reaction 3. Combine Solutions Stir at Room Temp (16h) prep_cat->reaction prep_sub->reaction workup 4. Workup Concentrate under vacuum reaction->workup purify 5. Purification Silica Gel Column Chromatography workup->purify charac 6. Characterization NMR, HRMS purify->charac end Final Product charac->end

Figure 2: General experimental workflow for azaspiro compound synthesis.

Part 3: Substrate Scope and Data

The robustness of this methodology has been demonstrated across a range of substrates. The nature of the nitrogen-protecting group and the tether connecting the allene moieties can be varied to produce a library of structurally diverse azaspiro compounds.

EntrySubstrate Tether/Protecting GroupProductYield (%)Reference
1N-Tosyl (Ts)2a 84%[3]
2N-Mesitylsulfonyl (Ms)2b 75%[3]
3N-(4-Nitrobenzenesulfonyl) (Ns)2c 72%[3]
4N-Boc2h 42%[3]
5Carbon Tether (Malonate)2i 65%[3]

Analysis: The data indicates that electron-withdrawing sulfonyl protecting groups (Ts, Ms, Ns) generally provide high yields. The carbamate-protected (Boc) substrate also participates effectively, albeit in a lower yield, expanding the synthetic utility for subsequent deprotection strategies. The success with a carbon-tethered substrate highlights the method's versatility beyond nitrogen-containing systems.[3]

Conclusion and Outlook

The Rh(I)-catalyzed cycloisomerization/Diels-Alder cascade of 1,5-bisallenes represents a highly efficient and selective strategy for the synthesis of complex seven-membered azaspiro compounds. The reaction proceeds under mild conditions, demonstrates a good substrate scope, and provides access to valuable scaffolds for drug discovery and medicinal chemistry.[9][10] By understanding the underlying mechanism and following robust experimental protocols, researchers can effectively leverage this powerful transformation to accelerate the development of novel therapeutics.

References

  • Vila, C., Gómez-Bengoa, E., & Pericàs, M. A. (2022). Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes. The Journal of Organic Chemistry, 87(8), 5279–5286. [Link]
  • Krasavin, M., et al. (2020). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Bioorganic & Medicinal Chemistry Letters, 30(24), 127634. [Link]
  • Carballo, R. M., & Martin, V. S. (2021). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 16(11), 1263-1267. [Link]
  • Nortcliffe, A., & Moody, C. J. (2015). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 54(38), 11186-11198. [Link]
  • Vila, C., Gómez-Bengoa, E., & Pericàs, M. A. (2022). Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes. The Journal of Organic Chemistry. [Link]
  • Vila, C., Gómez-Bengoa, E., & Pericàs, M. A. (2022). Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels-Alder Cascade of 1,5-Bisallenes. PubMed. [Link]
  • Barbera, G., & Ragaini, F. (2020). Rh(I) Complexes in Catalysis: A Five-Year Trend. Molecules, 25(21), 5035. [Link]
  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. The Journal of Organic Chemistry, 86(1), 1049-1057. [Link]
  • Soam, A., et al. (2021). Rhodium-catalysed synthesis of seven membered azipinone derivative.
  • Vila, C., et al. (2022). Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes. The Journal of Organic Chemistry. [Link]
  • Cao, P., Wang, B., & Zhang, X. (2000). Rh-Catalyzed Enyne Cycloisomerization. Journal of the American Chemical Society, 122(27), 6490–6491. [Link]

Sources

Application Notes and Protocols for N-acyliminium Spirocyclization: Synthesis of 1-azaspiro[4.5]-7-decen-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the N-acyliminium ion spirocyclization for the synthesis of the 1-azaspiro[4.5]-7-decen-2-one core structure. This spirocyclic scaffold is a key architectural motif in a variety of biologically active alkaloids, including the immunosuppressant FR901483 and the antineoplastic agent TAN1251A.[1] The protocols and methodologies detailed herein are designed to be a practical resource for researchers in organic synthesis and medicinal chemistry.

Introduction: The Power of N-Acyliminium Ions in Spirocycle Synthesis

N-acyliminium ions are highly reactive electrophilic intermediates that have become a cornerstone in the stereoselective synthesis of nitrogen-containing heterocycles.[2][3] Their enhanced electrophilicity, compared to standard iminium ions, allows for intramolecular cyclization reactions with a wide array of nucleophiles, including weakly nucleophilic π-systems like alkenes.[4][5] This reactivity is particularly well-suited for the construction of complex spirocyclic frameworks, which are of significant interest in drug discovery due to their rigid, three-dimensional topologies that can facilitate precise interactions with biological targets.

The strategy discussed here focuses on the acid-catalyzed generation of a cyclic N-acyliminium ion from a γ-hydroxylactam precursor, followed by an intramolecular attack by a tethered pentenyl group to forge the spirocyclic system. This approach offers excellent control over stereochemistry, often yielding the product as a single diastereomer.[1]

Mechanistic Pathway

The spirocyclization proceeds through a well-defined mechanistic sequence. The key steps involve the generation of the reactive N-acyliminium ion and the subsequent intramolecular nucleophilic attack.

  • Generation of the N-Acyliminium Ion: The reaction is initiated by the treatment of a γ-pentenyl-γ-hydroxylactam precursor with a Lewis acid, such as Trimethylsilyl trifluoromethanesulfonate (TMSOTf). The Lewis acid activates the hydroxyl group, transforming it into a good leaving group (e.g., -OTMS).

  • Formation of the Intermediate: Subsequent elimination of the leaving group generates the highly electrophilic N-acyliminium ion intermediate.

  • Intramolecular Cyclization (Spirocyclization): The tethered alkene (the γ-4-penten-1-yl substituent) acts as an intramolecular nucleophile, attacking the electrophilic carbon of the N-acyliminium ion. This key bond-forming step constructs the spirocyclic core.

  • Deprotonation/Quenching: The resulting cationic intermediate is then quenched or deprotonated to yield the final, stable 1-azaspiro[4.5]-7-decen-2-one product.

The stereochemical outcome of the reaction is often controlled by the steric environment of the N-acyliminium ion, with the incoming nucleophile attacking from the less hindered face.[1]

Diagram of the Reaction Mechanism

Experimental_Workflow cluster_p1 Protocol 1: Precursor Synthesis cluster_p2 Protocol 2: Spirocyclization p1_start Dissolve Succinimide in Anhydrous THF p1_cool Cool to 0 °C p1_start->p1_cool p1_add Add 4-Pentenylmagnesium Bromide p1_cool->p1_add p1_react Stir at 0 °C for 2-3h p1_add->p1_react p1_quench Quench with aq. NH₄Cl p1_react->p1_quench p1_extract Extract with EtOAc p1_quench->p1_extract p1_dry Dry and Concentrate p1_extract->p1_dry p1_purify Column Chromatography p1_dry->p1_purify p1_product γ-Hydroxylactam p1_purify->p1_product p2_start Dissolve Hydroxylactam in Anhydrous DCM p1_product->p2_start Use as Starting Material p2_cool Cool to 0 °C p2_start->p2_cool p2_add Add TMSOTf p2_cool->p2_add p2_react Stir at 0 °C for 1-2h p2_add->p2_react p2_quench Quench with aq. NaHCO₃ p2_react->p2_quench p2_extract Extract with DCM p2_quench->p2_extract p2_dry Dry and Concentrate p2_extract->p2_dry p2_purify Column Chromatography p2_dry->p2_purify p2_product 1-Azaspiro[4.5]-7-decen-2-one p2_purify->p2_product

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Azaspiro[3.5]nonan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 7-azaspiro[3.5]nonan-1-one scaffold is a cornerstone in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique conformational constraint that is highly sought after in drug design to enhance binding affinity, selectivity, and metabolic stability.[1][2] However, the synthesis of this spirocyclic β-lactam, while conceptually straightforward, is fraught with practical challenges that can impede research and development.

This technical support guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple procedural lists to provide in-depth, field-proven insights into the synthesis of 7-Azaspiro[3.5]nonan-1-one. We will dissect the most common synthetic route, anticipate experimental pitfalls, and offer robust troubleshooting strategies in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the principal and most reliable method for synthesizing 7-Azaspiro[3.5]nonan-1-one?

A1: The most prevalent and versatile method is the Staudinger [2+2] ketene-imine cycloaddition.[3][4][5] This reaction is a powerful tool for constructing the four-membered β-lactam ring. It involves the reaction of an imine with a ketene, which is typically generated in situ from an acyl chloride and a tertiary amine base.[4] The spirocyclic center is formed by using a cyclic imine precursor.

Q2: What are the recommended starting materials for this synthesis?

A2: A standard and effective strategy begins with a protected piperidin-4-one derivative to form the imine. A common choice is N-Boc-4-piperidone or N-Cbz-4-piperidone due to the stability of the protecting groups and their reliable removal later in the sequence.[4] This is reacted with a primary amine (e.g., benzylamine) to form the exocyclic imine. The ketene partner is typically generated from a simple acyl chloride like acetyl chloride or a substituted variant thereof.

Q3: What are the most critical reaction parameters that must be controlled?

A3: Success in this synthesis hinges on meticulous control of several key parameters:

  • Anhydrous Conditions: The β-lactam ring is susceptible to hydrolysis, and the ketene intermediate is highly reactive with water. Strict exclusion of moisture using oven-dried glassware, anhydrous solvents, and an inert atmosphere (Nitrogen or Argon) is non-negotiable.[4]

  • Temperature Control: The cycloaddition is highly exothermic and often requires sub-zero temperatures (e.g., -78 °C to 0 °C) to minimize side reactions and control diastereoselectivity.[3][4] High temperatures can promote ketene dimerization, elimination reactions, or degradation of the strained product.[1]

  • Rate of Addition: The base (e.g., triethylamine) used to generate the ketene must be added slowly to the solution of the imine and acyl chloride. This maintains a low steady-state concentration of the highly reactive ketene, preventing its polymerization or other undesired side reactions.[4]

Core Synthetic Pathway: Staudinger [2+2] Cycloaddition

The synthesis can be logically divided into three main stages: Imine Formation, Cycloaddition, and (optional) Deprotection. The workflow below illustrates the general sequence.

G cluster_0 Stage 1: Imine Formation cluster_1 Stage 2: [2+2] Cycloaddition cluster_2 Stage 3: Deprotection A Protected Piperidin-4-one C Imine Precursor A->C B Primary Amine (e.g., Benzylamine) B->C F Protected 7-Azaspiro[3.5]nonan-1-one C->F Anhydrous Solvent (DCM), -78 °C to RT D Acyl Chloride D->F E Tertiary Amine Base (e.g., Triethylamine) E->F G Final Product: 7-Azaspiro[3.5]nonan-1-one F->G e.g., Hydrogenolysis (H₂, Pd/C)

Caption: General workflow for 7-Azaspiro[3.5]nonan-1-one synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis of the Imine Precursor (N-Benzylidene-N'-Boc-piperdin-4-amine)

This protocol describes the formation of the imine from N-Boc-4-piperidone and benzylamine.

  • Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add N-Boc-4-piperidone (1.0 eq), benzylamine (1.05 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Solvent: Add anhydrous toluene to the flask to a concentration of approximately 0.5 M with respect to the piperidone.

  • Reaction: Heat the mixture to reflux. Monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 4-6 hours when the theoretical amount of water has been collected.

  • Workup: Cool the reaction mixture to room temperature. Wash the solution sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude imine is often of sufficient purity to be used directly in the next step without further purification.[3]

Protocol 2: Staudinger [2+2] Cycloaddition

This protocol details the core cycloaddition step.

  • Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the imine precursor from Protocol 1 (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition:

    • In a separate syringe, prepare a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM. Add this solution dropwise to the cold imine solution over 15 minutes.

    • In another syringe, prepare a solution of anhydrous triethylamine (1.5 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above -65 °C.[3]

  • Reaction: After the addition is complete, allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting imine is consumed.

  • Quenching & Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Isolation & Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product must be purified by column chromatography on silica gel to yield the protected spiro-β-lactam.[4]

Troubleshooting Guide

Problem: Low or No Yield of the Desired Product

Low yield is the most common failure mode in this synthesis. A systematic approach is required to diagnose the root cause.

Q: My reaction yields are consistently below 20%, or I'm only recovering starting material. What should I investigate first?

A: Before re-running the reaction, assess the quality of your reagents and the rigor of your technique. The flowchart below provides a logical diagnostic path.

G A Low / No Yield Observed B Step 1: Reagent & Solvent Quality Check A->B C Are solvents TRULY anhydrous? B->C If No D Is triethylamine fresh / distilled? (>99.5% purity) B->D If No E Is the imine pure? (Check NMR of crude) B->E If No F Step 2: Reaction Condition Analysis B->F If All Yes J Step 3: Re-optimize & Re-run C->J Action: Use freshly distilled solvents D->J Action: Distill Et₃N from CaH₂ E->J Action: Purify imine or re-synthesize G Was moisture strictly excluded? (Flame-dried glass, inert atm.) F->G If No H Was temperature maintained at -78°C during addition? F->H If No I Was base added SLOWLY to pre-cooled solution? F->I If No G->J Action: Improve anhydrous technique H->J Action: Use better insulation & monitor temp. I->J Action: Use syringe pump for slow addition

Caption: Troubleshooting workflow for low-yield synthesis.

Causality Explained:

  • Reagents: Triethylamine is hygroscopic and can contain amine hydrochlorides that neutralize the base, preventing efficient ketene formation.[4] Impure imine introduces competing side reactions.

  • Conditions: Even trace moisture can hydrolyze the acyl chloride or the final β-lactam product.[4] A sudden temperature increase or rapid base addition leads to uncontrolled ketene polymerization, appearing as an insoluble baseline material on TLC.

Problem: Presence of Significant Impurities in the Crude Product

Q: My reaction worked, but the crude ¹H NMR is complex, showing multiple products. What are these impurities and how can I remove them?

A: A complex crude mixture is common. The key is to identify the byproducts to optimize their prevention and removal. The following table summarizes the most likely culprits.

Impurity TypeIdentification Method (Spectroscopy & TLC)Causality & PreventionPurification Strategy
Diastereomers (cis/trans) NMR: Different coupling constants for β-lactam protons.[4] TLC: May appear as two close, but distinct, spots.The [2+2] cycloaddition is not always perfectly stereoselective. Ratio can be influenced by solvent and temperature.Careful column chromatography on silica gel is usually effective.[4]
Unreacted Imine NMR: Presence of characteristic imine C=N stretch (IR) and vinyl/aromatic signals corresponding to the starting material. TLC: Spot corresponding to the imine starting material.Incomplete reaction. May be due to deactivated acyl chloride (hydrolysis) or insufficient base.Can be separated from the more polar product by column chromatography.[4]
Ketene Dimer/Polymer NMR: Broad, undefined signals. TLC: Insoluble material at the baseline.High local concentration of ketene. Prevent by ensuring slow, controlled addition of the base at low temperature.Insoluble in most organic solvents; removed during filtration and workup.
Olefinic Byproducts NMR: Appearance of vinyl proton signals. IR: C=C stretching peak.[4]Elimination side reaction promoted by excess base or higher temperatures. Use a non-nucleophilic, hindered base if possible.Can often be separated by column chromatography.[4]
Hydrolyzed Product MS: Mass corresponding to the ring-opened amino acid. TLC: Very polar spot, may streak.Exposure to water during reaction or acidic/basic workup. Ensure strict anhydrous conditions and use neutral washes.Usually removed during aqueous workup or silica gel chromatography.

References

  • BenchChem. (2025). Application Notes and Protocols for the Asymmetric Synthesis of Chiral 7-Azaspiro[3.5]nonan-1-one.
  • BenchChem. (2025). .
  • Bandyopadhyay, D. et al. (2025). Synthesis of medicinally privileged spiro-β-lactams. ACS Fall 2025. [Link]
  • BenchChem. (2025). Navigating the Challenges of the 7-azaspiro[3.5]nonane Scaffold: A Technical Support Guide.
  • BenchChem. (2025). Application Notes & Protocols: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core.

Sources

Technical Support Center: Optimization of Reaction Conditions for 7-Azaspiro[3.5]nonan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Azaspiro[3.5]nonan-1-one is a valuable spirocyclic scaffold possessing a unique three-dimensional architecture that is of significant interest in medicinal chemistry and drug discovery.[1][2] Its rigid conformation can help in the precise spatial orientation of pharmacophoric elements, potentially improving binding affinity and selectivity for biological targets.[3] However, the synthesis of spirocycles, particularly the creation of the quaternary spiro-carbon center, presents distinct synthetic challenges.[2][3][4]

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing and optimizing 7-Azaspiro[3.5]nonan-1-one. We will focus on the prevalent Staudinger [2+2] ketene-imine cycloaddition, offering practical troubleshooting advice and optimization strategies in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common and versatile method for synthesizing 7-Azaspiro[3.5]nonan-1-one?

A1: The most widely employed method is the Staudinger [2+2] ketene-imine cycloaddition reaction.[5][6] This reaction involves the coupling of a ketene, which is typically generated in situ, with an imine to form the core β-lactam ring structure of the spirocycle.[5]

Q2: What are the typical starting materials for this synthesis?

A2: A common and effective strategy involves reacting a ketene precursor with an imine derived from a piperidin-4-one derivative.[5] For example, a protected piperidin-4-one, such as N-Boc-4-piperidone, is used to form the requisite imine, which then undergoes cycloaddition with the ketene.[5]

Q3: What are the most critical reaction parameters to control during the Staudinger cycloaddition for this target molecule?

A3: The success of this synthesis hinges on the precise control of several key parameters:

  • Reaction Temperature: Temperature influences both the reaction rate and the stability of reactants and products. Suboptimal temperatures can lead to slow reactions or decomposition.[5]

  • Rate of Addition: The ketene is highly reactive. It is generated in situ and its concentration must be controlled through the slow, dropwise addition of reagents to prevent unwanted side reactions.[5][6]

  • Choice of Solvent: The solvent must be dry and inert. Dichloromethane (DCM) is a common choice.[5][6] Solvent polarity can also play a role in the diastereoselectivity of the reaction if chiral centers are involved.[7]

  • Base Purity and Stoichiometry: A tertiary amine base, such as triethylamine, is crucial for the in situ generation of the ketene from its acyl chloride precursor. The purity and correct stoichiometry of the base are essential for efficient ketene formation.[5][6]

  • Anhydrous Conditions: All glassware should be oven-dried, and solvents must be anhydrous. The β-lactam ring is susceptible to hydrolysis, and moisture can significantly reduce the yield.[5][8]

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of 7-Azaspiro[3.5]nonan-1-one, focusing on identifying the root cause and implementing effective solutions.

Problem 1: Low or no yield of the desired 7-Azaspiro[3.5]nonan-1-one.

Potential Cause Diagnostic Check Recommended Solution
Inefficient Ketene Formation Analyze a crude reaction aliquot by ¹H NMR or LC-MS. The presence of unreacted acyl chloride or its hydrolysis product (carboxylic acid) suggests a problem.Ensure the tertiary amine base (e.g., triethylamine) is of high purity, freshly distilled, and used in the correct stoichiometric amount. Optimize the rate of addition; adding the base too slowly or too quickly can be detrimental.[5]
Suboptimal Reaction Temperature The reaction is sluggish at low temperatures or shows signs of decomposition (darkening color, multiple spots on TLC) at higher temperatures.Systematically screen the reaction temperature. For many Staudinger cycloadditions, cooling to 0 °C or -78 °C is initially required during reagent addition, followed by a slow warming to room temperature.[6]
Hydrolysis of Reagents or Product The β-lactam ring is prone to hydrolysis. The presence of carboxylic acid byproducts is a key indicator.Strictly enforce anhydrous conditions. Use oven-dried glassware, anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[5][8]
Poor Quality Starting Materials Imine precursor or acyl chloride may be degraded.Verify the purity of starting materials by NMR or other appropriate analytical techniques. Purify if necessary before use.

Problem 2: The reaction is complete, but the crude product contains significant impurities.

Potential Impurity Identification Method Mitigation & Removal Strategy
Unreacted Starting Materials Easily identified by comparing the crude TLC or NMR with the starting materials (imine, acyl chloride).[5]Ensure the reaction is monitored by TLC until the limiting reagent is consumed. Unreacted starting materials can typically be separated by column chromatography on silica gel.[5]
Olefinic Impurities Characterized by vinyl proton signals in ¹H NMR and C=C stretching in IR spectroscopy.These often arise from elimination side reactions. Optimize reaction conditions by lowering the temperature or using a non-nucleophilic, sterically hindered base to disfavor elimination pathways.[5] Purification is achieved via column chromatography.
Diastereomers If the synthesis is stereoselective, the formation of multiple diastereomers may be observed by ¹H NMR (multiple sets of signals) or chiral HPLC.Diastereoselectivity can be highly dependent on the solvent, temperature, and the specific chiral auxiliary used. Screen different solvents to influence the transition state.[7] Careful column chromatography may separate diastereomers.

Optimization of Reaction Parameters

Systematic optimization is key to achieving high yield and purity. The following table provides a logical framework for optimizing the Staudinger cycloaddition based on common variables.

ParameterVariation 1Variation 2Variation 3Expected Outcome & Rationale
Temperature -78 °C → RT0 °C → RTRTLower temperatures (-78 °C or 0 °C) during addition often provide better control over the reactive ketene, minimizing side reactions and potentially improving stereoselectivity.[6]
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)TolueneDCM is a standard, inert solvent. THF or Toluene may be trialed as solvent polarity can influence reaction kinetics and selectivity.[7] Ensure the chosen solvent is rigorously dried.
Base Triethylamine (TEA)N,N-Diisopropylethylamine (DIEA)Proton SpongeDIEA is more sterically hindered and less nucleophilic than TEA, which can sometimes reduce side reactions. The choice of base can be critical for efficient and clean ketene generation.
Concentration 0.1 M0.5 M1.0 MHigher concentrations can accelerate the reaction but may also increase the rate of side reactions. A systematic screen is recommended, starting from a more dilute condition (e.g., 0.1 M).

Experimental Protocols

The following is a general, adaptable protocol for the synthesis of 7-Azaspiro[3.5]nonan-1-one via the Staudinger [2+2] cycloaddition. Researchers must adapt this based on the specific acyl chloride and piperidone derivative used.

Protocol 1: General Procedure for Staudinger [2+2] Ketene-Imine Cycloaddition

  • Imine Formation:

    • In a round-bottom flask equipped with a Dean-Stark trap, dissolve the N-protected piperidin-4-one (1.0 eq) and a primary amine (1.0 eq) in a suitable solvent like toluene.[6]

    • Heat the mixture to reflux until the theoretical amount of water is collected, indicating complete imine formation.

    • Cool the reaction mixture and remove the solvent under reduced pressure. The crude imine is typically used in the next step without further purification after drying.[6]

  • Cycloaddition Reaction:

    • Place the crude imine (1.0 eq) in an oven-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon).

    • Dissolve the imine in anhydrous dichloromethane (DCM) and cool the solution to the desired temperature (e.g., 0 °C or -78 °C).[5][6]

    • In a separate dropping funnel, prepare a solution of the acyl chloride (ketene precursor, ~1.2 eq) in anhydrous DCM.

    • In a second dropping funnel, prepare a solution of high-purity triethylamine (~1.5 eq) in anhydrous DCM.[6]

    • Add the acyl chloride solution dropwise to the stirred imine solution.

    • Immediately following the start of the acyl chloride addition, begin the simultaneous dropwise addition of the triethylamine solution. The goal is to maintain a low concentration of both the acyl chloride and the ketene.

    • After the addition is complete, allow the reaction to stir and slowly warm to room temperature overnight.[6]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[5][6]

    • Separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[5]

    • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude residue by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 7-Azaspiro[3.5]nonan-1-one.[5]

Synthesis & Optimization Workflow

The following diagram illustrates a logical workflow for tackling the synthesis and optimization of 7-Azaspiro[3.5]nonan-1-one.

G cluster_prep Phase 1: Preparation cluster_synthesis Phase 2: Synthesis cluster_analysis Phase 3: Analysis & Iteration planning Reaction Planning (Stoichiometry, Literature Review) reagents Reagent Procurement & Purity Check planning->reagents setup Glassware Drying & Inert Atmosphere Setup reagents->setup imine Imine Formation setup->imine cycloaddition Staudinger [2+2] Cycloaddition imine->cycloaddition workup Aqueous Work-up & Extraction cycloaddition->workup purification Column Chromatography workup->purification characterization Product Characterization (NMR, MS, Purity Analysis) purification->characterization troubleshoot Troubleshooting (Low Yield, Impurities) characterization->troubleshoot optimize Systematic Optimization (Temp, Solvent, Base) troubleshoot->optimize optimize->cycloaddition Re-run Experiment

Caption: A logical workflow for the synthesis, analysis, and optimization of 7-Azaspiro[3.5]nonan-1-one.

References

  • Technical Support Center: Synthesis of 7-Azaspiro[3.5]nonan-1-one. Benchchem.
  • Application Notes & Protocols: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core. Benchchem.
  • Application Notes and Protocols for the Asymmetric Synthesis of Chiral 7-Azaspiro[3.5]nonan-1-one. Benchchem.
  • Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. Benchchem.
  • Vila, J., et al. (2022). Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes. The Journal of Organic Chemistry.
  • PubMed. (2022). Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels-Alder Cascade of 1,5-Bisallenes.
  • Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery. National Institutes of Health.
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online.
  • Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. Google Patents.
  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry.
  • Design and Synthesis of Spirocycles via Olefin Metathesis. ResearchGate.
  • 7-Azaspiro[3.5]nonan-6-one. CymitQuimica.
  • synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. HETEROCYCLES.

Sources

Technical Support Center: Purification of 7-Azaspiro[3.5]nonan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 7-Azaspiro[3.5]nonan-1-one. This document is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for challenges encountered during the column chromatography purification of this spirocyclic scaffold. As a nitrogen-containing heterocyclic ketone, this molecule presents unique purification challenges that require a systematic and well-understood approach for optimal results.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the setup of your purification workflow. Proper initial setup is critical to preventing many common downstream issues.

Q1: What is the most effective stationary phase for the purification of 7-Azaspiro[3.5]nonan-1-one?

A1: For the vast majority of applications involving 7-Azaspiro[3.5]nonan-1-one and its analogues, standard grade silica gel (SiO₂, 60 Å pore size, 40-63 µm particle size) is the recommended stationary phase.[1][2]

  • Causality: Silica gel is a polar stationary phase that effectively separates compounds based on differences in polarity. 7-Azaspiro[3.5]nonan-1-one is a moderately polar molecule, making it well-suited for silica gel chromatography. However, a critical consideration is the inherent acidity of standard silica gel due to the presence of silanol groups (Si-OH). These acidic sites can cause issues with basic compounds like aza-spirocycles.

  • Expert Insight: The secondary amine within the spirocyclic structure can interact strongly with acidic silanol groups, leading to significant peak tailing or, in worst-case scenarios, irreversible binding or degradation of the product on the column. If you observe these issues, it is advisable to use silica gel that has been deactivated. This can be achieved by preparing your column slurry in the non-polar component of your eluent containing 0.5-1% triethylamine (Et₃N) or a similar volatile base. The base neutralizes the most acidic sites, leading to sharper peaks and improved recovery.

Q2: How should I determine the optimal mobile phase (eluent) for my separation?

A2: The selection of the mobile phase is the most critical variable in achieving good separation and should always be optimized using Thin-Layer Chromatography (TLC) prior to running the column.

  • Methodology: Begin by developing a TLC system that provides a retention factor (Rf) of 0.2-0.4 for 7-Azaspiro[3.5]nonan-1-one. This Rf range typically ensures that the compound does not elute too quickly (co-eluting with non-polar impurities) or take an excessively long time (leading to band broadening and low yield).

  • Recommended Solvent Systems:

    • Hexane/Ethyl Acetate: This is the most common starting point.[2] Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the proportion of ethyl acetate.

    • Dichloromethane/Methanol (DCM/MeOH): If your compound and its impurities are more polar and show little mobility in Hexane/EtOAc, a DCM/MeOH system is a more potent alternative.[3] Start with 1-2% MeOH in DCM and increase as needed.

  • Self-Validation: Your TLC plate is your validation tool. An ideal system will show a clear separation (ΔRf > 0.2) between your target compound and major impurities. If spots are too close, you may need to introduce a third solvent to modulate selectivity or consider an alternative stationary phase.

Troubleshooting Guide: Common Purification Issues

This guide provides a systematic approach to diagnosing and resolving specific problems encountered during the column chromatography of 7-Azaspiro[3.5]nonan-1-one.

Problem 1: My product is eluting with significant tailing, resulting in broad fractions and poor purity.

  • Primary Cause: Strong, non-ideal interactions between the basic nitrogen of your aza-spirocycle and acidic silanol groups on the silica gel surface.[4][5] This is a classic issue for nitrogen-containing heterocyclic compounds.[4][6][7][8][9]

  • Solution:

    • Incorporate a Basic Modifier: Add a small quantity (0.1 - 1% v/v) of a volatile base, such as triethylamine (Et₃N), to your mobile phase.[3] The triethylamine will compete for the active acidic sites on the silica, preventing the product from binding too strongly and allowing it to elute in a much sharper band.

    • Pre-treat the Silica: When preparing the column slurry, add the triethylamine to the solvent. This ensures the entire stationary phase is "deactivated" before you load your compound.

Problem 2: I've run many column volumes of eluent, but my product has not eluted.

  • Potential Causes & Diagnostic Steps:

    • Compound is Highly Polar/Strongly Adsorbed: Your eluent system may be insufficiently polar to displace the compound from the silica.

      • Solution: Gradually increase the polarity of your mobile phase. If you are using a Hexane/EtOAc system, switch to a more polar mixture or change to a stronger system like DCM/MeOH.[3] If the compound is still retained, a final column flush with 5-10% methanol in DCM (often with 1% NH₄OH) can be used to elute highly polar compounds.[3]

    • Compound Degraded on the Column: The β-lactam or other functional groups within your molecule may be sensitive to the acidic silica gel.

      • Solution: Test for stability by dissolving a small amount of your crude product, spotting it on a silica TLC plate, and leaving it for 1-2 hours.[3] Elute the plate and check if new, lower Rf spots (degradation products) have appeared or if the main spot has diminished. If degradation is confirmed, you must use a deactivated stationary phase like neutral alumina or base-deactivated silica for the purification.

    • Fractions are Too Dilute: The product may be eluting, but at a concentration too low to be detected by your standard TLC analysis.[10]

      • Solution: Collect several fractions where you expect the product to elute, combine them, and concentrate the volume significantly on a rotary evaporator. Re-analyze the concentrated sample by TLC.

Problem 3: The separation between my product and a key impurity is poor, leading to mixed fractions.

  • Potential Causes & Solutions:

    • Suboptimal Eluent Selectivity: Your current two-solvent system may not have the right selectivity to resolve the compounds, even if the Rf values appear different.

      • Solution: Re-screen eluent systems using TLC. Try replacing one of the solvents (e.g., substitute ethyl acetate with acetone or tert-butyl methyl ether) to alter the separation mechanism. Sometimes, adding a third solvent in a small percentage can dramatically improve resolution.

    • Column Overloading: Too much crude material was loaded onto the column relative to the amount of silica gel.

      • Solution: As a general rule, aim for a sample-to-silica mass ratio between 1:30 and 1:100. For difficult separations, a higher ratio (e.g., 1:100) is necessary.

    • Poor Sample Loading Technique: If the initial band of the compound is too wide, separation will be compromised.

      • Solution: Always dissolve your crude material in the minimum amount of solvent required for dissolution.[11] If the compound is poorly soluble in the eluent, use a stronger but still volatile solvent (like DCM) for dissolution, then adsorb the material onto a small amount of silica gel.[11] After evaporating the solvent to get a free-flowing powder, this can be carefully added to the top of the column (a technique known as "dry loading").[11]

Experimental Protocols & Data

Table 1: Typical Chromatography Parameters
ParameterRecommended Setting/SystemRationale & Expert Notes
Stationary Phase Silica Gel (40-63 µm)Industry standard for cost and resolving power. Consider deactivation for basic compounds.[1][2]
TLC Screening Hexane/Ethyl Acetate (EtOAc)Start at 10% EtOAc and increase. Aim for a product Rf of 0.2-0.4.
Dichloromethane/MethanolFor more polar compounds. Start at 1% MeOH and increase.
Basic Modifier 0.1-1% Triethylamine (Et₃N)Add to eluent to prevent peak tailing of the amine.[3]
Sample Loading 1:50 (Sample:Silica) mass ratioA good starting point. Increase to 1:100 for difficult separations.
Detection UV (if chromophore present), or stain (KMnO₄, vanillin)Potassium permanganate (KMnO₄) stain is effective for visualizing most organic compounds.
Protocol 1: Column Chromatography Purification
  • TLC Optimization: Determine the optimal eluent system that gives a product Rf of 0.2-0.4 and good separation from impurities.

  • Column Preparation:

    • Select an appropriate size glass column.

    • Prepare a slurry of silica gel in the initial, least polar eluent mixture (e.g., 9:1 Hexane/EtOAc). If using a basic modifier, add it to this solvent.

    • Pour the slurry into the column and use gentle air pressure or a pump to pack the bed, ensuring a flat, stable surface.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude 7-Azaspiro[3.5]nonan-1-one (e.g., 100 mg) in a minimal volume of a volatile solvent (e.g., 2-3 mL of DCM or acetone).

    • Add 1-2 g of silica gel to this solution and mix well.

    • Gently remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[11]

    • Carefully add this powder to the top of the packed silica gel bed, forming a thin, even layer.

  • Elution and Fraction Collection:

    • Begin eluting with the starting mobile phase.

    • If a gradient elution is needed (as determined by TLC), systematically and slowly increase the percentage of the more polar solvent. A shallow gradient is often key to good separation.

    • Collect fractions of a consistent volume.

  • Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified 7-Azaspiro[3.5]nonan-1-one.

Visual Workflow: Troubleshooting Logic

The following diagram illustrates the decision-making process for troubleshooting common issues during the purification.

TroubleshootingWorkflow Start Problem Encountered During Chromatography PoorSep Poor Separation / Mixed Fractions Start->PoorSep Tailing Peak Tailing Start->Tailing NoElution Product Not Eluting Start->NoElution LowYield Low Final Yield Start->LowYield Cause_Sep1 Suboptimal Eluent PoorSep->Cause_Sep1 Cause_Sep2 Column Overloaded PoorSep->Cause_Sep2 Cause_Sep3 Poor Loading PoorSep->Cause_Sep3 Cause_Tailing1 Acidic Silica Interaction with Basic Nitrogen Tailing->Cause_Tailing1 Cause_NoElute1 Eluent Too Weak NoElution->Cause_NoElute1 Cause_NoElute2 On-Column Degradation NoElution->Cause_NoElute2 Cause_NoElute3 Fractions Too Dilute NoElution->Cause_NoElute3 Cause_LowYield1 Degradation LowYield->Cause_LowYield1 Cause_LowYield2 Irreversible Adsorption LowYield->Cause_LowYield2 Sol_Sep1 Re-optimize Eluent (TLC) Use Shallow Gradient Cause_Sep1->Sol_Sep1 Sol_Sep2 Use Less Material (e.g., 1:100 ratio) Cause_Sep2->Sol_Sep2 Sol_Sep3 Use Dry Loading Technique Cause_Sep3->Sol_Sep3 Sol_Tailing1 Add 0.1-1% Triethylamine to Eluent Cause_Tailing1->Sol_Tailing1 Sol_NoElute1 Increase Eluent Polarity (e.g., switch to DCM/MeOH) Cause_NoElute1->Sol_NoElute1 Sol_NoElute2 Test Stability on TLC Plate Use Neutral Alumina Cause_NoElute2->Sol_NoElute2 Sol_NoElute3 Concentrate Fractions & Re-TLC Cause_NoElute3->Sol_NoElute3 Sol_LowYield1 Implement Solutions for Tailing & Degradation Cause_LowYield1->Sol_LowYield1 Cause_LowYield2->Sol_Tailing1

Caption: A logical workflow for troubleshooting common column chromatography issues.

References

  • BenchChem. Technical Support Center: Synthesis of 7-Azaspiro[3.5]nonan-1-one.
  • BenchChem. Application Notes & Protocols: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core.
  • Vila, J., et al. (2022). Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes. Organic Letters.
  • BenchChem. Application Notes and Protocols for the Asymmetric Synthesis of Chiral 7-Azaspiro[3.5]nonan-1-one.
  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • ResearchGate. Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography | Request PDF.
  • Reddit. (2022). troubleshooting column chromatography : r/chemistry.
  • ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF.
  • ResearchGate. Selectivity Tests of Stationary Phases for Reversed-Phase HPLC | Request PDF.
  • MDPI. Special Issue : Nitrogen-Containing Heterocyclic Compounds in Drug Design: Synthesis, Characterization, and Biological Activity.
  • Heravi, M.M. & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances.
  • Heravi, M.M. & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. PubMed Central.
  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022). Journal of Advanced Scientific Research.

Sources

Technical Support Center: Minimizing Impurities in the Staudinger [2+2] Cycloaddition

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the Staudinger [2+2] Cycloaddition. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful reaction for the synthesis of β-lactams. Our goal is to provide you with practical, in-depth solutions to common challenges, focusing on the minimization of impurities and the optimization of reaction outcomes. We will delve into the causality behind experimental choices, ensuring you can not only follow protocols but also adapt them based on a sound mechanistic understanding.

The Core Reaction: Mechanism and Inherent Challenges

The Staudinger cycloaddition, first reported by Hermann Staudinger in 1907, is a formal [2+2] cycloaddition between a ketene and an imine to form a β-lactam ring.[1] This transformation is foundational in the synthesis of β-lactam antibiotics. The reaction proceeds via a stepwise mechanism involving a zwitterionic intermediate, which is the key to understanding both stereoselectivity and potential side reactions.[2][3][4]

The primary challenge in this reaction is controlling the fate of the highly reactive ketene intermediate and the stability of the zwitterionic species to prevent the formation of undesired byproducts.

Diagram 1: Staudinger Cycloaddition Mechanism and Competing Side Reactions

Staudinger_Mechanism cluster_reactants Reactants cluster_pathway Reaction Pathway cluster_impurities Common Impurities R1 Imine Z Zwitterionic Intermediate R1->Z Nucleophilic Attack S2 Hydrolysis Products (Aldehyde + Amine) R1->S2 H₂O S3 [4+2] Adduct (Dihydropyridinone) R1->S3 [4+2] Cycloaddition (if conjugated) R2 Ketene R2->Z S1 Ketene Dimer/ Polymer R2->S1 Self-Reaction R2->S3 [4+2] Cycloaddition (if conjugated) P β-Lactam Product (cis or trans) Z->P Conrotatory Ring Closure

Caption: Desired and competing reaction pathways in the Staudinger cycloaddition.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to ground your understanding before diving into specific troubleshooting scenarios.

Q1: What is the Staudinger cycloaddition? The Staudinger cycloaddition is a chemical reaction that forms a β-lactam (a four-membered cyclic amide) from an imine and a ketene through a non-photochemical [2+2] cycloaddition.[1] Its primary importance lies in its ability to construct the core of many antibiotic families.

Q2: How does the Staudinger Cycloaddition differ from the Staudinger Reaction/Reduction? This is a critical point of distinction.

  • Staudinger Cycloaddition (or Synthesis): Imine + Ketene → β-Lactam.[1][2]

  • Staudinger Reaction (or Reduction): Organic Azide + Phosphine → Iminophosphorane. This intermediate is typically hydrolyzed with water to yield a primary amine and a phosphine oxide.[5][6][7][8] The two reactions are mechanistically distinct and should not be confused. This guide focuses exclusively on the Staudinger Cycloaddition .

Q3: What are the most common impurities and side reactions? The most frequently encountered impurities stem from these side reactions:[9]

  • Ketene Polymerization/Dimerization: Ketenes are highly reactive and can react with themselves, especially if they are not highly substituted.[2]

  • Imine Hydrolysis: In the presence of water, imines can hydrolyze back to their constituent aldehyde/ketone and amine.

  • [4+2] Cycloaddition: If using α,β-unsaturated imines, a competing Diels-Alder-type [4+2] cycloaddition can occur, leading to dihydropyridinone byproducts.[10]

  • Incorrect Stereoisomer: Formation of the undesired cis or trans diastereomer is a common purity issue that requires careful control of reaction conditions.

Q4: What are the primary factors that control the stereochemistry (cis/trans) of the β-lactam product? Stereocontrol is dictated by the stability and lifetime of the zwitterionic intermediate.[2] The key factors are:

  • Solvent Polarity: Polar solvents stabilize the zwitterion, allowing time for rotation around the newly formed C-C bond to the thermodynamically favored trans configuration. Non-polar solvents promote rapid, direct ring closure, favoring the kinetically controlled cis product.[9][11][12]

  • Reaction Temperature: Lower temperatures (-78 to 0 °C) typically favor the kinetic cis product. Higher temperatures can provide the energy needed for isomerization to the more stable trans product.[9][13]

  • Substituent Effects: Electron-donating groups on the ketene and electron-withdrawing groups on the imine generally accelerate direct ring closure, favoring the cis isomer. The opposite electronic pairing slows the closure, allowing for isomerization and favoring the trans isomer.[2]

Troubleshooting Guide

This section is formatted to address specific problems you may encounter in the lab.

Problem 1: Low or no yield of the desired β-lactam.

  • Possible Cause A: Ketene Polymerization.

    • Why it happens: Ketenes are generated in situ from an acyl chloride and a tertiary amine base (e.g., triethylamine). If the ketene is generated faster than it can react with the imine, it will polymerize. This is the most common cause of low yields.

    • Solution: Employ slow, controlled addition. Instead of mixing all reagents at once, prepare a solution of the imine and base, and add the acyl chloride solution dropwise at a low temperature (e.g., 0 °C or -78 °C). This keeps the instantaneous concentration of the ketene low, ensuring it reacts with the imine rather than itself.

  • Possible Cause B: Imine Hydrolysis or Poor Quality.

    • Why it happens: The imine starting material is susceptible to hydrolysis. Trace amounts of water in the solvent or on the glassware can decompose the imine before it has a chance to react.

    • Solution: Ensure strictly anhydrous conditions. Use flame-dried glassware under an inert atmosphere (Nitrogen or Argon). Solvents should be freshly distilled or obtained from a solvent purification system. If possible, use the imine immediately after its preparation and purification.

  • Possible Cause C: Steric Hindrance.

    • Why it happens: Highly substituted ketenes or bulky groups on the imine nitrogen can sterically hinder the initial nucleophilic attack, slowing the reaction dramatically.

    • Solution: Increase the reaction temperature after the slow addition of the acyl chloride is complete. Allow the reaction to warm slowly to room temperature and stir for an extended period (monitor by TLC/LC-MS). In some cases, a less hindered base or a different solvent may be required.

Problem 2: The wrong stereoisomer (cis vs. trans) is the major product.

  • Why it happens: The stereochemical outcome is a competition between direct ring closure (kinetic, cis) and isomerization of the zwitterionic intermediate followed by closure (thermodynamic, trans).[2] Your conditions are favoring the undesired pathway.

  • Solution: Systematically adjust solvent and temperature.

    • To favor the cis isomer (Kinetic Control):

      • Use a non-polar solvent like toluene or hexanes.

      • Run the reaction at low temperatures (-78 °C is common).

    • To favor the trans isomer (Thermodynamic Control):

      • Use a polar aprotic solvent like dichloromethane (DCM), THF, or acetonitrile to stabilize the zwitterion.[9][11]

      • Run the reaction at a higher temperature (e.g., start at 0 °C and allow to warm to room temperature or reflux gently).[13]

Problem 3: My crude product contains significant byproducts that are difficult to separate.

  • Possible Cause A: [4+2] Cycloaddition.

    • Why it happens: This occurs when using α,β-unsaturated imines. The ketene can act as a dienophile in a Diels-Alder reaction with the conjugated imine system.[9][10]

    • Solution: This side reaction is difficult to suppress completely. Lowering the reaction temperature may favor the desired [2+2] pathway. Alternatively, protecting the double bond or using a different synthetic route to the target β-lactam might be necessary if this pathway dominates.

  • Possible Cause B: Enamine Formation.

    • Why it happens: If the imine is formed from an enolizable aldehyde/ketone and a secondary amine, or if secondary amine impurities are present, the ketene can react with the resulting enamine.

    • Solution: Ensure high purity of the imine. If synthesizing the imine, ensure complete conversion and removal of any unreacted amine starting materials.

Optimized Experimental Protocols & Data

Protocol 1: General Procedure for Diastereoselective Staudinger Cycloaddition via in situ Ketene Generation

This protocol is designed to minimize ketene polymerization and provides a reliable starting point for optimization.[9]

Materials:

  • Acyl chloride (1.0 eq)

  • Imine (1.0 eq)

  • Triethylamine (Et₃N) or other non-nucleophilic tertiary amine base (1.2 eq)

  • Anhydrous solvent (see Table 1)

  • Inert atmosphere apparatus (e.g., Schlenk line)

Procedure:

  • Under an inert atmosphere (N₂ or Ar), add the imine (1.0 eq) and the anhydrous solvent to a flame-dried, three-neck round-bottom flask equipped with a stir bar, a thermometer, and a dropping funnel.

  • Add the tertiary amine base (1.2 eq) to the flask.

  • Cool the solution to the desired temperature using an appropriate cooling bath (see Table 1).

  • In a separate flame-dried flask, prepare a solution of the acyl chloride (1.0 eq) in a small amount of the same anhydrous solvent.

  • Transfer the acyl chloride solution to the dropping funnel.

  • Add the acyl chloride solution dropwise to the stirred imine/base solution over 30-60 minutes, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, allow the reaction to stir at the same temperature for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Table 1: Guide to Solvent and Temperature Selection for Stereochemical Control

SolventTypeTemperature RangeFavored IsomerRationale
TolueneNon-polar-78 °C to 0 °Ccis Minimizes zwitterion lifetime, promoting rapid kinetic ring closure.[9]
Dichloromethane (DCM)Polar Aprotic0 °C to RTtrans (often)Stabilizes the zwitterion, allowing time for isomerization to the more stable trans configuration.[1]
Tetrahydrofuran (THF)Polar Aprotic0 °C to RTtrans Its polarity and coordinating ability can stabilize the intermediate, favoring the thermodynamic product.
Acetonitrile (MeCN)Polar AproticRT to Refluxtrans High polarity strongly stabilizes the zwitterion, favoring the thermodynamic pathway.[9]

Visual Workflow: Troubleshooting Decision Tree

This flowchart provides a logical path for diagnosing and solving common issues.

Diagram 2: Staudinger Cycloaddition Troubleshooting Workflow

Troubleshooting_Workflow Start Start: Low Yield or Impure Product Check_Yield Is the yield low? Start->Check_Yield Check_Stereo Is stereochemistry incorrect? Check_Yield->Check_Stereo No Sol_Polymer Suspect Ketene Polymerization - Add acyl chloride slowly - Use low temperature Check_Yield->Sol_Polymer Yes Check_Byproducts Are there unexpected byproducts? Check_Stereo->Check_Byproducts No Sol_Stereo_Cis To favor cis isomer: - Use non-polar solvent (Toluene) - Use low temp (-78°C) Check_Stereo->Sol_Stereo_Cis Yes, want cis Sol_Stereo_Trans To favor trans isomer: - Use polar solvent (DCM, MeCN) - Use higher temp (0°C to RT) Check_Stereo->Sol_Stereo_Trans Yes, want trans Sol_42 Suspect [4+2] Adduct - Lower reaction temperature - Consider alternative route Check_Byproducts->Sol_42 Yes Success Pure Product, Good Yield Check_Byproducts->Success No Sol_Hydrolysis Suspect Reagent Hydrolysis - Use anhydrous solvents - Flame-dry glassware - Use fresh imine Sol_Polymer->Sol_Hydrolysis Sol_Stereo_Cis->Success Sol_Stereo_Trans->Success Sol_42->Success

Caption: A decision tree for troubleshooting common Staudinger cycloaddition issues.

References

  • Staudinger reaction - Wikipedia.[Link]
  • The Effect of Solvent–Substrate Noncovalent Interactions on the Diastereoselectivity in the Intramolecular Carbonyl-Ene and the Staudinger [2 + 2] Cycloaddition Reactions | The Journal of Physical Chemistry A - ACS Public
  • Staudinger reaction - Grokipedia.[Link]
  • Staudinger Reactions - Bioothogonal before Click Chemistry - YouTube.[Link]
  • Staudinger Reaction | Chem-St
  • Staudinger Reaction (Reduction) - OpenOChem Learn.[Link]
  • Staudinger synthesis - Wikipedia.[Link]
  • Staudinger Synthesis - Organic Chemistry Portal.[Link]
  • Staudinger Reaction - J&K Scientific LLC.[Link]
  • In situ generation of imines by the Staudinger/aza-Wittig tandem reaction combined with thermally induced Wolff rearrangement for one-pot three-component β-lactam synthesis - Organic & Biomolecular Chemistry (RSC Publishing).[Link]
  • Solvent and Substituent Effects in the Periselectivity of the Staudinger Reaction between Ketenes and α,β-Unsaturated Imines.
  • Aza-Wittig Reaction | Chem-St
  • One-Pot Sequence of Staudinger/aza-Wittig/Castagnoli–Cushman Reactions Provides Facile Access to Novel Natural-like Polycyclic Ring Systems - PMC - NIH.[Link]
  • Aryl azides and phosphines used in this Staudinger reduction triggered...
  • Do Reaction Conditions Affect the Stereoselectivity in the Staudinger Reaction?
  • Optimization of Ketene-Imine Staudinger Cyclization under Flow Conditions1 - Technology Networks.[Link]
  • A Simple Resolution Procedure Using the Staudinger Reaction for the Preparation of P-Stereogenic Phosphine Oxides - The Journal of Organic Chemistry (ACS Public
  • Catalytic Asymmetric Staudinger–aza-Wittig Reaction for the Synthesis of Heterocyclic Amines - PMC - NIH.[Link]
  • Catalytic Wittig and aza-Wittig reactions - Beilstein Journals.[Link]
  • From Mechanism to Mouse: A Tale of Two Bioorthogonal Reactions - PubMed Central.[Link]
  • Staudinger Reaction - NROChemistry.[Link]
  • Not So Bioorthogonal Chemistry - PMC - NIH.[Link]
  • Staudinger Reaction - Organic Chemistry Portal.[Link]
  • Synthesis of a Triphenylphosphine Reagent on Non-Cross-Linked Polystyrene Support: Application to the Staudinger/Aza-Wittig Reaction.[Link]
  • CYCLOADDITION MECHANISM AND THE SOLVENT DEPENDENCE OF R
  • Bioorthogonal chemistry - Wikipedia.[Link]
  • Staudinger Reduction I Staudinger Ligation I Mechanism & Examples I - YouTube.[Link]
  • Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile | Journal of the American Chemical Society - ACS Public
  • General overview of the reaction mechanism for the Staudinger synthesis...
  • The general mechanism of the Staudinger reaction between ketenes and...
  • Staudinger Ligation - Cre
  • Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides - PMC - NIH.[Link]
  • Sustainable organophosphorus-catalysed Staudinger reduction - The Royal Society of Chemistry.[Link]
  • [2+2] cycloaddition reaction described by H.
  • Notable and Obvious Ketene Substituent-Dependent Effect of Temperature on the Stereoselectivity in the Staudinger Reaction | The Journal of Organic Chemistry - ACS Public
  • New Insights on the Origins of the Stereocontrol of the Staudinger Reaction: [2 + 2] Cycloaddition between Ketenes and N-Silylimines | The Journal of Organic Chemistry - ACS Public

Sources

Technical Support Center: Optimization of Piperidine N-Capping Groups in 7-Azaspiro[3.5]nonane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals working on the optimization of 7-azaspiro[3.5]nonane derivatives. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address common challenges encountered during the synthesis and optimization of piperidine N-capping groups.

The 7-azaspiro[3.5]nonane scaffold is a valuable building block in modern medicinal chemistry. Its inherent three-dimensionality and high fraction of sp³-hybridized carbons (Fsp³) offer a distinct advantage for creating drug candidates with improved physicochemical properties and clinical success rates compared to flat, aromatic structures.[1][2] The quaternary spirocyclic center provides a rigid, well-defined exit vector for substituents, allowing for precise exploration of chemical space.[3][4] The piperidine nitrogen within this scaffold serves as a critical handle for modification. The "N-capping group" attached to this nitrogen is a key determinant of a compound's biological activity, selectivity, and pharmacokinetic profile, making its optimization a pivotal step in the drug discovery process.[5][6]

This guide is structured to follow the logical workflow of a medicinal chemistry campaign, from initial synthetic challenges to the fine-tuning of biological and ADME properties.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation for a research campaign focused on this scaffold.

Q1: What makes the 7-azaspiro[3.5]nonane scaffold an attractive choice for drug discovery? A1: The primary advantage of the 7-azaspiro[3.5]nonane scaffold is its rigid, three-dimensional structure. This rigidity reduces the entropic penalty upon binding to a biological target, potentially leading to higher potency. Furthermore, molecules with higher Fsp³ character, like spirocycles, often exhibit improved solubility, metabolic stability, and a lower attrition rate in clinical development.[1] They allow chemists to design molecules that "escape from flatland," providing better complementarity to the complex 3D shapes of protein binding sites.[7]

Q2: What is the primary role of the piperidine N-capping group in modulating drug properties? A2: The N-capping group is a versatile point for diversification and property modulation. Its roles include:

  • Target Engagement: The cap can form crucial interactions with the target protein, such as hydrogen bonds, hydrophobic interactions, or ionic bonds, directly influencing potency and selectivity.[8]

  • Physicochemical Properties: The nature of the capping group significantly impacts properties like lipophilicity (LogP), aqueous solubility, and polar surface area (PSA). Introducing polar functionalities can enhance solubility, while tuning lipophilicity is critical for membrane permeability.[6][7]

  • Pharmacokinetics (ADME): The cap can be engineered to block sites of metabolic attack, thereby increasing metabolic stability and half-life.[9] Its properties also influence absorption, distribution, and excretion.

Q3: What are the most common chemical reactions used to install N-capping groups on the 7-azaspiro[3.5]nonane core? A3: The most prevalent methods involve standard N-functionalization reactions performed on the free secondary amine of the piperidine ring, which is typically revealed by deprotecting a precursor (e.g., removing a Boc group). Common reactions include:

  • N-Acylation/Sulfonylation: Reacting the amine with acyl chlorides, sulfonyl chlorides, or carboxylic acids (using coupling agents) to form amides and sulfonamides.[10]

  • Reductive Amination: Reacting the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form N-alkyl derivatives.[11]

  • Urea/Thiourea Formation: Reacting the amine with isocyanates or isothiocyanates.[12]

Part 2: Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format.

Section 2.1: Synthesis and Purification Issues

Q4: I am seeing very low yields for my N-acylation reaction with an acyl chloride. What are the likely causes and solutions? A4: Low yields in N-acylation are common and can typically be traced to a few key factors.

  • Potential Cause 1: Reagent Quality. Acyl chlorides are highly reactive and can hydrolyze upon exposure to atmospheric moisture, rendering them ineffective. The tertiary amine base (e.g., triethylamine, DIEA) may also be of poor quality.

    • Solution: Use a fresh bottle of the acylating agent or purify it by distillation. Ensure your base is pure and dry. Running the reaction under an inert atmosphere (nitrogen or argon) is highly recommended to prevent moisture contamination.[10]

  • Potential Cause 2: Suboptimal Base. An inappropriate base can cause issues. If the base is too weak, it may not effectively scavenge the HCl byproduct, leading to protonation of the starting amine. If it is too hindered, the reaction may be sluggish.

    • Solution: Screen different bases. While triethylamine is common, a non-nucleophilic, hindered base like N,N-diisopropylethylamine (DIEA) is often a better choice to avoid side reactions. For sluggish reactions, a stronger, non-nucleophilic base like DBU could be trialed cautiously.

  • Potential Cause 3: Incomplete Deprotection. If your starting material is a Boc-protected 7-azaspiro[3.5]nonane, incomplete removal of the Boc group will result in unreacted starting material and low yield.

    • Solution: Confirm complete deprotection via TLC or LC-MS before starting the acylation. A common deprotection cocktail is 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[13] Ensure sufficient reaction time for this step.

Q5: My reductive amination reaction is messy, showing multiple spots on TLC, including unreacted starting materials. How can I optimize this? A5: Reductive amination requires a delicate balance of imine/enamine formation and reduction.

  • Potential Cause 1: Incorrect Reducing Agent. Strong reducing agents like sodium borohydride (NaBH₄) can reduce the aldehyde/ketone starting material before it has a chance to form an imine with the amine.

    • Solution: The preferred reagent for this reaction is sodium triacetoxyborohydride (NaBH(OAc)₃) . It is a milder, more selective reducing agent that primarily reduces the protonated iminium ion, leading to cleaner reactions and higher yields.[11]

  • Potential Cause 2: pH and Reaction Conditions. The formation of the iminium ion is pH-dependent. The reaction is often sluggish without a mild acid catalyst.

    • Solution: Adding a small amount of acetic acid (often 1-2 equivalents) can catalyze iminium ion formation and accelerate the reaction. For solvents, chlorinated solvents like dichloroethane (DCE) or DCM are typically effective.

  • Potential Cause 3: Steric Hindrance. If either the N-capping aldehyde/ketone or the spirocyclic amine is highly hindered, the reaction can be slow.

    • Solution: Increase the reaction temperature (e.g., to 40-50 °C) and allow for longer reaction times. Monitor progress carefully by LC-MS to track the consumption of starting materials and the formation of the desired product.

Q6: I am having difficulty purifying my final compound. It streaks on the silica gel column. What can I do? A6: Basic amine-containing compounds, like many N-capped piperidine derivatives, are notorious for poor chromatographic behavior on standard silica gel.

  • Solution 1: Neutralize the Silica. The acidic nature of silica gel can cause protonation of the basic nitrogen, leading to strong binding and tailing. Pre-treating your column or eluent with a small amount of a volatile base can dramatically improve separation. Add ~1% triethylamine or ammonium hydroxide to your solvent system (e.g., ethyl acetate/hexanes).

  • Solution 2: Switch to a Different Stationary Phase. If base-washing doesn't solve the problem, consider alternative purification methods. Reverse-phase chromatography (C18) is often an excellent choice for purifying polar, basic compounds. Alternatively, using a neutral or basic alumina column can be effective.

  • Solution 3: Salt Formation. For highly polar or water-soluble compounds, purification can sometimes be simplified by converting the final compound to a salt (e.g., HCl or TFA salt), which may be crystalline and can be purified by recrystallization.

Section 2.2: Optimizing Biological & Physicochemical Properties

Q7: My new N-capped analog shows a significant drop in potency. How do I troubleshoot this from a design perspective? A7: A loss of potency points to an unfavorable interaction (or loss of a favorable one) in the binding pocket.

  • Hypothesis 1: Steric Clash. The new capping group may be too large and is clashing with the protein surface.

    • Action: Systematically reduce the size of the capping group. If you added a phenyl ring, try a cyclopropyl or methyl group. Analyze any available structural biology data (X-ray, cryo-EM) or build a homology model to visualize the binding pocket.

  • Hypothesis 2: Loss of a Key Interaction. The original capping group may have participated in a critical hydrogen bond, ionic, or hydrophobic interaction that the new group cannot replicate.

    • Action: Analyze the pharmacophore. If the previous cap was a hydrogen bond donor, ensure your new cap also contains a donor in a similar spatial position. Consider bioisosteric replacements (e.g., replacing a carboxylic acid with a tetrazole) to maintain key interactions while modulating other properties.[7]

  • Hypothesis 3: Unfavorable Electronic or Conformational Effects. The new group might alter the electronics of the piperidine ring or lock it into an unfavorable conformation for binding.

    • Action: Explore capping groups with different electronic properties (e.g., electron-donating vs. electron-withdrawing substituents on an aromatic cap). The rigid nature of the spirocycle helps, but the conformation of the cap itself is important.[6]

Q8: My lead compound has poor aqueous solubility. Which N-capping strategies are most effective for improving this? A8: Poor solubility is a common hurdle. The N-capping group is an excellent place to address this.

  • Strategy 1: Introduce Ionizable Groups. Incorporating a basic nitrogen (e.g., a pyridine, piperazine, or alkyl amine) is one of the most effective ways to increase solubility. At physiological pH, this group will be protonated, forming a salt and dramatically improving aqueous solubility.

  • Strategy 2: Add Polar, Non-ionizable Groups. If adding a basic center is not desirable for the pharmacophore, introduce polar functionalities that can hydrogen bond with water. Examples include hydroxyl (-OH), amide (-CONH₂), or short ether chains (-OCH₂CH₂OH).[14]

  • Strategy 3: Disrupt Crystallinity/Reduce Lipophilicity. Sometimes poor solubility is due to high crystal lattice energy. Introducing a capping group that disrupts molecular symmetry can help. Simultaneously, reducing the overall lipophilicity (LogP) by using smaller, more polar caps will generally improve solubility.

Part 3: Key Experimental Protocols & Data
Protocol 1: General Procedure for N-Acylation using a Carboxylic Acid and Coupling Agent

This protocol describes a standard amide bond formation.

  • Preparation: In a round-bottom flask, dissolve the deprotected 7-azaspiro[3.5]nonane starting material (1.0 eq) in an anhydrous aprotic solvent like DCM or DMF (approx. 0.1 M concentration).

  • Addition of Reagents: Add the desired carboxylic acid (1.1 eq), a coupling agent such as HATU (1.2 eq), and a non-nucleophilic base like DIEA (3.0 eq).

  • Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (N₂).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-16 hours).

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (often with 1% triethylamine in the eluent) or by reverse-phase HPLC.[13]

Protocol 2: General Procedure for N-Alkylation via Reductive Amination

This protocol is for installing N-alkyl groups.

  • Preparation: Dissolve the deprotected 7-azaspiro[3.5]nonane starting material (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE).

  • Catalyst (Optional): Add glacial acetic acid (1.0-2.0 eq) to catalyze iminium ion formation.

  • Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirring solution. The reaction is often mildly exothermic.

  • Reaction: Stir the mixture at room temperature under an inert atmosphere.

  • Monitoring: Monitor the reaction by LC-MS for the disappearance of the starting amine (typically 4-24 hours).

  • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography or reverse-phase HPLC.[11]

Data Summary: Impact of N-Capping Group on Properties

The following table presents a hypothetical but representative dataset illustrating how different N-capping groups can modulate key drug-like properties.

Capping Group (R) Structure Target Potency (IC₅₀, nM) Aqueous Solubility (µg/mL) Metabolic Stability (t½, min, Human Liver Microsomes) Rationale for Change
Acetyl-COCH₃5008545Baseline, small and polar.
Benzoyl-COPh801565Increased hydrophobic interactions, improved potency.
4-Fluorobenzoyl-CO-Ph-4-F7512>120Blocking potential para-hydroxylation, improving stability.
Isonicotinoyl-CO-Pyr95>20090Adding a basic nitrogen to drastically improve solubility.
(4-Piperidinyl)methyl-CH₂-(4-Pip)150>25070Reductive amination strategy to add a basic center.
Part 4: Visualization of Workflows
Diagram 1: Troubleshooting Workflow for Low-Yield N-Capping Reactions

This diagram provides a logical decision tree for addressing common synthetic failures.

TroubleshootingWorkflow cluster_analysis Analysis of Crude Mixture cluster_solutions_sm Solutions for Unreacted Starting Material cluster_solutions_side Solutions for Side Products Start Problem: Low Yield in N-Capping Reaction Check_SM Analyze Crude Reaction by LC-MS/NMR Start->Check_SM SM_Present Unreacted Starting Amine is Major Peak? Check_SM->SM_Present Side_Products Complex Mixture or Side Products Observed? SM_Present->Side_Products No Incomplete_Deprotection Verify 100% Deprotection of Precursor (e.g., Boc) SM_Present->Incomplete_Deprotection Yes Harsh_Conditions Lower Reaction Temperature Side_Products->Harsh_Conditions Yes Reagent_Quality Use Fresh/Purified Acylating/Alkylating Agent Conditions Optimize Conditions: Increase Temp/Time, Change Base/Solvent End Achieve Optimized Yield Conditions->End Stoichiometry Check Stoichiometry, Avoid Large Excess of Reagents Wrong_Reagent Switch to Milder Reagents (e.g., HATU from Acyl Chloride, or NaBH(OAc)₃ from NaBH₄) Wrong_Reagent->End

Caption: A logical workflow for troubleshooting synthesis issues.

Diagram 2: Iterative Optimization Cycle in Medicinal Chemistry

This diagram illustrates the cyclical process of lead optimization.

OptimizationCycle Design Design (Hypothesize New N-Capping Group) Synthesis Synthesis (Install New Cap, Purify & Characterize) Design->Synthesis InVitro In Vitro Testing (Potency, Selectivity) Synthesis->InVitro ADME ADME/PK Screening (Solubility, Stability, Permeability) InVitro->ADME Analysis SAR Analysis (Analyze Data, Refine Hypothesis) ADME->Analysis Analysis->Design Iterate

Caption: The iterative cycle of lead optimization.

References
  • Yin, J., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847.
  • Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2).
  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368.
  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183.
  • Semantic Scholar. (n.d.). Spirocyclic Scaffolds in Medicinal Chemistry.
  • ACS Publications. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry.
  • ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • O'Hara, F., et al. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.
  • National Institutes of Health. (n.d.). Optimization of N-Piperidinyl-Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8-Oxo-Guanine DNA Glycosylase 1.
  • Spicer, V., et al. (2014). N-Capping Motifs Promote Interaction of Amphipathic Helical Peptides with Hydrophobic Surfaces and Drastically Alter Hydrophobicity Values of Individual Amino Acids. Request PDF.
  • ResearchGate. (2025). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
  • Sola, I., et al. (2012). Structure-based selectivity optimization of piperidine-pteridine derivatives as potent Leishmania pteridine reductase inhibitors. PubMed.
  • Porto, W. F., et al. (2019). An N-capping asparagine–lysine–proline (NKP) motif contributes to a hybrid flexible/stable multifunctional peptide scaffold. PMC.
  • Monteiro, A., et al. (2023). Unveiling the Role of Capping Groups in Naphthalene N-Capped Dehydrodipeptide Hydrogels. MDPI.
  • ResearchGate. (2025). Asymmetric synthesis of piperidines and octahydroindolizines using a one-pot ring-closure/ N-debenzylation procedure.
  • ResearchGate. (n.d.). Chemical–physical properties and cytotoxicity of N-decanoyl amino acid-based surfactants: Effect of polar heads.
  • Reddy, R. P., et al. (2017). One-Pot Acid-Catalyzed Ring-Opening/Cyclization/Oxidation of Aziridines with N-Tosylhydrazones: Access to 1,2,4-Triazines. Organic Letters.
  • Perregaard, J., et al. (2011). SAR studies of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists. PubMed.

Sources

Technical Support Center: Enhancing Metabolic Stability of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide is designed to serve as a specialized technical resource for improving the metabolic stability of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives. As covalent inhibitors, these compounds present unique challenges and opportunities in drug design. This center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to navigate the complexities of their metabolic profiles.

Foundational Concepts: Understanding the Metabolic Landscape

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for toxicity.[1][2] For the 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one series, two structural features are of primary metabolic interest: the reactive acrylamide "warhead" and the novel diazaspiro[3.5]nonane core.

  • The Acrylamide Warhead: This α,β-unsaturated carbonyl group is essential for covalent modification of the target protein (e.g., KRAS G12C).[3] However, it is also susceptible to metabolic attack. The primary metabolic pathways for acrylamide and its derivatives include:

    • CYP450-Mediated Epoxidation: Cytochrome P450 enzymes, particularly CYP2E1, can oxidize the double bond to form a reactive epoxide (glycidamide).[4][5][6][7] This is often a major clearance pathway.

    • Glutathione (GSH) Conjugation: The electrophilic nature of the acrylamide moiety makes it a substrate for direct conjugation with glutathione, a reaction that can occur non-enzymatically or be catalyzed by glutathione-S-transferases (GSTs).[4][7]

  • The Diazaspiro[3.5]nonane Core: Spirocyclic scaffolds are increasingly utilized in drug design to enhance molecular three-dimensionality (Fsp3 character), which often correlates with improved physicochemical and pharmacokinetic properties, including metabolic stability.[8][9][10][11] The rigid conformation of the spirocycle can shield adjacent parts of the molecule from enzymatic attack and lock substituents into favorable orientations for target binding, potentially reducing off-target interactions.[9][11][12] However, the nitrogen atoms within the core can still be potential sites for oxidation or other metabolic transformations.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during in vitro metabolic stability assessment in a question-and-answer format.

Issue 1: I am observing high variability in my microsomal stability data between experiments. What are the likely causes and solutions?

High variability can undermine the reliability of your structure-stability relationships. The root cause is often procedural rather than chemical.

  • Possible Causes:

    • Inconsistent Enzyme Activity: Repeated freeze-thaw cycles of liver microsome aliquots can degrade enzyme activity. The quality and lot-to-lot variability of commercial microsomes can also be a factor.

    • Temperature Fluctuations: Inconsistent incubation temperatures directly affect enzyme kinetics, leading to variable metabolic rates.[13]

    • Solvent Effects: The organic solvent used to dissolve your compound (typically DMSO) can inhibit CYP450 enzymes if its final concentration in the incubation is too high (generally >0.5%).[13]

    • Pipetting Inaccuracy: Small volume errors during the preparation of serial dilutions or the addition of reagents can lead to significant concentration discrepancies.[13]

  • Solutions & Best Practices:

    • Enzyme Handling: Upon receipt, aliquot microsomes into single-use volumes to avoid freeze-thaw cycles. Always thaw on ice.[13] Qualify new lots with a standard substrate (e.g., testosterone, verapamil) to ensure consistent activity.

    • Strict Temperature Control: Use a calibrated, stable-temperature incubator or water bath set to 37°C. Pre-warm all buffers and plates before initiating the reaction to ensure a consistent starting temperature.[13]

    • Control Solvent Concentration: Keep the final concentration of your organic solvent below 0.5% and ensure it is identical across all wells, including controls.

    • Calibrated Equipment: Use calibrated pipettes and employ proper pipetting techniques. Ensure thorough mixing of all solutions before addition.

Issue 2: My compound is highly unstable in liver microsomes. How do I determine the primary site of metabolism?

Identifying the metabolic "soft spot" is the first step toward rational redesign.

  • Diagnostic Approach: Metabolite Identification (MetID)

    • Incubation: Perform a scaled-up microsomal stability assay. Incubate your compound with human liver microsomes (HLM) in the presence of the necessary cofactor, NADPH.

    • LC-MS/MS Analysis: Analyze the quenched reaction mixture using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS).[1][2]

    • Data Interpretation: Compare the chromatograms of your t=0 and t=30 (or t=60) minute samples. Look for new peaks corresponding to metabolites.

      • A mass increase of +16 Da suggests an oxidation event (e.g., hydroxylation on an aromatic ring or epoxidation of the acrylamide).

      • A mass decrease (e.g., -14 Da or -28 Da ) may indicate N-dealkylation.

      • A mass increase of +305 Da would suggest conjugation with glutathione.

  • Workflow for Identifying Metabolic Liabilities

    G A High In Vitro Clearance Observed B Scale-up Incubation: Compound + Microsomes + NADPH A->B C LC-MS/MS Analysis B->C D Metabolite Identification C->D E Oxidation (+16 Da) (e.g., Epoxidation, Hydroxylation) D->E F Dealkylation (e.g., -14 Da) D->F G Conjugation (e.g., +305 Da for GSH) D->G H Propose Structure of Metabolite(s) E->H F->H G->H I Initiate Structure-Based Redesign H->I

    Caption: Workflow for Metabolite Identification.

Issue 3: My compound is stable in microsomes but shows rapid clearance in hepatocytes. What could explain this discrepancy?

This common scenario points toward metabolic pathways that are active in whole cells but absent or deficient in microsomal preparations.

  • Primary Cause: Phase II Metabolism and Transporters

    • Microsomes are subcellular fractions rich in Phase I enzymes (like CYPs) but are generally deficient in Phase II conjugating enzymes (like UGTs and SULTs) and their requisite cofactors.[14]

    • Hepatocytes are intact cells containing a full complement of both Phase I and Phase II enzymes, as well as active drug transporters that regulate the intracellular concentration of the compound.[13][14][15]

    • Therefore, a stability discrepancy strongly suggests that your compound or its initial Phase I metabolite is being rapidly cleared by conjugation (e.g., glucuronidation) or that enzymes not present in microsomes (e.g., aldehyde oxidase) are involved.[13][15]

  • Next Steps:

    • Conduct a MetID study using hepatocytes to screen for conjugated metabolites (e.g., glucuronides, sulfates).

    • Evaluate stability in the presence of specific enzyme inhibitors to pinpoint the responsible pathway.

FAQs: Strategies for Improving Metabolic Stability

This section provides proactive strategies to rationally design more stable derivatives.

Q1: What are the most effective strategies to block metabolism at a known "soft spot"?

Once a metabolic liability is identified, several medicinal chemistry strategies can be employed.

  • A1: Key Strategies include:

    • Deuterium Substitution: Replacing hydrogen atoms at the site of metabolism with deuterium (the "heavy" isotope of hydrogen) strengthens the C-H bond.[16][17] This can slow the rate of CYP-mediated bond cleavage, an effect known as the kinetic isotope effect. This is a subtle modification that is unlikely to alter pharmacology.[18]

    • Blocking with Electron-Withdrawing Groups: If an aromatic ring is being hydroxylated, introducing a strong electron-withdrawing group, such as fluorine, can render the ring less susceptible to electrophilic attack by CYP enzymes.[19][20]

    • Steric Hindrance: Introducing a bulky functional group near the metabolic soft spot can physically obstruct the active site of the metabolizing enzyme, thereby preventing the metabolic reaction.[13]

Q2: How can I use bioisosteric replacement to enhance stability?

Bioisosteric replacement involves substituting a part of the molecule with a chemically different group that serves a similar physical or biological function, with the goal of improving ADME properties.[16][17][21][22]

  • A2: Common Bioisosteric Replacements:

    • Aromatic Ring Equivalents: A metabolically labile phenyl ring can often be replaced with a more stable heteroaromatic ring, such as a pyridine or pyrimidine, which are more electron-deficient and less prone to oxidation.[19]

    • Scaffold Modification: The diazaspiro[3.5]nonane core itself can be modified. For instance, research has shown that exchanging a piperazine or morpholine ring for a different azaspirocycle can significantly improve metabolic stability and other properties.[8][9][11]

    • Linker Modification: If a linker region is being metabolized, it can be replaced with a more robust alternative, such as incorporating amides or replacing ethers with more stable groups.

Q3: My lead compound has low stability due to metabolism of the acrylamide warhead. What can be done?

Modifying the warhead is challenging as it is required for covalent activity. However, subtle changes to the surrounding structure can modulate its reactivity and susceptibility to metabolism.

  • A3: Modulating Warhead Stability:

    • Flanking Substitutions: Introducing small substituents on the carbon atoms adjacent to the acrylamide can introduce steric hindrance that disfavors binding to metabolic enzymes like CYP2E1 more than the target protein.

    • Electronic Tuning: Modifying the electronics of the group attached to the acrylamide nitrogen can influence the reactivity of the double bond. This must be done carefully to preserve the desired level of reactivity for covalent target engagement.

    • Focus on Other Liabilities: Often, the most effective strategy is to make the rest of the molecule as metabolically robust as possible. If other, faster metabolic pathways are blocked, the overall clearance will decrease, even if the rate of acrylamide metabolism remains unchanged.

  • Primary Metabolic Pathways of the Acrylamide Moiety

    G Parent Acrylamide Derivative (Parent Compound) CYP CYP2E1 (+ O) Parent->CYP GST GSH/GSTs Parent->GST Epoxide Epoxide Metabolite GSH_Adduct GSH Conjugate CYP->Epoxide GST->GSH_Adduct

Protocols and Data Management

Protocol: Standard In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol outlines a typical procedure for determining metabolic stability via the "substrate depletion" method.

  • Preparation of Reagents:

    • Test Compound Stock: Prepare a 10 mM stock solution of your test compound in DMSO.

    • Working Solution: Create a 100 µM working solution by diluting the stock in acetonitrile or a suitable buffer.

    • Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.

    • HLM Suspension: Thaw human liver microsomes (HLM) on ice. Dilute to a final protein concentration of 1 mg/mL in cold phosphate buffer.

    • NADPH Regenerating System (NRS): Prepare according to the manufacturer's instructions. This is crucial for sustaining CYP450 activity.

    • Quenching Solution: Acetonitrile containing a suitable internal standard (e.g., warfarin, labetalol) for LC-MS/MS analysis.

  • Incubation Procedure (96-well plate format):

    • Add phosphate buffer to all wells.

    • Add the HLM suspension to the wells.

    • Add 1 µL of the 100 µM compound working solution to each well to achieve a final substrate concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.

    • Initiate the reaction by adding the pre-warmed NRS to all wells except the t=0 time point wells.

    • Time Points: At designated times (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of the cold quenching solution. For the t=0 sample, add the quenching solution before adding the NRS.

  • Sample Processing and Analysis:

    • Seal the plate and centrifuge at 3000 x g for 15 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the samples to determine the peak area of the parent compound remaining at each time point relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k . [13] * Calculate the intrinsic clearance (CLint) in µL/min/mg protein: CLint = (0.693 / t½) / (protein concentration in mg/mL) . [13][15] Data Presentation: Comparative Metabolic Stability

Summarizing data in a clear, tabular format is essential for comparing derivatives and establishing structure-activity relationships (SAR).

Compound IDModificationt½ (min)CLint (µL/min/mg protein)
Parent-1 R = Phenyl1592.4
Deriv-1A R = 4-Fluoro-phenyl4530.8
Deriv-1B R = 4-Methoxy-phenyl< 5> 277
Deriv-1C R = Pyridin-4-yl5226.7
Deriv-1D Deuterated Phenyl2849.5

This table presents hypothetical data to illustrate the impact of structural modifications. Actual results will vary.

References

  • Sumner, S. C., Fennell, T. R., Moore, T. A., Chanas, B., Gonzalez, F., & Ghanayem, B. I. (1999). Role of cytochrome P450 2E1 in the metabolism of acrylamide and acrylonitrile in mice. Chemical research in toxicology, 12(11), 1110–1116. [Link]
  • Paulsson, B., Rannug, A., & Törnqvist, M. (2013). The role of human cytochrome P450 enzymes in metabolism of acrylamide in vitro. Toxicology mechanisms and methods, 23(5), 346–351. [Link]
  • Sumner, S.C., Fennell, T.R., Moore, T.A., Chanas, B., Gonzalez, F., et al. (1999). Role of Cytochrome P450 2E1 in the Metabolism of Acrylamide and Acrylonitrile in Mice.
  • Nagashima, H., Okumura, N., Nakashima, T., et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Bioorganic & medicinal chemistry, 71, 116949. [Link]
  • SpiroChem.
  • Boettcher, M. I., Angerer, J., & Drexler, H. (2009). In vivo role of cytochrome P450 2E1 and glutathione-S-transferase activity for acrylamide toxicokinetics in humans. Toxicology letters, 185(1), 1–7. [Link]
  • Sygnature Discovery. (2025). What is microsomal stability and why is it important?.
  • Sharma, P., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]
  • Stumpfe, D., & Bajorath, J. (2012). The Quest for Bioisosteric Replacements. Journal of Chemical Information and Modeling, 52(5), 1146-1151. [Link]
  • Cresset Group. (2022). Addressing metabolic liabilities by bioisosteric replacements with Spark. Cresset Group. [Link]
  • Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert opinion on drug discovery, 11(11), 1049–1068. [Link]
  • De Clercq, E. (2020). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Viruses, 12(3), 273. [Link]
  • Benedetti, E., & Micouin, L. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert opinion on drug discovery, 19(2), 111-115. [Link]
  • Benedetti, E., & Micouin, L. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online. [Link]
  • HitGen OpenDEL™. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. HitGen Inc. [Link]
  • Creative Bioarray. Microsomal Stability Assay.
  • Koczurkiewicz, P., Piska, K., Pękala, E., et al. (2015). Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives. PloS one, 10(3), e0121940. [Link]
  • Singh, S., & Dalal, M. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Drug Metabolism Letters, 15(1), 2-11. [Link]
  • Koczurkiewicz, P., et al. (2015). Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines.

Sources

Technical Support Center: Diastereoselective Synthesis of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones. This scaffold is of significant interest due to its demonstrated antimicrobial and antioxidant properties.[1][2][3] The primary synthetic challenge lies in controlling the diastereoselectivity of the acid-catalyzed condensation reaction. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you navigate the complexities of this synthesis and achieve high diastereomeric purity.

Reaction Overview and Mechanism

The synthesis of spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones is typically achieved through an acid-catalyzed condensation of a 6-styryl-4-aryldihydropyrimidin-2-one with a resorcinol derivative (e.g., resorcinol, 2-methylresorcinol, pyrogallol).[1][2][4] The reaction generates two new stereocenters, leading to the formation of a pair of diastereomers, primarily the (2R,4R,6′R) and (2S,4R,6′R) isomers.[2][5]

The reaction proceeds via a proposed mechanism involving the acid-catalyzed generation of a stabilized carbocation from the styrylpyrimidine, followed by a nucleophilic attack from the electron-rich resorcinol ring and subsequent intramolecular cyclization to form the chromane ring system. The choice of acid catalyst and reaction conditions critically influences the transition state energies, thereby dictating the final diastereomeric ratio.

G cluster_0 Reaction Pathway SM 1. Starting Materials (Styrylpyrimidine + Resorcinol) Protonation 2. Acid-Catalyzed Protonation SM->Protonation Carbocation 3. Carbocation Formation Protonation->Carbocation Attack 4. Nucleophilic Attack by Resorcinol Carbocation->Attack Cyclization 5. Intramolecular Cyclization Attack->Cyclization Product 6. Diastereomeric Mixture (Spiro-Product) Cyclization->Product

Caption: Proposed mechanism for the acid-catalyzed synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My diastereomeric ratio (d.r.) is poor (close to 1:1). How can I improve the selectivity?

Answer: This is the most common challenge. Diastereoselectivity is primarily governed by the choice of acid catalyst and, to a lesser extent, the reaction temperature and solvent.

  • Causality—The Role of the Catalyst: The acid catalyst influences the stability and geometry of the transition state during the cyclization step. Different acids can favor different diastereomeric pathways.

    • p-Toluenesulfonic acid (p-TsOH): In many cases, p-TsOH preferentially yields the (2R,4R,6′R*) diastereomer.[1][2][5]

    • Methanesulfonic acid (CH₃SO₃H): This stronger acid can alter the selectivity. For some substrate combinations, it may improve the yield or favor the (2S,4R,6′R*) diastereomer, but with others, such as pyrogallol, it can lead to a nearly 1:1 mixture.[1]

  • Actionable Solutions:

    • Switch the Catalyst: If you are using p-TsOH and getting poor selectivity, try methanesulfonic acid, and vice versa. This is the most effective variable to change.

    • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 40 °C, as reported).[1] Lower temperatures can enhance the energy difference between the diastereomeric transition states, often leading to improved selectivity.

    • Solvent System: While less impactful than the catalyst, ensure your solvent (e.g., chloroform) is anhydrous. The presence of water can interfere with the acid catalyst.

G start Problem: Poor Diastereoselectivity (d.r. ≈ 1:1) catalyst Is the catalyst optimal? p-TsOH often favors one isomer. start->catalyst change_catalyst Action: Switch Catalyst (e.g., from p-TsOH to CH3SO3H or vice-versa) catalyst->change_catalyst No temp Is the reaction temperature controlled? catalyst->temp Yes re_evaluate Re-evaluate d.r. by 1H NMR change_catalyst->re_evaluate control_temp Action: Lower Temperature May improve selectivity. temp->control_temp No solvent Is the solvent system appropriate? temp->solvent Yes control_temp->re_evaluate change_solvent Action: Modify Solvent System (e.g., adjust ratio of CHCl3 to CH3COOH) solvent->change_solvent No solvent->re_evaluate Yes change_solvent->re_evaluate

Caption: Decision workflow for troubleshooting poor diastereoselectivity.

Question 2: The overall yield of my isolated product is low. What are the likely causes?

Answer: Low yields can stem from incomplete reactions, side reactions, or losses during workup and purification.

  • Actionable Solutions:

    • Verify Reagent Purity: Ensure the styrylpyrimidine and resorcinol starting materials are pure. Impurities can inhibit the catalyst or lead to byproducts.

    • Monitor Reaction Progress: Track the reaction closely using Thin Layer Chromatography (TLC). If the starting materials are not being consumed after several hours, consider adding a small additional amount of the acid catalyst.

    • Optimize Reagent Stoichiometry: An excess of the resorcinol component (e.g., 2 equivalents) is typically used to drive the reaction to completion.[1]

    • Workup Procedure: The target compound often precipitates from the reaction mixture upon cooling.[1] Ensure this precipitation is complete by cooling the mixture in an ice bath before filtration. Losses can occur if the product has some solubility in the reaction solvent.

Question 3: I am struggling to separate the two diastereomers. What purification strategies are most effective?

Answer: The diastereomers often have very similar polarities, making chromatographic separation challenging. However, their different 3D structures can lead to differences in crystal packing and solubility.

  • Causality—Solubility Differences: The two diastereomers can have significantly different solubilities in certain solvents. This difference is the key to separation.

  • Actionable Solutions:

    • Fractional Recrystallization: This is the most effective reported method. After filtering the initial crude precipitate (which contains both diastereomers), take up the solid in a minimal amount of a suitable solvent like ethyl acetate and reflux for 10-15 minutes.[1]

    • Selective Dissolution: Often, one diastereomer is significantly less soluble and will remain as a solid powder, while the other dissolves in the hot ethyl acetate. The hot solution can be separated from the insoluble powder by filtration.[1]

    • Column Chromatography: If recrystallization fails, column chromatography can be attempted. Use a long column with a shallow solvent gradient to maximize separation. However, this is often less efficient than recrystallization for these compounds.

Frequently Asked Questions (FAQs)

Q1: What is a reliable, step-by-step protocol for this synthesis?

A1: The following protocol is adapted from validated literature procedures.[1]

StepProcedure
1 To a flask, add the 6-styryl-4-aryldihydropyrimidin-2-one (1 mmol) and the resorcinol derivative (2 mmol).
2 Add chloroform (CHCl₃, 8 mL) and glacial acetic acid (CH₃COOH, 1.6 mL).
3 With stirring, add the acid catalyst (e.g., methanesulfonic acid, CH₃SO₃H, 2.4 mmol).
4 Heat the mixture to 40 °C and monitor the reaction progress by TLC (typically 3 hours).
5 Once the reaction is complete, cool the mixture to room temperature, then in an ice bath.
6 Filter the resulting precipitate and wash it with water.
7 Proceed with diastereomer separation (e.g., fractional recrystallization from ethyl acetate as described in Troubleshooting Q3).

Q2: How do I choose between p-TsOH and CH₃SO₃H as the catalyst?

A2: The optimal catalyst is substrate-dependent. A preliminary screening is recommended. The following table summarizes general observations from the literature.[1][2][5]

CatalystTypical OutcomeNotes
p-Toluenesulfonic acid (p-TsOH) Often favors the (2R,4R,6′R) diastereomer.A good starting point for initial experiments.
Methanesulfonic acid (CH₃SO₃H) Can alter or reverse the diastereoselectivity.May be necessary to obtain the (2S,4R,6′R) diastereomer. With some substrates (e.g., pyrogallol), it may result in a ~1:1 mixture.[1]

Q3: How can I definitively confirm the stereochemistry of my products?

A3: A combination of spectroscopic methods is required.

  • ¹H NMR Spectroscopy: The two diastereomers will have distinct NMR spectra. The relative stereochemistry is often assigned based on coupling constants and NOESY experiments, which can reveal through-space proximity of protons. The (2R,4R,6′R*) isomer is often referred to as the "upfield" diastereomer in published spectra.[2][5]

  • Single-Crystal X-ray Diffraction: This is the gold standard for unambiguous determination of the solid-state structure and relative stereochemistry of a crystalline compound.[1]

Q4: What are the key safety precautions for this reaction?

A4: Standard laboratory safety procedures should be followed.

  • Acid Handling: Both p-TsOH and CH₃SO₃H are corrosive. Handle them with appropriate personal protective equipment (gloves, safety glasses) in a chemical fume hood.

  • Solvent Hazards: Chloroform is a suspected carcinogen and is toxic. All operations involving chloroform must be conducted in a well-ventilated fume hood.

  • Heating: The reaction is run at a moderate temperature (40 °C). Use a well-controlled heating mantle or oil bath.

References

  • Karandeeva, A. S., Bogdanova, N. A., Kabanova, M. V., Filimonov, S. I., Chirkova, Z. V., Romanycheva, A. A., Panova, V. A., Shetnev, A. A., Togyzbayeva, N. A., Kanzhar, S. A., Appazov, N. O., & Suponitsky, K. Y. (2025). Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. Molecules, 30(14), 2954.
  • ResearchGate. (n.d.). Synthesis of target spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones 5 and 6.
  • ResearchGate. (n.d.). Synthesis of spiro[chromane-2,4'-pyrimidines] by condensation of 6-styryldihydropyrimidin-2-ones with resorcinols.

Sources

Validation & Comparative

The Ascendancy of the 7-Azaspiro[3.5]nonane Scaffold: A Comparative Guide to its Biological Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics with enhanced efficacy and superior physicochemical properties, the exploration of three-dimensional molecular scaffolds has become a cornerstone of modern medicinal chemistry. Among these, the 7-azaspiro[3.5]nonane motif has emerged as a privileged structure, offering a unique combination of rigidity, novelty, and synthetic tractability. This guide provides an in-depth, objective comparison of the biological performance of 7-azaspiro[3.5]nonane derivatives against alternative compounds, supported by experimental data and detailed protocols. As Senior Application Scientists, our goal is to not only present data but to illuminate the causal relationships behind experimental choices, ensuring a trustworthy and authoritative resource for your research and development endeavors.

The inherent three-dimensionality of the 7-azaspiro[3.5]nonane scaffold provides a distinct advantage over flat, aromatic systems by enabling more precise spatial orientation of substituents, which can lead to improved target engagement and selectivity.[1] Furthermore, the introduction of this spirocyclic system can favorably modulate key drug-like properties, including aqueous solubility and metabolic stability, by increasing the fraction of sp3-hybridized carbons (Fsp3).[1] This guide will delve into the biological evaluation of 7-azaspiro[3.5]nonane derivatives in three key therapeutic areas: as G protein-coupled receptor 119 (GPR119) agonists for metabolic disorders, as covalent inhibitors of KRAS G12C for oncology, and as fatty acid amide hydrolase (FAAH) inhibitors for pain and inflammation.

GPR119 Agonists: A New Frontier in Diabetes Treatment

G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes due to its dual role in stimulating glucose-dependent insulin secretion from pancreatic β-cells and promoting the release of incretin hormones from the gut.[2] The 7-azaspiro[3.5]nonane scaffold has been successfully incorporated into novel GPR119 agonists, demonstrating potent activity.[3]

Comparative Performance of 7-Azaspiro[3.5]nonane GPR119 Agonists

Table 1: In Vitro Activity of an Optimized 7-Azaspiro[3.5]nonane GPR119 Agonist

CompoundhGPR119 EC50 (nM)
Optimized 7-azaspiro[3.5]nonane derivative1

Data extracted from Matsuda et al. (2018).[3]

GPR119 Signaling Pathway

The activation of GPR119 by an agonist initiates a signaling cascade that ultimately leads to enhanced insulin secretion. The pathway is primarily mediated by the Gs alpha subunit of the G protein, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

GPR119_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist 7-Azaspiro[3.5]nonane GPR119 Agonist GPR119 GPR119 Agonist->GPR119 Gs Gs Protein GPR119->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP catalyzes ATP to Gs->AC activates PKA Protein Kinase A (PKA) cAMP->PKA activates Insulin Insulin Secretion (Pancreatic β-cell) PKA->Insulin GLP1 GLP-1 Release (Intestinal L-cell) PKA->GLP1

Caption: GPR119 signaling cascade upon agonist binding.

Experimental Protocol: In Vitro GPR119 Activity Assay (cAMP Measurement)

This protocol describes a method to determine the potency of 7-azaspiro[3.5]nonane derivatives as GPR119 agonists by measuring the intracellular accumulation of cAMP in a stable cell line expressing the human GPR119 receptor.

Materials:

  • HEK293 or CHO cells stably expressing human GPR119

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 384-well plates

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • Test compounds (7-azaspiro[3.5]nonane derivatives)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or similar)

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Cell Seeding: Seed the GPR119-expressing cells into 384-well plates at a suitable density and incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate assay buffer.

  • Assay Initiation:

    • Remove the culture medium from the cells.

    • Add the assay buffer containing a phosphodiesterase inhibitor to each well.

    • Add the diluted test compounds to the respective wells. Include a vehicle control and a positive control (a known GPR119 agonist).

  • Incubation: Incubate the plate at room temperature for the time specified in the cAMP assay kit protocol (typically 30-60 minutes).

  • cAMP Detection: Add the cAMP detection reagents from the kit to each well.

  • Signal Measurement: Incubate the plate as recommended by the kit manufacturer and then measure the signal using a compatible plate reader.

  • Data Analysis:

    • Calculate the percentage of activity for each compound concentration relative to the positive control.

    • Plot the percentage of activity against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 value.

KRAS G12C Covalent Inhibitors: Targeting an Oncogenic Driver

The KRAS G12C mutation is a key driver in several cancers, and the development of covalent inhibitors that target the mutant cysteine residue has been a major breakthrough in oncology.[4] The 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one scaffold has been identified as a promising core for the development of potent and metabolically stable KRAS G12C inhibitors.[4][5]

Comparative Performance of 7-Azaspiro[3.5]nonane KRAS G12C Inhibitors

Structure-activity relationship (SAR) studies on 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives have led to the identification of compounds with potent inhibitory activity against KRAS G12C.[6] While direct comparative tables with other covalent inhibitors like Sotorasib or Adagrasib are not always presented in the initial discovery papers, the reported cellular activities and in vivo efficacy demonstrate the potential of this scaffold. For example, optimized derivatives have shown potent inhibition of pERK in KRAS G12C mutant cell lines and dose-dependent tumor regression in xenograft models.[6] The spirocyclic moiety is designed to orient the acrylamide warhead for optimal covalent modification of the target cysteine while also providing favorable physicochemical properties.

Table 2: Biological Activity of an Optimized 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one Derivative

CompoundH358 Cell Viability IC50 (µM)In Vivo Antitumor Activity (Xenograft Model)
Optimized Derivative< 0.1Dose-dependent tumor regression

Data synthesized from multiple sources on KRAS G12C inhibitors.[4][6]

KRAS G12C Signaling Pathway

KRAS is a central node in signaling pathways that control cell proliferation, differentiation, and survival. The G12C mutation leads to constitutive activation of downstream pathways, most notably the MAPK/ERK and PI3K/AKT pathways. Covalent inhibitors lock KRAS G12C in an inactive state, thereby blocking these oncogenic signals.

KRAS_G12C_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) KRAS_G12C KRAS G12C (active) RTK->KRAS_G12C activates RAF RAF KRAS_G12C->RAF PI3K PI3K KRAS_G12C->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 7-Azaspiro[3.5]nonane KRAS G12C Inhibitor Inhibitor->KRAS_G12C covalently binds and inhibits

Caption: KRAS G12C signaling and its inhibition.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the cytotoxic effects of novel KRAS G12C inhibitors on cancer cell lines.

Materials:

  • KRAS G12C mutant cancer cell line (e.g., NCI-H358)

  • Complete cell culture medium

  • Test compounds (7-azaspiro[3.5]nonane derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at an appropriate density and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control.

  • Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

FAAH Inhibitors: A Targeted Approach to Pain and Inflammation

Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide. Inhibition of FAAH increases anandamide levels, leading to analgesic, anti-inflammatory, and anxiolytic effects without the psychotropic side effects of direct cannabinoid receptor agonists. The 7-azaspiro[3.5]nonane scaffold has been identified as a superior core for the development of potent FAAH inhibitors compared to other spirocyclic systems.[7]

Comparative Performance of 7-Azaspiro[3.5]nonane FAAH Inhibitors

Table 3: Potency of a Lead 7-Azaspiro[3.5]nonane FAAH Inhibitor

Compound SeriesFAAH k(inact)/K(i) (M-1s-1)
7-Azaspiro[3.5]nonane> 1500

Data from Blankman et al. (2011).[7]

FAAH in the Endocannabinoid System

FAAH plays a crucial role in regulating the levels of anandamide, an endogenous cannabinoid that binds to cannabinoid receptors (CB1 and CB2) and other targets to modulate pain, inflammation, and mood. By inhibiting FAAH, the signaling of anandamide is prolonged and enhanced.

FAAH_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NAPE_PLD NAPE-PLD Anandamide_pre Anandamide (AEA) NAPE_PLD->Anandamide_pre synthesizes Anandamide_syn Anandamide (AEA) Anandamide_pre->Anandamide_syn released CB1_Receptor CB1 Receptor Anandamide_syn->CB1_Receptor binds to FAAH FAAH Anandamide_syn->FAAH is degraded by Therapeutic_Effects Analgesia, Anxiolysis, Anti-inflammation CB1_Receptor->Therapeutic_Effects Degradation Arachidonic Acid + Ethanolamine FAAH->Degradation Inhibitor 7-Azaspiro[3.5]nonane FAAH Inhibitor Inhibitor->FAAH inhibits

Caption: Role of FAAH in the endocannabinoid system and its inhibition.

Experimental Protocol: Fluorescence-Based FAAH Inhibitor Screening Assay

This protocol provides a method for screening 7-azaspiro[3.5]nonane derivatives for their ability to inhibit FAAH activity using a fluorogenic substrate.

Materials:

  • Recombinant human or rat FAAH

  • Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

  • Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)

  • Test compounds (7-azaspiro[3.5]nonane derivatives) dissolved in DMSO

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare the FAAH Assay Buffer.

    • Thaw and dilute the FAAH enzyme to the desired concentration in the assay buffer.

    • Prepare serial dilutions of the test compounds.

  • Plate Setup:

    • Control Wells (100% Activity): Add assay buffer, diluted FAAH, and solvent (without inhibitor).

    • Background Wells: Add assay buffer and solvent.

    • Inhibitor Wells: Add assay buffer, diluted FAAH, and the test compound dilutions.

  • Pre-incubation: Incubate the plate at 37°C for a set time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the FAAH substrate to all wells to start the enzymatic reaction.

  • Signal Measurement:

    • Immediately measure the fluorescence in kinetic mode for 30-60 minutes at 37°C, or

    • Incubate for a fixed time (e.g., 30 minutes) at 37°C and then read the fluorescence as an endpoint measurement. Use an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the background wells from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control wells.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

Conclusion

The 7-azaspiro[3.5]nonane scaffold represents a significant tool in the medicinal chemist's arsenal for the design of novel therapeutics. Its inherent three-dimensionality and favorable physicochemical properties have been shown to translate into potent biological activity across diverse targets, including GPR119, KRAS G12C, and FAAH. The experimental protocols and pathway diagrams provided in this guide are intended to empower researchers to effectively evaluate their own 7-azaspiro[3.5]nonane derivatives and to understand the mechanistic basis of their action. As the landscape of drug discovery continues to evolve, the strategic incorporation of such novel and advantaged scaffolds will be paramount in the development of the next generation of medicines.

References

  • Blankman, J. L., et al. (2011). Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds. Bioorganic & Medicinal Chemistry Letters, 21(21), 6538-6544. [Link]
  • National Center for Biotechnology Information. (n.d.). 7-Azaspiro[3.5]nonane. PubChem.
  • Mori, M., et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Bioorganic & Medicinal Chemistry, 71, 116949. [Link]
  • Mori, M., et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity.
  • ResearchGate. (2025).
  • Yegorova, T., & Kirichok, A. A. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-39. [Link]
  • Kikuchi, H., et al. (2024). Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors. Bioorganic & Medicinal Chemistry, 98, 117581. [Link]
  • Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847. [Link]

Sources

Navigating the Labyrinth of GPR119 Agonist Pharmacokinetics: A Comparative Guide to 7-Azaspiro[3.5]nonane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics for type 2 diabetes mellitus (T2DM), G protein-coupled receptor 119 (GPR119) has emerged as a compelling target. Activation of GPR119, predominantly expressed on pancreatic β-cells and intestinal L-cells, offers a dual mechanism of action: stimulating glucose-dependent insulin secretion and promoting the release of incretin hormones like glucagon-like peptide-1 (GLP-1). This unique profile promises effective glycemic control with a reduced risk of hypoglycemia. However, the journey of GPR119 agonists from promising preclinical candidates to clinically successful drugs has been fraught with challenges, primarily due to a disconnect between potent in vitro activity and modest in vivo efficacy, often rooted in suboptimal pharmacokinetic (PK) profiles.

This guide provides an in-depth comparative analysis of the pharmacokinetic profiles of GPR119 agonists, with a special focus on the emerging class of 7-azaspiro[3.5]nonane derivatives. We will dissect the available experimental data, compare these novel structures against other clinical candidates, and provide detailed methodologies for key pharmacokinetic assays, offering a comprehensive resource for researchers in the field.

The GPR119 Signaling Cascade: A Primer

Upon agonist binding, GPR119 couples to the Gs alpha subunit of its associated heterotrimeric G protein. This initiates a signaling cascade by activating adenylyl cyclase, which in turn elevates intracellular levels of cyclic adenosine monophosphate (cAMP). In pancreatic β-cells, this rise in cAMP enhances glucose-stimulated insulin secretion. Concurrently, in intestinal L-cells, increased cAMP levels trigger the release of GLP-1, which further potentiates insulin secretion from β-cells in a glucose-dependent manner.

GPR119_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GPR119_Agonist GPR119 Agonist (e.g., 7-Azaspiro[3.5]nonane derivative) GPR119 GPR119 Receptor GPR119_Agonist->GPR119 Binds to Gs_Protein Gs Protein GPR119->Gs_Protein Activates AC Adenylyl Cyclase (AC) Gs_Protein->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin_Secretion ↑ Glucose-Stimulated Insulin Secretion (Pancreatic β-cell) PKA->Insulin_Secretion GLP1_Release ↑ GLP-1 Release (Intestinal L-cell) PKA->GLP1_Release

GPR119 Signaling Pathway

The Rise of 7-Azaspiro[3.5]nonane GPR119 Agonists

Recent medicinal chemistry efforts have focused on developing GPR119 agonists with improved physicochemical and pharmacokinetic properties. The 7-azaspiro[3.5]nonane scaffold has been identified as a promising core for designing potent and orally bioavailable GPR119 agonists. Through optimization of substituent groups on this spirocyclic core, researchers have aimed to enhance metabolic stability, solubility, and ultimately, in vivo exposure.

One notable example from this class is compound 54g , which has been described as a potent GPR119 agonist with a desirable pharmacokinetic profile in Sprague-Dawley rats.

Comparative Pharmacokinetic Profiles of GPR119 Agonists

To contextualize the potential of 7-azaspiro[3.5]nonane derivatives, it is essential to compare their pharmacokinetic properties with other GPR119 agonists that have been evaluated in preclinical and clinical settings. The following table summarizes key pharmacokinetic parameters for several GPR119 agonists. It is important to note that direct head-to-head comparative studies are rare, and these data are compiled from separate studies in various species.

CompoundClass/ScaffoldSpeciesOral Bioavailability (%)Tmax (h)CmaxHalf-life (t½) (h)Reference(s)
Compound 54g 7-Azaspiro[3.5]nonaneRat (SD)Desirable (exact value not published)---
MK-8282 Not specifiedRat, Monkey, Dog>35%--4-6
MBX-2982 Not specifiedRat35.2% (suspension), 98.2% (solution)--~14 (human)
APD597 (JNJ-38431055) Not specifiedHumanDose-proportional exposure--~13
AR-231453 Not specifiedRatGood10.25 µM1.1
DS-8500a Not specifiedHuman----
GSK1292263 Not specifiedHuman----
DA-1241 Not specifiedHumanDose-proportional exposure1.9-2.9465-1653 ng/mL368-590
ps297 Small moleculeMousePoor0.5-123 ± 19 ng/mL-
ps318 Small moleculeMousePoor0.25-0.575 ± 22 ng/mL-

Data for compound 54g is qualitative as specific values were not available in the public domain. Cmax and Tmax values are highly dose and formulation dependent. Half-life can vary significantly between species.

The limited available data on compound 54g suggests a favorable PK profile, a critical advancement for this class of drugs. In contrast, some earlier GPR119 agonists, such as AR-231453, exhibited poor solubility and low exposure, which hampered their in vivo efficacy. Newer compounds like MK-8282 and DA-1241 show improved oral bioavailability and half-lives, indicating progress in optimizing the ADME properties of GPR119 agonists. The extremely long half-life of DA-1241 is particularly noteworthy.

Experimental Protocols for Pharmacokinetic Profiling

The determination of a drug candidate's pharmacokinetic profile is a cornerstone of preclinical development. Below are detailed, step-by-step methodologies for key in vivo pharmacokinetic and pharmacodynamic experiments.

In Vivo Pharmacokinetic Study Workflow

PK_Workflow Dosing Compound Administration (e.g., Oral Gavage) Sampling Serial Blood Sampling (e.g., Tail Vein) Dosing->Sampling Processing Plasma Isolation (Centrifugation) Sampling->Processing Analysis Bioanalytical Quantification (LC-MS/MS) Processing->Analysis Modeling Pharmacokinetic Modeling (e.g., Non-compartmental analysis) Analysis->Modeling Parameters Determine PK Parameters (Cmax, Tmax, AUC, t½, F%) Modeling->Parameters

In Vivo Pharmacokinetic Study Workflow

1. Animal Model and Acclimatization:

  • Rationale: The choice of animal model is critical and should be justified based on similarities in GPR119 receptor pharmacology and drug metabolism to humans, where known. Sprague-Dawley rats are a common model for initial PK studies.
  • Procedure:
  • House animals in a controlled environment (temperature, humidity, light-dark cycle) for at least one week to acclimatize.
  • Provide ad libitum access to standard chow and water.
  • Fast animals overnight prior to dosing to reduce variability in gastrointestinal absorption.

2. Compound Formulation and Administration:

  • Rationale: The formulation can significantly impact oral absorption. A solution is preferred to a suspension to maximize bioavailability in early studies.
  • Procedure:
  • Prepare the test compound in a suitable vehicle (e.g., a solution in DMSO and Cremophor EL, or a suspension in 0.5% carboxymethylcellulose).
  • Administer a single dose of the compound to a cohort of animals via oral gavage. A parallel cohort receives an intravenous bolus dose to determine absolute oral bioavailability.

3. Blood Sampling:

  • Rationale: A well-designed blood sampling schedule is crucial to accurately define the plasma concentration-time profile, including the absorption, distribution, and elimination phases.
  • Procedure:
  • Collect serial blood samples (e.g., ~100 µL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
  • Collect samples into tubes containing an anticoagulant (e.g., K2EDTA).

4. Plasma Processing and Storage:

  • Rationale: Proper sample handling is essential to prevent drug degradation and ensure accurate quantification.
  • Procedure:
  • Centrifuge the blood samples to separate plasma.
  • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

5. Bioanalytical Method (LC-MS/MS):

  • Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices due to its high sensitivity and selectivity.
  • Procedure:
  • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in plasma.
  • Prepare calibration standards and quality control samples by spiking known concentrations of the compound into blank plasma.
  • Extract the compound from the plasma samples (e.g., via protein precipitation or liquid-liquid extraction).
  • Analyze the extracted samples by LC-MS/MS.

6. Pharmacokinetic Data Analysis:

  • Rationale: Pharmacokinetic parameters are calculated to describe the ADME properties of the compound.
  • Procedure:
  • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data, including:
  • Cmax: Maximum observed plasma concentration.
  • Tmax: Time to reach Cmax.
  • AUC: Area under the plasma concentration-time curve.
  • t½: Elimination half-life.
  • F%: Absolute oral bioavailability (calculated by comparing the dose-normalized AUC from oral and intravenous administration).
Oral Glucose Tolerance Test (OGTT) for Pharmacodynamic Assessment

The OGTT is a crucial experiment to evaluate the in vivo efficacy of an anti-diabetic agent.

  • Procedure:

    • Fast animals overnight.

    • Administer the GPR119 agonist or vehicle orally.

    • After a set period (e.g., 30-60 minutes), administer a glucose challenge (e.g., 2 g/kg) orally or via intraperitoneal injection.

    • Measure blood glucose levels from tail vein blood at various time points (e.g., 0, 15, 30, 60, and 120 minutes) after the glucose challenge using a glucometer.

    • The area under the curve (AUC) for blood glucose is calculated to assess the compound's ability to improve glucose tolerance.

Future Perspectives and Conclusion

The development of GPR119 agonists has been a challenging yet informative journey. The initial lack of translation from preclinical promise to clinical efficacy has underscored the critical importance of optimizing pharmacokinetic properties early in the drug discovery process. The emergence of novel scaffolds, such as the 7-azaspiro[3.5]nonane core, represents a significant step forward in addressing these historical challenges.

While the publicly available data for 7-azaspiro[3.5]nonane derivatives like compound 54g is still limited, the initial reports of a "desirable PK profile" are encouraging. Future research should focus on detailed characterization of the ADME properties of these compounds and direct, head-to-head comparisons with other GPR119 agonists in relevant preclinical models. Furthermore, a deeper understanding of species differences in GPR119 pharmacology will be crucial for improving the predictability of clinical outcomes.

Ultimately, the success of the next generation of GPR119 agonists will depend on a multi-parameter optimization approach that balances high potency with favorable pharmacokinetic and safety profiles. The 7-azaspiro[3.5]nonane scaffold appears to be a promising starting point for achieving this delicate balance and potentially unlocking the full therapeutic potential of GPR119 agonism for the treatment of type 2 diabetes.

References

  • Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847.
  • Schematic diagram illustrating the possible actions of GPR119 agonists. (n.d.). ResearchGate.
  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. (2019). Lookchem.
  • Patil, M., et al. (2024). Preclinical pharmacokinetics, pharmacodynamics, and toxicity of novel small-molecule GPR119 agonists to treat type-2 diabetes and obesity. Biomedicine & Pharmacotherapy, 177, 117077.
  • Jones, R. M., et al. (2009). GPR119 agonists for the treatment of type 2 diabetes. Expert Opinion on Therapeutic Patents, 19(10), 1339-1359.
  • Structural Insight on GPR119 Agonist as Potential Therapy for Type II Diabetes: A Comprehensive Review. (2022). ResearchGate.
  • What is holding back preclinical GPR119 agonists from their potential as the therapeutics of type 2 diabetes? (2024). Taylor & Francis Online.
  • Graphical representation of GPR119 agonist mechanism of action. (n.d.). ResearchGate.
  • Ritter, K., et al. (2024). GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates. Expert Opinion on Investigational Drugs, 33(3), 183-190.
  • Structures of selected GPR119 agonists under clinical development. (n.d.). ResearchGate.
  • Schematic diagram illustrating mechanism by which GPR119 ligand alleviates hepatic steatosis by inhibiting SREBP-1-mediated lipogenesis in hepatocytes. (n.d.). ResearchGate.
  • Preclinical pharmacokinetics, pharmacodynamics, and toxicity of novel small-molecule GPR119 agonists to treat type-2 diabetes and obesity. (2024). ResearchGate.
  • Li, W., et al. (2020). In vitro and in vivo methods to assess pharmacokinetic drug-drug interactions in drug discovery and development. Biopharmaceutics & Drug Disposition, 41(1-2), 3-31.
  • In Vivo Pharmacology Studies. (n.d.). Eurofins Discovery.
  • van der Meel, R., et al. (2015). Advances in measuring single-cell pharmacokinetics and pharmacology in vivo. Current Opinion in Biotechnology, 39, 111-118.
  • In vivo PK / Pharmacokinetic Studies. (n.d.). Sygnature Discovery.
  • Design and synthesis of novel and potent GPR119 agonists with a spirocyclic structure. (2018). ResearchGate.
  • Kim, M. K., et al. (2022). DA-1241, a Novel GPR119 Agonist, Improves Hyperglycaemia by Inhibiting Hepatic Gluconeogenesis and Enhancing Insulin Secretion in Diabetic Mice. Diabetes & Metabolism Journal, 46(1), 124-137.
  • Ritter, K., et al. (2016). G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Diabetes: Recent Progress and Prevailing Challenges. Journal of Medicinal Chemistry, 59(8), 3579-3592.
  • Qu, C., et al. (2024). Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists. Frontiers in Pharmacology, 15, 1349981.
  • 766-P: DA-1241, a Novel GPR119 Agonist: Data on Safety, Tolerability, and Pharmacokinetics (PK) from Part 1 of a Phase 1b Multiple Ascending Dose (MAD) Study in Healthy Volunteers (HV). (2021). American Diabetes Association.
  • Harada, K., et al. (2018). Design and synthesis of novel and potent GPR119 agonists with a spirocyclic structure. Bioorganic & Medicinal Chemistry Letters, 28(7), 1228-1233.
  • Efficacy and Safety of GPR119 Agonist DS-8500a in Japanese Patients with Type 2 Diabetes: a Randomized, Double-Blind, Placebo-Controlled, 12-Week Study. (2018). Diabetes Therapy, 9(2), 643-655.
  • Patil, M., et al. (2024). Preclinical pharmacokinetics, pharmacodynamics, and toxicity of novel small-molecule GPR119 agonists to treat type-2 diabetes and obesity. Biomedicine & Pharmacotherapy, 177, 117077.
  • A Comprehensive Review on the Pharmacokinetics and Drug−Drug Interactions of Approved GLP-1 Receptor Agonists and a Dual GLP-1/GIP Receptor Agonist. (2025). Pharmaceutics, 17(5), 633.

A Comparative Guide to the In Vivo Efficacy of KRAS G12C Inhibitors Featuring a Spirocyclic Moiety

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of KRAS G12C Inhibition and the Role of Novel Scaffolds

The discovery of small molecules capable of directly targeting the KRAS G12C mutant protein has marked a paradigm shift in the treatment of various solid tumors, including non-small cell lung cancer (NSCLC) and colorectal cancer (CRC).[1] The initial wave of approved inhibitors, sotorasib (AMG 510) and adagrasib (MRTX849), validated this therapeutic strategy, offering significant clinical benefit to patients with KRAS G12C-mutated cancers.[2][3][4] However, as with many targeted therapies, the emergence of resistance and the need for improved efficacy and safety profiles continue to drive the development of next-generation inhibitors.[1][5]

A key area of innovation lies in the exploration of novel chemical scaffolds that can offer distinct binding interactions with the KRAS G12C protein, potentially leading to improved potency, selectivity, and pharmacokinetic properties. One such innovation is the incorporation of spirocyclic moieties into the inhibitor structure. This guide focuses on the in vivo efficacy of JDQ443 (opnurasib), a structurally novel KRAS G12C inhibitor characterized by a 2-azaspiro[3.3]heptane linker, and provides a comparative analysis against other prominent KRAS G12C inhibitors.

The KRAS G12C Signaling Pathway and the Mechanism of Covalent Inhibition

The KRAS protein is a small GTPase that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation results in a constitutively active protein, leading to aberrant downstream signaling through pathways such as the MAPK (RAF-MEK-ERK) and PI3K-AKT cascades, which drive tumor cell proliferation and survival.

Covalent KRAS G12C inhibitors exploit the presence of the mutant cysteine residue at position 12. These inhibitors irreversibly bind to this cysteine, locking the KRAS G12C protein in its inactive, GDP-bound state. This prevents its interaction with effector proteins and subsequently blocks downstream oncogenic signaling.

KRAS_Pathway cluster_upstream Upstream Signaling cluster_kras KRAS Cycle cluster_downstream Downstream Effectors cluster_inhibitor Therapeutic Intervention RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS G12C-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP/GTP Exchange KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GTP Hydrolysis RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription & Cell Proliferation AKT AKT PI3K->AKT Cell_Survival Cell_Survival AKT->Cell_Survival Cell Survival Inhibitor JDQ443 & Other Covalent Inhibitors Inhibitor->KRAS_GDP Covalently Binds & Traps in Inactive State Xenograft_Workflow cluster_setup Study Setup cluster_implantation Tumor Implantation cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis Cell_Culture 1. Cell Culture (KRAS G12C Mutant Cell Line) Cell_Harvest 2. Cell Harvesting & Preparation Cell_Culture->Cell_Harvest Implantation 4. Subcutaneous Injection of Cells Cell_Harvest->Implantation Animal_Prep 3. Animal Preparation (Immunocompromised Mice) Animal_Prep->Implantation Tumor_Growth 5. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 6. Randomization of Mice Tumor_Growth->Randomization Treatment 7. Drug Administration (Vehicle, Inhibitor) Randomization->Treatment Monitoring 8. Continued Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Endpoint 9. Study Endpoint (Tumor Size, Time) Monitoring->Endpoint Tissue_Harvest 10. Tissue Harvesting (Tumor, Blood) Endpoint->Tissue_Harvest Analysis 11. PK/PD Analysis Tissue_Harvest->Analysis

Figure 2: General workflow for an in vivo subcutaneous xenograft study.

Step-by-Step Methodology:

  • Cell Line Selection and Culture:

    • Select a human cancer cell line harboring the KRAS G12C mutation (e.g., NCI-H358 for NSCLC, MIA PaCa-2 for pancreatic cancer).

    • Culture the cells in the recommended medium and conditions until they reach 70-80% confluency. [6]

  • Cell Preparation for Injection:

    • Harvest the cells using trypsin-EDTA and wash them with sterile, serum-free medium or phosphate-buffered saline (PBS). [6] * Perform a cell count and assess viability using a method like trypan blue exclusion.

    • Resuspend the cells in an appropriate vehicle (e.g., a mixture of PBS and Matrigel) at the desired concentration (typically 1-10 x 10^6 cells per injection). [7][8]

  • Animal Handling and Implantation:

    • Use immunocompromised mice (e.g., nude or SCID mice), typically 4-6 weeks old. [6] * Anesthetize the mice and subcutaneously inject the cell suspension into the flank. [7][9]

  • Tumor Growth Monitoring and Treatment Initiation:

    • Monitor the mice regularly for tumor formation.

    • Measure tumor dimensions (length and width) with digital calipers two to three times a week. [10]Calculate tumor volume using the formula: Volume = (width^2 x length) / 2. [6]Alternatively, ultrasound imaging can be used for more accurate measurements. [11][12] * Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration and In-Life Monitoring:

    • Prepare the KRAS G12C inhibitor and vehicle control formulations.

    • Administer the treatments according to the planned dosing schedule (e.g., daily oral gavage).

    • Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint and Tissue Collection:

    • The study is typically terminated when tumors in the control group reach a specific size or at a predetermined time point.

    • At the endpoint, euthanize the mice and collect tumors and blood samples for pharmacokinetic (PK) and pharmacodynamic (PD) analyses.

Pharmacodynamic Analysis: Western Blot for p-ERK

A key pharmacodynamic biomarker for KRAS pathway inhibition is the phosphorylation of ERK (p-ERK). A decrease in p-ERK levels in tumor tissue indicates successful target engagement and downstream signaling inhibition.

Step-by-Step Methodology:

  • Tumor Lysate Preparation:

    • Excise tumors from treated and control mice and snap-freeze them in liquid nitrogen.

    • Homogenize the frozen tumor tissue in a lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.

    • Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Antibody Incubation and Detection:

    • Block the membrane with a suitable blocking buffer (e.g., 5% bovine serum albumin or non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. [13][14][15] * Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK). [13][14] * Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. [15]

  • Data Analysis:

    • To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK. [13][14] * Quantify the band intensities for p-ERK and total ERK using densitometry software.

    • Calculate the ratio of p-ERK to total ERK for each sample to determine the extent of pathway inhibition.

Conclusion and Future Directions

The development of KRAS G12C inhibitors containing novel chemical scaffolds, such as the spirocyclic moiety in JDQ443, represents a significant advancement in the field. Preclinical in vivo studies are essential for characterizing the efficacy and pharmacological properties of these next-generation inhibitors. The comparative data and standardized protocols presented in this guide are intended to aid researchers in the design and execution of robust preclinical evaluations.

Future research will likely focus on several key areas:

  • Combination Therapies: Investigating the synergistic effects of KRAS G12C inhibitors with other targeted agents (e.g., SHP2, EGFR, or MEK inhibitors) to overcome resistance and enhance antitumor activity. [5][16]* Mechanisms of Resistance: Elucidating the molecular mechanisms by which tumors develop resistance to these inhibitors to inform the development of subsequent lines of therapy.

  • Translational Studies: Correlating preclinical in vivo efficacy data with clinical outcomes to improve the predictive value of animal models.

By continuing to innovate and rigorously evaluate new therapeutic strategies, the scientific community can further improve the outlook for patients with KRAS G12C-mutated cancers.

References

  • Weiss, A. et al. Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRAS G12C. Cancer Discov.12, 1500-1517 (2022). [Link]
  • Brachmann, S. M. et al. Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRASG12C. Cancer Discov.12, 1500-1517 (2022). [Link]
  • Protocol Online. Xenograft Tumor Model Protocol. [Link]
  • LLC cells tumor xenograft model. protocols.io[Link]
  • Brachmann, S. M. et al. Abstract P124: JDQ443, a covalent irreversible inhibitor of KRAS G12C, exhibits a novel binding mode and demonstrates potent anti-tumor activity and favorable pharmacokinetic properties in preclinical models. Mol. Cancer Ther.20, P124-P124 (2021). [Link]
  • Jensen, C. T. et al. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements. J. Transl. Med.17, 1-10 (2019). [Link]
  • Weiss, A. et al. Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRAS.
  • Brazel, D. & Nagasaka, M. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC. Target. Oncol.19, 297-301 (2024). [Link]
  • Brazel, D. & Nagasaka, M. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC. PMC[Link]
  • Cotesta, S. et al. (PDF) Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRASG12C (2022). SciSpace[Link]
  • Sjögreen, M. et al. Evaluation of superficial xenograft volume estimation by ultrasound and caliper against MRI in a longitudinal pre-clinical radiotherapeutic setting. PLoS One19, e0304919 (2024). [Link]
  • EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inocul
  • Brazel, D. & Nagasaka, M. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC. PubMed[Link]
  • Hather, G. et al. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies. Stat. Biopharm. Res.6, 255-261 (2014). [Link]
  • Brazel, D. & Nagasaka, M. (PDF) Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC.
  • Nakajima, E. C. et al. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer. Clin. Cancer Res.28, 2943-2952 (2022). [Link]
  • Brazel, D. & Nagasaka, M. Preclinical pharmacodynamics and pharmacokinetics of KRAS G12C inhibitors.
  • Xenograft Tumor Volume Measurement in Nude Mice: Estimation of 3D Ultrasound Volume Measurements Based on Manual Caliper Measurements. FUJIFILM VisualSonics[Link]
  • Sotorasib Shows Early Activity Against KRAS G12C Mutant NSCLC. ILCN[Link]
  • (PDF) Xenograft Tumor Volume Measurement in Nude Mice: Estimation of 3D Ultrasound Volume Measurements Based on Manual Caliper Measurements.
  • Adagrasib Shows Early Efficacy in KRAS G12C-Mutant NSCLC and CRC. OncLive[Link]
  • Ranjan, A. et al. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods Cell Biol.146, 215-227 (2018). [Link]
  • Western blot band for Erk and phopho(p)-Erk.
  • Adagrasib in KRYSTAL-12 has Broken the KRASG12C Enigma Code in Non-Small Cell Lung Carcinoma. PMC[Link]
  • Adagrasib in the Treatment of KRAS p.G12C Positive Advanced NSCLC: Design, Development and Place in Therapy. PMC[Link]
  • Clinical Trials Show Efficacy of Adagrasib in Patients with NSCLC and Brain Metastases. AJMC[Link]
  • Western blot assay for the expression of pErk 1 and 2 and total Erk 1 and 2.
  • Smalley, K. S. M. et al. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods Mol. Biol.1170, 121-133 (2014). [Link]
  • Sotorasib Shows Benefits for KRAS G12C Mutation.
  • Sotorasib Demonstrates Promising Antitumor Activity in Advanced NSCLC. The ASCO Post[Link]
  • Sotorasib Shows Promising Activity in Patients with NSCLC and KRAS Mut
  • Skoulidis, F. et al. Long-Term Outcomes and Molecular Correlates of Sotorasib Efficacy in Patients With Pretreated KRAS G12C-Mutated Non–Small-Cell Lung Cancer: 2-Year Analysis of CodeBreaK 100. J. Clin. Oncol.41, 2471-2483 (2023). [Link]

Sources

Beyond the Flatland: A Comparative Guide to 7-Azaspiro[3.5]nonane and Other Spirocyclic Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the modern era of drug discovery, medicinal chemists are increasingly venturing beyond the traditional "flatland" of aromatic and conformationally flexible molecules. The pursuit of novel chemical matter with enhanced three-dimensional (3D) character has led to a renaissance in the use of spirocyclic scaffolds. These rigid, bicyclic systems, where two rings share a single atom, offer a unique and powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. This guide provides an in-depth, data-driven comparison of 7-azaspiro[3.5]nonane with other prominent spirocyclic scaffolds, offering researchers, scientists, and drug development professionals a comprehensive resource for informed scaffold selection.

The Spirocyclic Advantage: A Paradigm Shift in Molecular Design

The incorporation of spirocyclic motifs into drug candidates is driven by several key advantages that address common challenges in drug development:

  • Enhanced Three-Dimensionality: Spirocycles introduce a defined 3D geometry, allowing for more precise and novel interactions with biological targets. This can lead to improved potency and selectivity.

  • Improved Physicochemical Properties: The rigid nature of spirocycles can positively influence key drug-like properties. Shifting from planar, aromatic structures to molecules with a higher fraction of sp3-hybridized carbons (Fsp3) often correlates with improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability.[1]

  • Novelty and Intellectual Property: The exploration of less conventional spirocyclic scaffolds provides access to novel chemical space, offering opportunities for new intellectual property.

  • Conformational Restriction: By locking the conformation of a molecule, spirocycles can reduce the entropic penalty upon binding to a target, potentially leading to higher binding affinity.[2]

This guide will focus on a comparative analysis of 7-azaspiro[3.5]nonane against a selection of other relevant spirocyclic scaffolds: spiro[3.3]heptane, 2-azaspiro[3.3]heptane, 6-azaspiro[3.3]heptane, and spiro[4.5]decane. We will delve into their synthesis, key physicochemical properties, and applications in drug discovery, supported by available experimental data.

A Head-to-Head Comparison of Key Physicochemical Properties

The selection of a scaffold is a critical decision in the drug design process. The following table summarizes key computed and experimental physicochemical properties for 7-azaspiro[3.5]nonane and its counterparts. It is important to note that while predicted values provide a useful guide, experimental data is paramount for accurate assessment.

Scaffold Structure Molecular Weight ( g/mol ) Predicted XLogP3 Predicted pKa (Strongest Basic) Predicted Water Solubility (g/L) Topological Polar Surface Area (Ų) Fraction of sp3 Carbons (Fsp3)
7-Azaspiro[3.5]nonane7-Azaspiro[3.5]nonane125.21[3]1.8[3]10.5[4]15.5[4]12.0[3]1.00
Spiro[3.3]heptaneSpiro[3.3]heptane96.172.5N/A0.0401.00
2-Azaspiro[3.3]heptane2-Azaspiro[3.3]heptane97.160.510.810012.01.00
6-Oxa-1-azaspiro[3.3]heptane6-Oxa-1-azaspiro[3.3]heptane99.13[5]-0.7[6]8.8>10021.3[6]1.00
Spiro[4.5]decaneSpiro[4.5]decane138.25[7]4.8[7]N/A0.00201.00

Key Observations:

  • Lipophilicity (XLogP3): 7-Azaspiro[3.5]nonane exhibits a moderate predicted lipophilicity, which is often a desirable starting point in drug design. In contrast, the purely carbocyclic spiro[3.3]heptane and spiro[4.5]decane are significantly more lipophilic. The introduction of a second heteroatom, as in 6-oxa-1-azaspiro[3.3]heptane, dramatically reduces lipophilicity.

  • Basicity (pKa): The nitrogen atom in 7-azaspiro[3.5]nonane imparts basicity, with a predicted pKa of 10.5, making it a suitable scaffold for forming salt forms to improve solubility and for engaging in hydrogen bonding interactions with targets. 2-Azaspiro[3.3]heptane has a similar predicted basicity.

  • Aqueous Solubility: The predicted aqueous solubility of 7-azaspiro[3.5]nonane is significantly higher than that of its carbocyclic counterparts, a direct consequence of the polar nitrogen atom. The aza-spiro[3.3]heptane derivatives generally show good predicted water solubility.

  • Structural Rigidity and Complexity: All the compared scaffolds have a high fraction of sp3 carbons, contributing to their 3D character. The complexity of the spirocycle can influence its synthetic accessibility.

Deep Dive into Individual Scaffolds

7-Azaspiro[3.5]nonane: A Versatile Building Block

The 7-azaspiro[3.5]nonane scaffold, featuring a piperidine ring fused to a cyclobutane ring, has emerged as a valuable building block in medicinal chemistry.

Synthesis: The synthesis of 7-azaspiro[3.5]nonane and its derivatives can be achieved through various routes. One common approach involves the construction of the spirocyclic core via intramolecular cyclization reactions.

Applications in Drug Discovery: Derivatives of 7-azaspiro[3.5]nonane have shown promise in several therapeutic areas. Notably, they have been investigated as potent agonists of the G protein-coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes and obesity.[4] The rigid scaffold allows for the precise positioning of substituents to optimize receptor binding.

GPR119_Agonist_Scaffold cluster_scaffold 7-Azaspiro[3.5]nonane Scaffold cluster_properties Key Properties cluster_target Biological Target Scaffold 7-Azaspiro[3.5]nonane Core 3D_Shape Defined 3D Geometry Scaffold->3D_Shape Vector Precise Substituent Vectors Scaffold->Vector GPR119 GPR119 Receptor Vector->GPR119 Optimized Binding

Spiro[3.3]heptane: A Saturated Benzene Bioisostere

The purely carbocyclic spiro[3.3]heptane has gained attention as a saturated, non-planar bioisostere for the phenyl ring.[8]

Synthesis: The synthesis of spiro[3.3]heptane and its derivatives often involves multi-step sequences, including [2+2] cycloadditions.[9]

Applications in Drug Discovery: Replacing a phenyl ring with a spiro[3.3]heptane moiety can lead to improved physicochemical properties. For instance, in the case of the anticancer drug Sonidegib, replacement of the meta-substituted phenyl ring with spiro[3.3]heptane did not negatively impact water solubility and, in some cases, reduced metabolic instability.[10]

Azaspiro[3.3]heptanes: Modulating Properties with Nitrogen Placement

The introduction of one or two nitrogen atoms into the spiro[3.3]heptane framework provides a powerful strategy to fine-tune physicochemical properties.

  • 2-Azaspiro[3.3]heptane: This scaffold has been explored as a bioisostere for piperidine and has been incorporated into orally bioavailable fetal hemoglobin inducers for the treatment of sickle cell disease and β-thalassemia.[11] Its synthesis has been well-documented, often involving intramolecular cyclization strategies.[12]

  • 6-Oxa-1-azaspiro[3.3]heptane: This scaffold, a bioisostere of morpholine, is known to improve aqueous solubility and metabolic stability compared to its monocyclic counterpart.

Bioisosteric_Replacement cluster_flat Traditional Scaffolds cluster_spiro Spirocyclic Bioisosteres Piperidine Piperidine AzaSpiroheptane 2-Azaspiro[3.3]heptane Piperidine->AzaSpiroheptane Improved Properties Morpholine Morpholine OxaAzaSpiroheptane 6-Oxa-1-azaspiro[3.3]heptane Morpholine->OxaAzaSpiroheptane Improved Properties

Spiro[4.5]decane: A Larger and More Lipophilic Scaffold

The spiro[4.5]decane scaffold, consisting of a cyclopentane ring fused to a cyclohexane ring, offers a larger and more lipophilic framework compared to the smaller spirocycles.

Synthesis: The synthesis of spiro[4.5]decane derivatives can be achieved through various methods, including intramolecular cyclization and rearrangement reactions.

Applications in Drug Discovery: Derivatives of spiro[4.5]decanone have been investigated as inhibitors of prolyl hydroxylase domain (PHD) enzymes, which are targets for the treatment of anemia and ischemic diseases.[13] Additionally, 1,4-dioxa-8-azaspiro[4.5]decane derivatives have been developed as ligands for the σ1 receptor, with potential applications in tumor imaging.[14]

Experimental Protocols for Property Determination: Ensuring Trustworthiness

To ensure the reliability of the data used for scaffold selection, robust experimental protocols are essential. Below are outlines of standard methodologies for determining key physicochemical properties.

Determination of Lipophilicity (LogP/LogD)

The octanol-water partition coefficient (LogP for neutral compounds) and distribution coefficient (LogD for ionizable compounds at a specific pH) are crucial measures of a compound's lipophilicity.

Shake-Flask Method (The Gold Standard):

  • A solution of the test compound is prepared in a biphasic system of n-octanol and a buffered aqueous solution (typically phosphate-buffered saline, PBS, at pH 7.4).

  • The mixture is shaken vigorously to allow for partitioning of the compound between the two phases until equilibrium is reached.

  • The two phases are separated by centrifugation.

  • The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).

  • LogD is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Measurement of Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.

Kinetic Solubility Assay (High-Throughput Screening):

  • A concentrated stock solution of the test compound in an organic solvent (e.g., DMSO) is added to an aqueous buffer (e.g., PBS at pH 7.4).

  • The solution is shaken for a defined period (e.g., 1-2 hours).

  • Any precipitate is removed by filtration or centrifugation.

  • The concentration of the compound remaining in the solution is determined by a suitable analytical method.

Thermodynamic Solubility Assay (More Accurate):

  • An excess of the solid compound is added to the aqueous buffer.

  • The suspension is shaken until equilibrium is reached (typically 24-48 hours).

  • The undissolved solid is removed by filtration.

  • The concentration of the dissolved compound is measured.

Assessment of Metabolic Stability

Metabolic stability provides an indication of how quickly a compound is metabolized by enzymes, primarily in the liver.

Liver Microsomal Stability Assay:

  • The test compound is incubated with liver microsomes (subcellular fractions containing drug-metabolizing enzymes) and a cofactor, NADPH, at 37°C.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • The reactions are quenched by adding an organic solvent (e.g., acetonitrile).

  • The remaining concentration of the parent compound is quantified by LC-MS/MS.

  • The rate of disappearance of the compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Experimental_Workflow Start Test Compound LogD LogD Determination (Shake-Flask) Start->LogD Solubility Solubility Assay (Kinetic/Thermodynamic) Start->Solubility Metabolic_Stability Metabolic Stability (Liver Microsomes) Start->Metabolic_Stability pKa pKa Measurement (Potentiometric/UV-metric) Start->pKa Data Physicochemical Data LogD->Data Solubility->Data Metabolic_Stability->Data pKa->Data Decision Informed Scaffold Selection Data->Decision

Determination of pKa

The acid dissociation constant (pKa) is a measure of the strength of an acid or base and is crucial for understanding a compound's ionization state at different pH values.

Potentiometric Titration:

  • A solution of the test compound is titrated with a standardized solution of a strong acid or base.

  • The pH of the solution is monitored throughout the titration using a pH meter.

  • The pKa is determined from the titration curve, typically as the pH at which the compound is 50% ionized.

UV-Metric Titration:

  • The UV-Vis spectrum of the test compound is recorded at various pH values.

  • Changes in the absorbance spectrum upon ionization are used to determine the pKa.

Conclusion: Navigating the Landscape of Spirocyclic Scaffolds

The selection of a molecular scaffold is a pivotal decision in drug discovery. While the allure of novel, three-dimensional structures is strong, a data-driven approach is essential for success. 7-Azaspiro[3.5]nonane represents a versatile and promising scaffold, offering a balance of desirable physicochemical properties and synthetic accessibility. However, the optimal choice of a spirocyclic scaffold is highly dependent on the specific therapeutic target and the desired properties of the final drug candidate.

This guide has provided a comparative overview of 7-azaspiro[3.5]nonane and other key spirocyclic scaffolds, supported by available data and established experimental protocols. By understanding the unique characteristics of each scaffold, medicinal chemists can make more informed decisions, ultimately accelerating the discovery of innovative and effective new medicines. The continued exploration of this exciting area of chemical space will undoubtedly lead to the development of the next generation of therapeutics that successfully "escape from flatland."

References

  • Burkhard, J. A., Wagner, B., Fischer, H., Schuler, F., Müller, K., & Carreira, E. M. (2010). Synthesis of azaspirocycles and their evaluation in drug discovery.
  • Mykhailiuk, P. K. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino acids, 39(2), 515-521.
  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183.
  • Zheng, Y. J., & Tice, C. M. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & medicinal chemistry letters, 24(15), 3245-3250.
  • Yuan, et al. (2020). Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. Bioorganic & Medicinal Chemistry Letters, 30(19), 127425.
  • Ritchie, T. J., & Macdonald, S. J. (2019). The impact of Fsp3 on physicochemical properties and its influence on the development of oral drug candidates. Drug discovery today, 24(11), 2206-2212.
  • Duarte, D., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(5), 519-536.
  • PubChem. (n.d.). 7-Azaspiro[3.5]nonane. National Center for Biotechnology Information.
  • Hamza, D., et al. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(16), 2584-2586.
  • Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere.
  • Yegorova, T., & Kirichok, A. A. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 30-41.
  • PubChem. (n.d.). 7-Oxa-2-azaspiro[3.5]nonane. National Center for Biotechnology Information.
  • PubChem. (n.d.). 7-Oxa-1-azaspiro[3.5]nonane. National Center for Biotechnology Information.
  • Pliego, J. R. (2023). Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases. The Journal of Physical Chemistry A, 127(15), 3526-3534.
  • Yegorova, T., & Kirichok, A. A. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2).
  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic letters, 12(9), 1944-1947.
  • BenchChem. (2025). A Head-to-Head Comparison of Azaspiro[3.5]nonane and Azaspiro[4.4]octane Scaffolds.
  • Mykhailiuk, P. K. (2019). Oxa-spirocycles: synthesis, properties and applications. Chemistry–A European Journal, 25(65), 14756-14774.
  • PubChem. (n.d.). 2-Oxa-7-azaspiro[3.5]nonane. National Center for Biotechnology Information.
  • PubChem. (n.d.). 2-Oxa-6-azaspiro[3.3]heptane. National Center for Biotechnology Information.
  • Mykhailiuk, P. K. (2024). Spiro[3.
  • Holt-Martyn, J. P., et al. (2019). Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. MedChemComm, 10(3), 500-504.
  • Pliego, J. R. (2023). Calculated pKa values for a series of aza- and deaza-modified nucleobases. The Journal of Physical Chemistry A, 127(15), 3526-3534.
  • Xie, F., et al. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of medicinal chemistry, 58(14), 5583-5593.
  • Mykhailiuk, P. K. (2017). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]heptane and other spirocyclic motifs in drug design. RSC medicinal chemistry, 8(1), 16-29.
  • Green, W. H., et al. (2025). Predicting pKa of flexible polybasic tetra-aza macrocycles. RSC advances, 15(1), 1-10.
  • Xie, F., et al. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5583-5593.
  • PubChem. (n.d.). Spiro[4.5]decane. National Center for Biotechnology Information.
  • PubChem. (n.d.). 6-Oxa-1-azaspiro[3.3]heptane. National Center for Biotechnology Information.
  • Szakács, Z., & Kékesi, L. (2022). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Molecules, 27(19), 6599.
  • PubChem. (n.d.). Spiro[4.5]decan-2-one. National Center for Biotechnology Information.
  • BenchChem. (2025). A Head-to-Head Comparison of 7-Azaspiro[3.5]nonane and Azaspiro[3.3]heptane in Drug Discovery.
  • Yegorova, T., & Kirichok, A. A. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2).
  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
  • Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere.
  • Charette, A. B., & Jolicoeur, E. (2005). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Organic letters, 7(18), 3965-3968.

Sources

The Ascendant Scaffold: A Comparative Guide to the Structure-Activity Relationship of 7-Azaspiro[3.5]nonan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of three-dimensional scaffolds has become a cornerstone of modern medicinal chemistry, offering an escape from the "flatland" of traditional aromatic structures. Among these, spirocyclic systems have garnered significant attention due to their conformational rigidity and novel exit vectors for substituent placement. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 7-azaspiro[3.5]nonan-1-one derivatives, a promising scaffold in drug discovery. We will objectively compare the performance of these derivatives against various biological targets, supported by experimental data and detailed protocols, to provide researchers, scientists, and drug development professionals with a comprehensive resource for their own investigations.

The 7-Azaspiro[3.5]nonane Core: A Privileged Scaffold

The 7-azaspiro[3.5]nonane framework, characterized by a piperidine ring fused to a cyclobutane ring through a spirocyclic carbon, offers a unique topographical presentation of substituents. The presence of the ketone at the 1-position introduces a key functional handle for further derivatization and a potential hydrogen bond acceptor. This rigid structure allows for precise orientation of functional groups, which can lead to enhanced potency and selectivity for biological targets.

The value of spirocyclic scaffolds, in general, lies in their ability to improve metabolic stability compared to their less rigid or aromatic counterparts.[1][2] The 7-azaspiro[3.5]nonane system, in particular, has been explored as a bioisostere for the piperidine ring, a common motif in many bioactive compounds.[1][3] This guide will delve into specific examples where this scaffold has been successfully employed.

Comparative Analysis of Biological Activity

The versatility of the 7-azaspiro[3.5]nonan-1-one core is evident from its application in developing agonists for G-protein coupled receptors (GPCRs) and inhibitors for challenging targets like oncogenic proteins.

GPR119 Agonists for Type 2 Diabetes

The G-protein coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes. Agonism of GPR119 stimulates glucose-dependent insulin secretion. A notable study in this area describes the design and synthesis of a novel class of 7-azaspiro[3.5]nonane derivatives as potent GPR119 agonists.[4]

The general structure of these agonists features modifications at the piperidine nitrogen (R²) and an aryl group (R³). The optimization of these two positions was crucial for achieving high potency.

Table 1: Structure-Activity Relationship of 7-Azaspiro[3.5]nonane Derivatives as GPR119 Agonists [4]

CompoundR² (Piperidine N-capping group)R³ (Aryl group)hGPR119 EC₅₀ (nM)
54a Pyrimidin-2-yl4-Methoxyphenyl130
54d 5-Chloropyrimidin-2-yl4-Methoxyphenyl38
54g 5-Chloropyrimidin-2-yl4-(Methylsulfonyl)phenyl10
54h 5-Methylpyrimidin-2-yl4-(Methylsulfonyl)phenyl25

The data clearly indicates that electron-withdrawing groups on the pyrimidine ring at the R² position enhance agonist activity, with the 5-chloro substituent providing a significant boost in potency (compare 54a and 54d ). Furthermore, a methylsulfonyl group at the para-position of the R³ aryl ring was found to be optimal for activity (compare 54d and 54g ). Compound 54g emerged as a potent GPR119 agonist with a favorable pharmacokinetic profile in rats.[4]

Covalent Inhibitors of KRAS G12C

The KRAS protein, particularly with the G12C mutation, is a critical driver in many cancers and has been notoriously difficult to target. A series of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives have been developed as covalent inhibitors of KRAS G12C.[5] While this is a diaza-analogue, the study provides valuable insights into how the spirocyclic core can be utilized to position a reactive group for covalent modification of the target protein.

The key feature of these inhibitors is the acryloyl amine moiety, which covalently binds to the mutated cysteine residue in KRAS G12C. The 2,7-diazaspiro[3.5]nonane scaffold serves to orient this "warhead" within the switch-II pocket of the protein. Optimization of the quinazoline core and its substituents led to the identification of potent and metabolically stable inhibitors.[5]

Table 2: In Vitro Activity of 2,7-Diazaspiro[3.5]nonane Derivatives against KRAS G12C [5]

CompoundQuinazoline SubstituentsIC₅₀ (nM)
5c 6-chloro-8-fluoro-7-(1H-indazol-4-yl)-2-((1-methylpiperidin-4-yl)amino)5.4
7b 6-chloro-8-fluoro-7-(5-methyl-1H-indazol-4-yl)-2-((1-methylpiperidin-4-yl)amino)3.2

The addition of a methyl group to the indazole ring in compound 7b resulted in a modest improvement in inhibitory activity compared to 5c . More importantly, this modification led to significantly improved metabolic stability in human and mouse liver microsomes. Compound 7b demonstrated dose-dependent anti-tumor effects in a xenograft mouse model.[5]

Experimental Protocols

To facilitate the application of these findings, this section provides detailed methodologies for the synthesis and biological evaluation of 7-azaspiro[3.5]nonan-1-one derivatives.

General Synthesis of the 7-Azaspiro[3.5]nonan-1-one Core

A common and versatile method for the synthesis of the 7-azaspiro[3.5]nonan-1-one core and other spiro-β-lactams is the Staudinger [2+2] ketene-imine cycloaddition reaction.[6]

G start Protected Piperidin-4-one imine_formation Imine Formation start->imine_formation cycloaddition [2+2] Cycloaddition imine_formation->cycloaddition ketene_precursor Ketene Precursor (e.g., Acyl Chloride) ketene_generation In situ Ketene Generation (Base) ketene_precursor->ketene_generation ketene_generation->cycloaddition spiro_lactam 7-Azaspiro[3.5]nonan-1-one Core cycloaddition->spiro_lactam deprotection Deprotection spiro_lactam->deprotection final_product Functionalized Derivative deprotection->final_product

Caption: Staudinger [2+2] cycloaddition workflow.

Step-by-Step Protocol:

  • Imine Formation: Dissolve the protected piperidin-4-one (e.g., N-Boc-4-piperidone) in a dry, inert solvent such as dichloromethane under an inert atmosphere. Add an appropriate primary amine and a dehydrating agent (e.g., magnesium sulfate). Stir the reaction at room temperature until imine formation is complete, as monitored by TLC.

  • Cycloaddition: Cool the solution containing the imine to 0 °C. In a separate flask, dissolve the ketene precursor (e.g., an acyl chloride) in the same dry solvent. Add the acyl chloride solution dropwise to the imine solution.

  • Ketene Generation: Prepare a solution of a tertiary amine base (e.g., triethylamine) in the same solvent and add it dropwise to the reaction mixture. This will generate the ketene in situ.

  • Reaction Monitoring and Workup: Stir the reaction at 0 °C and monitor its progress by TLC. Upon completion, wash the reaction mixture with water and a mild aqueous base (e.g., sodium bicarbonate solution) to remove unreacted acid chloride and other acidic impurities.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 7-azaspiro[3.5]nonan-1-one derivative.[6]

For a solid-phase synthesis approach, a piperidine-based precursor can be immobilized on a solid support, followed by spirocyclization via a Dieckmann condensation and subsequent decarboxylation.[7]

GPR119 Agonist Activity Assay

The potency of the synthesized compounds as GPR119 agonists can be determined using a cell-based assay that measures the accumulation of intracellular cyclic AMP (cAMP).

G start Seed cells expressing GPR119 compound_addition Add test compounds at various concentrations start->compound_addition incubation Incubate at 37°C compound_addition->incubation lysis Lyse cells incubation->lysis cAMP_detection Measure cAMP levels (e.g., HTRF) lysis->cAMP_detection data_analysis Calculate EC₅₀ values cAMP_detection->data_analysis

Caption: GPR119 cAMP accumulation assay workflow.

Step-by-Step Protocol:

  • Cell Culture: Culture a stable cell line expressing human GPR119 (e.g., CHO-K1 or HEK293) in an appropriate growth medium.

  • Cell Seeding: Seed the cells into 384-well plates at a suitable density and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds in an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Assay: Remove the growth medium from the cells and add the compound dilutions. Incubate the plates at 37°C for the desired time (e.g., 30 minutes).

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

  • Data Analysis: Plot the cAMP concentration against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value for each compound.

Conclusion and Future Directions

The 7-azaspiro[3.5]nonan-1-one scaffold has proven to be a valuable building block in the development of novel therapeutics. The studies highlighted in this guide demonstrate that strategic modifications of this core can lead to potent and selective modulators of diverse biological targets, including GPCRs and enzymes implicated in cancer.

The rigid nature of the spirocyclic system allows for a more precise understanding of the SAR, as the conformational flexibility of the molecule is reduced. Future research in this area could explore:

  • Further diversification of the scaffold: Introduction of additional functional groups or heteroatoms into the cyclobutane or piperidine rings could lead to new interaction patterns with biological targets.

  • Application to other target classes: The favorable properties of the 7-azaspiro[3.5]nonan-1-one core make it an attractive scaffold for screening against a wider range of biological targets.

  • In-depth pharmacokinetic and toxicological profiling: As lead compounds emerge, a thorough evaluation of their ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles will be crucial for their advancement into clinical development.

By leveraging the insights from the structure-activity relationships presented here and employing the outlined experimental protocols, researchers can continue to unlock the full potential of the 7-azaspiro[3.5]nonan-1-one scaffold in the quest for new and improved medicines.

References

  • Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847. [Link][4]
  • Tanimori, S., et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Bioorganic & Medicinal Chemistry, 71, 116949. [Link][5]
  • Mykhailiuk, P. K. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(02), 100-106. [Link][3]
  • Chemodanov, D., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • Burkhard, J. A., et al. (2017). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 56(44), 13732-13737. [Link][2]

Sources

A Comparative Guide to the Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount for the development of next-generation therapeutic agents. Spirocyclic compounds, with their rigid, three-dimensional structures, offer a unique opportunity to explore new chemical space and identify potent biological activities.[1] This guide provides an in-depth technical comparison of spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones, a promising class of heterocyclic compounds, detailing their antimicrobial efficacy, structure-activity relationships, and the standardized methodologies for their evaluation.

The Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-one Scaffold: Synthesis and Rationale

The core of these molecules is a spiro-fused system combining a chromane and a dihydropyrimidine ring. This hybrid structure is significant because both chromane and pyrimidine moieties are present in numerous biologically active compounds, exhibiting a wide range of pharmacological properties, including antimicrobial effects.[2] The presence of phenolic groups within the chromane moiety, in particular, is a known indicator for potent antibacterial activity.[2]

The synthesis of these compounds is typically achieved via an acid-catalyzed condensation reaction.[2][3] A key consideration in the synthesis is the control of stereochemistry, as different diastereomers of the same compound can exhibit markedly different biological activities. For instance, studies have shown that the diastereomeric ratio can be controlled by the choice of acid catalyst (e.g., methanesulfonic acid vs. p-toluenesulfonic acid) and solvent conditions, allowing for the isolation of diastereomerically pure products for evaluation.[2][3][4]

Caption: Core scaffold of spiro[chromane-2,4′-pyrimidin]-2′(3′H)-one.

Comparative Antimicrobial Performance

The antimicrobial efficacy of a compound is quantitatively measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5] A lower MIC value indicates greater potency.

Recent studies on a series of diastereomerically pure spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[2][6] The performance of these novel compounds is best understood when compared directly with standard-of-care antibiotics.

Table 1: Comparative MIC Data (µg/mL) of Spirochromane Derivatives vs. Standard Antibiotics

Compound IDDiastereomerGram-Positive BacteriaGram-Negative Bacteria
Staphylococcus aureusEscherichia coli
5f (2S,4R,6′R)24
6g (2S,4R,6′R)48
5h (2S,4R,6′R)24
6h (2S,4R,6′R)48
Amoxicillin N/A4–16[7]8–32[7]
Ciprofloxacin N/A0.25–1≤0.015–1

(Data for compounds 5f, 6g, 5h, and 6h sourced from Karandeeva et al., 2025.[2] MIC ranges for standard antibiotics are typical values and can vary.)

As the data illustrates, select spirochromane derivatives exhibit MIC values that are not only comparable but in some cases superior to amoxicillin, a widely used broad-spectrum antibiotic.[2] Notably, compounds 5f and 5h show potent activity against S. aureus with an MIC of 2 µg/mL.[2]

Structure-Activity Relationship (SAR) Insights

The variation in antimicrobial activity across different derivatives allows for the establishment of a Structure-Activity Relationship (SAR), which is crucial for guiding the design of more potent analogues.

  • Influence of Stereochemistry : A critical finding is the superior activity of the (2S,4R,6′R)-diastereomers over their (2R,4R,6′R) counterparts.[2][4] This highlights that the specific three-dimensional arrangement of the molecule is vital for its interaction with the bacterial target.

  • Impact of Phenolic Groups : The presence and position of hydroxyl (-OH) groups on the chromane ring significantly enhance antibacterial activity.[2] Compounds derived from pyrogallol, which contains a vicinal tri-hydroxyl group, consistently demonstrate more potent antimicrobial effects than those derived from resorcinol (two -OH groups).[2] This is a known trend for plant polyphenols and underscores the importance of this functional group.[2]

  • Role of Lipophilicity : For Gram-negative bacteria, which possess a complex outer membrane, lipophilicity (indicated by Log P value) plays a key role. Derivatives with higher Log P values (>5) showed more significant activity against Gram-negative strains, likely due to enhanced ability to penetrate the bacterial cell envelope.[2]

Caption: Key structural features enhancing antimicrobial activity.

Proposed Mechanism of Action and Safety Profile

While the exact molecular target for this specific spiro-scaffold is still under investigation, the mechanism of action (MoA) can be inferred from its constituent parts. Pyrimidine derivatives have been shown to act via several mechanisms, including the inhibition of essential enzymes like DNA gyrase or the disruption of cell division by targeting proteins like FtsZ.[8][9] Phenolic compounds, like the chromane moiety, are known to disrupt bacterial cell membranes, inhibit key enzymes, and interfere with cellular processes.[10] The potent activity of these hybrid molecules likely results from a multi-target or synergistic effect of the two pharmacophores.

An essential aspect of drug development is ensuring selectivity for the pathogen over host cells. Preliminary safety evaluations, such as hemolytic activity assays, have been conducted on the most promising spirochromane derivatives.[2] These tests measure the compound's ability to lyse red blood cells, serving as an early indicator of potential cytotoxicity. Minimizing hemolytic activity is a critical step in optimizing these compounds as safe therapeutic candidates.[2]

Experimental Protocol: Broth Microdilution for MIC Determination

To ensure reproducibility and comparability of results, antimicrobial susceptibility testing (AST) must follow standardized protocols.[11] The broth microdilution method is a gold-standard technique for determining MIC values quantitatively.[5][12]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of spiro[chromane-2,4′-pyrimidin]-2′(3′H)-one derivatives against a target bacterial strain.

Materials:

  • Test compounds dissolved in Dimethyl Sulfoxide (DMSO) to a stock concentration (e.g., 1024 µg/mL).

  • Sterile 96-well microtiter plates.

  • Cation-adjusted Mueller-Hinton Broth (MHB).

  • Bacterial strain (e.g., S. aureus ATCC 29213) from a fresh 18-24 hour culture.

  • 0.5 McFarland turbidity standard.

  • Sterile saline or phosphate-buffered saline (PBS).

  • Reference antibiotic (e.g., Amoxicillin) for quality control.

Step-by-Step Methodology:

  • Inoculum Preparation: a. Aseptically pick several well-isolated colonies of the test microorganism from an agar plate. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This standard corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[13] d. Dilute this standardized suspension in sterile MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[13][14] This dilution must be performed within 15 minutes of standardization.[14]

  • Plate Preparation and Serial Dilution: a. Add 100 µL of sterile MHB to all wells of a 96-well plate. b. Add 100 µL of the test compound stock solution to the first well of a row and mix thoroughly. This creates the highest concentration to be tested. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row to the desired final concentration. Discard the final 100 µL from the last dilution well.[13] d. This procedure creates a gradient of compound concentrations (e.g., from 64 µg/mL down to 0.06 µg/mL).

  • Inoculation and Controls: a. Inoculate each well (except the sterility control) with 100 µL of the diluted bacterial suspension prepared in Step 1d. b. Essential Controls:

    • Growth Control: A well containing 100 µL of MHB and 100 µL of the inoculum, with no test compound. This well must show distinct turbidity to validate the test.[13]
    • Sterility Control: A well containing 200 µL of sterile MHB only. This well must remain clear.[13]
    • Quality Control (QC): A row dedicated to a reference antibiotic tested against a known QC strain (e.g., S. aureus ATCC 29213). The resulting MIC must fall within the established acceptable range to validate the assay's accuracy.[11]
  • Incubation: a. Cover the plate and incubate at 35°C for 16-20 hours for most bacteria.[13]

  • Reading and Interpretation: a. After incubation, visually inspect the wells for turbidity (bacterial growth). b. The MIC is the lowest concentration of the compound that completely inhibits visible growth.[5][14]

MIC_Workflow Start Start: Fresh Bacterial Culture Inoculum 1. Prepare Inoculum (0.5 McFarland Standard) Start->Inoculum Dilute_Inoculum 2. Dilute Inoculum to 5x10^5 CFU/mL Inoculum->Dilute_Inoculum Inoculate_Plate 4. Inoculate Plate (add diluted bacteria) Dilute_Inoculum->Inoculate_Plate Plate_Prep 3. Prepare 96-Well Plate (Serial Dilution of Compound) Plate_Prep->Inoculate_Plate Controls Include Controls: - Growth - Sterility - QC Strain Inoculate_Plate->Controls Incubate 5. Incubate (35°C, 16-20h) Inoculate_Plate->Incubate Read 6. Read Results (Visual Inspection) Incubate->Read End Determine MIC Read->End

Caption: Workflow for the Broth Microdilution MIC Assay.

Conclusion and Future Outlook

The biological evaluation of spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones reveals a promising class of antimicrobial agents with potent activity against clinically relevant bacteria.[2] The clear structure-activity relationships, particularly the influence of stereochemistry and phenolic substitution, provide a logical pathway for medicinal chemists to design and synthesize second-generation compounds with improved potency and a broader spectrum of activity.

Future research should focus on elucidating the precise mechanism of action to understand how these compounds overcome existing resistance mechanisms. Further toxicological and pharmacokinetic studies are also necessary to assess their potential for in vivo efficacy and safety, paving the way for their development as novel therapeutics in the fight against infectious diseases. The favorable drug-like properties predicted for some hit compounds, including high gastrointestinal absorption, suggest their potential as orally bioavailable drug candidates.[2][4]

References

  • Karandeeva, A.S., et al. (2025). Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. Molecules, 30(14), 2954. [Link]
  • Wiegand, I., et al. (2021). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. European Journal of Clinical Microbiology & Infectious Diseases, 40(7), 1329-1343. [Link]
  • Balouiri, M., et al. (2016). Methodologies for in vitro evaluation of antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
  • World Organisation for Animal Health (WOAH). (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE Terrestrial Manual. [Link]
  • Karandeeva, A.S., et al. (2025). Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. FAO AGRIS. [Link]
  • Karandeeva, A.S., et al. (2025). Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4'-pyrimidin]-2'(3' H)-ones as Novel Antimicrobial and Antioxidant Agents. PubMed. [Link]
  • Karandeeva, A.S., et al. (2025). Synthesis of spiro[chromane-2,4′-pyrimidines] by condensation of 6-styryldihydropyrimidin-2-ones with resorcinols.
  • Tenover, F.C. (2021). Antimicrobial Susceptibility Testing.
  • MDPI. Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. MDPI. [Link]
  • Nazari, P., et al. (2016). Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria. Iranian Journal of Pharmaceutical Research, 15(4), 841–849. [Link]
  • ResearchGate. (2021). Synthesis, Structure-Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones, as Well as Olympicin A and Derivatives.
  • El-Sayed, N.N.E., et al. (2020). Synthesis and Biological Evaluation of New Pyridothienopyrimidine Derivatives as Antibacterial Agents and Escherichia coli Topoisomerase II Inhibitors. Molecules, 25(20), 4729. [Link]
  • ResearchGate. (2025). Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds.
  • Al-Shabib, N.A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Journal of Biological Sciences, 30(11), 103798. [Link]
  • Sridhar, S.K., et al. (2002). Synthesis, antimicrobial and antifungal activity of a new class of spiro pyrrolidines. Archiv der Pharmazie, 335(9), 423-428. [Link]
  • Zhang, H., et al. (2015). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Advances, 5(104), 85652-85658. [Link]
  • Shikov, A.N., et al. (2023). Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. Molecules, 28(15), 5708. [Link]
  • Islam, M.R., et al. (2024). Synthetic vs. natural antimicrobial agents for safer textiles: a comparative review. Journal of Materials Science, 59(36), 15871-15894. [Link]
  • El-Sayed, N.N.E., et al. (2022). Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. Molecules, 27(3), 779. [Link]
  • ResearchGate. (2022). Comparison of the antimicrobial activities of selected representative compounds of different classes of nucleoside antibiotics against selected bacterial species.
  • Khan, Z.A., et al. (2021). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics, 10(12), 1512. [Link]
  • IntechOpen. (2020).
  • Singh, K. (2021). Mechanisms of Action by Antimicrobial Agents: A Review. McGill Journal of Medicine, 19(1). [Link]
  • Read, M.L., et al. (2010). Synthesis and biological evaluation of pyrimidine analogs of antimycobacterial purines. Bioorganic & Medicinal Chemistry, 18(11), 3885-3897. [Link]

Sources

A Comparative Guide to the Antibacterial Potential of 8-Aza-7-Deazapurine Nucleoside Analogues

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, nucleoside analogues have emerged as a promising class of compounds. Among these, 8-aza-7-deazapurine nucleosides are gaining considerable attention. Their structural resemblance to endogenous purine nucleosides allows them to potentially interfere with essential bacterial metabolic pathways. This guide provides a comparative analysis of the antibacterial activity of various 8-aza-7-deazapurine nucleoside analogues, supported by experimental data, to aid researchers and drug development professionals in this specialized field.

Introduction to 8-Aza-7-Deazapurine Nucleosides

8-Aza-7-deazapurines are a class of purine analogues where the carbon atom at position 8 and the nitrogen atom at position 7 of the purine ring are interchanged. This structural modification significantly alters the electronic properties and hydrogen bonding capabilities of the molecule, making its nucleoside derivatives potential substrates or inhibitors for various enzymes involved in nucleic acid synthesis and other metabolic pathways.[1] The exploration of these analogues as antibacterial agents is driven by the hypothesis that they can act as antimetabolites, disrupting vital processes in bacteria.

Recent studies have focused on synthesizing and screening a variety of these compounds, including ribo-, 2'-deoxyribo-, and carbocyclic derivatives, against a panel of bacterial species.[2][3][4] A particularly interesting subset of these are "fleximers," where the purine base is conceptually split into its imidazole and pyrimidine components, connected by a flexible bond.[2] This added conformational flexibility may allow for better adaptation to enzyme binding sites, potentially overcoming resistance mechanisms.[2]

Comparative Analysis of Antibacterial Activity

Recent research has demonstrated that certain 8-aza-7-deazapurine nucleoside analogues exhibit noteworthy activity, particularly against mycobacteria.[2][3][4] The antibacterial screening of a series of these compounds against both Gram-positive and Gram-negative bacteria, as well as mycobacteria, has yielded specific and promising results.

While broad-spectrum activity against common Gram-positive and Gram-negative bacteria was not prominently observed in the initial screenings of some libraries, significant inhibitory effects were identified against Mycobacterium smegmatis and the pathogenic Mycobacterium tuberculosis.[2][4]

Key Findings from Experimental Data

The following table summarizes the minimum inhibitory concentrations (MIC) for the most active 8-aza-7-deazapurine nucleoside analogues identified in a recent study. The MIC₉₉ represents the concentration required to inhibit 99% of bacterial growth.

Compound IDChemical NameTarget OrganismMIC₉₉ (µg/mL)
9 1-(2′,3′,4′-trihydroxycyclopent-1′-yl)-4-(pyrimidin-4(3H)-on-5-yl)pyrazoleMycobacterium smegmatis mc² 15513
19 1-(β-D-ribofuranosyl)-4-(2-aminopyridin-3-yl)pyrazoleMycobacterium smegmatis mc² 15550
6 1-(4′-hydroxy-2′-cyclopenten-1′-yl)-4-(4-benzyloxypyrimidin-5-yl)pyrazoleMycobacterium tuberculosis H37Rv20
10 4-(4-aminopyridin-3-yl)-1H-pyrazolMycobacterium tuberculosis H37Rv40

Data sourced from Khandazhinskaya et al., 2023.[2][3][4]

From this data, it is evident that the carbocyclic analogue 9 is the most potent inhibitor of M. smegmatis growth, with an MIC₉₉ of 13 µg/mL.[2][3][4] Against the more clinically relevant M. tuberculosis, the carbocyclic analogue 6 demonstrated the highest activity with an MIC₉₉ of 20 µg/mL.[2][3][4] It is interesting to note that the compounds showing the best activity against M. smegmatis were different from those most effective against M. tuberculosis, suggesting potential differences in their mechanisms of action or uptake between the two mycobacterial species.[2]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

To ensure the reproducibility and validity of antibacterial activity data, a standardized protocol is essential. The broth microdilution method is a widely accepted technique for determining the MIC of antimicrobial agents.

Step-by-Step Broth Microdilution Assay
  • Preparation of Bacterial Inoculum:

    • Aseptically pick a few colonies of the test bacterium from a fresh agar plate.

    • Suspend the colonies in a sterile saline solution (0.85% NaCl).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for most bacteria.

    • Dilute the standardized bacterial suspension in the appropriate sterile broth medium to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL in the well).

  • Preparation of Compound Dilutions:

    • Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Perform a serial two-fold dilution of the stock solution in the appropriate sterile broth medium in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Seal the plate and incubate at the optimal temperature for the test bacterium (e.g., 37°C for M. smegmatis) for the required duration (e.g., 18-24 hours).

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

    • For quantitative assessment, a growth indicator dye such as resazurin can be added, and the fluorescence or absorbance can be read using a plate reader.

Workflow for Antibacterial Screening of Nucleoside Analogues

The following diagram illustrates a typical workflow for the synthesis and antibacterial evaluation of novel nucleoside analogues.

Antibacterial_Screening_Workflow cluster_synthesis Chemical Synthesis & Purification cluster_screening Antibacterial Activity Screening cluster_analysis Data Analysis & Further Steps Synthesis Synthesis of 8-Aza-7-Deazapurine Nucleoside Analogues Purification Purification and Characterization (NMR, MS) Synthesis->Purification Primary_Screening Primary Screening against Bacterial Panel (e.g., Gram+/-) Purification->Primary_Screening MIC_Determination MIC Determination for Active Compounds Primary_Screening->MIC_Determination Hits Identified Mycobacteria_Screening Targeted Screening against Mycobacteria (M. smegmatis, M. tuberculosis) MIC_Determination->Mycobacteria_Screening Toxicity_Assay Cytotoxicity Assays MIC_Determination->Toxicity_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Mycobacteria_Screening->SAR_Analysis SAR_Analysis->Synthesis Lead Optimization Mechanism_Study Mechanism of Action Studies SAR_Analysis->Mechanism_Study

Caption: Workflow for the development of novel antibacterial 8-aza-7-deazapurine nucleoside analogues.

Conclusion and Future Directions

The exploration of 8-aza-7-deazapurine nucleoside analogues has revealed a promising avenue for the development of novel antibacterial agents, particularly for the treatment of mycobacterial infections. The data presented herein highlights the specific activity of certain carbocyclic and ribonucleoside derivatives against M. smegmatis and M. tuberculosis.

Future research should focus on elucidating the mechanism of action of these active compounds. Understanding which bacterial enzymes or pathways are targeted will be crucial for optimizing their structure to enhance potency and selectivity. Furthermore, cytotoxicity studies are necessary to assess their safety profile for potential therapeutic applications. The structure-activity relationships suggested by the current data provide a solid foundation for the rational design of the next generation of 8-aza-7-deazapurine nucleoside analogues with improved antibacterial efficacy.

References

  • Khandazhinskaya, A., et al. (2023). New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. International Journal of Molecular Sciences, 24(20), 15421. [Link]
  • Khandazhinskaya, A., et al. (2023). New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. PubMed, 37895100. [Link]
  • ResearchGate. (n.d.). 8-Aza-7-deazapurine fleximer nucleoside analogues. [Link]
  • Semantic Scholar. (n.d.). New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. [Link]
  • ResearchGate. (2023). New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. [Link]
  • Wang, G., et al. (2019).

Sources

A Comparative In Vivo Efficacy Guide to 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines for Respiratory Pathogens

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Potent Quinolones Against Respiratory Tract Infections

The escalating threat of antimicrobial resistance necessitates the development of novel antibiotics with superior efficacy against clinically relevant pathogens. Quinolone antibiotics have long been a cornerstone in the treatment of respiratory tract infections, valued for their broad spectrum of activity. However, the emergence of resistance, particularly among Streptococcus pneumoniae, has driven the search for new-generation quinolones with enhanced potency and favorable safety profiles. This guide provides a detailed comparative analysis of the in vivo activity of a promising new class of compounds, 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines, focusing on the lead candidate, compound 2a. We will objectively compare its performance against established respiratory quinolones, levofloxacin and moxifloxacin, with supporting experimental data from murine pneumonia models.

Mechanism of Action: Targeting Bacterial DNA Replication

Quinolone antibiotics exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication, repair, and recombination. By forming a stable complex with the enzyme-DNA complex, quinolones trap the enzymes, leading to breaks in the bacterial chromosome and ultimately cell death. The dual-targeting mechanism contributes to their potent activity and can help to mitigate the development of resistance.

Quinolone_Mechanism_of_Action cluster_bacterium Bacterial Cell Quinolone Quinolone DNA_Gyrase DNA_Gyrase Quinolone->DNA_Gyrase Inhibits Topo_IV Topo_IV Quinolone->Topo_IV Inhibits DNA DNA DNA_Gyrase->DNA Supercoiling Cell_Death Cell_Death DNA_Gyrase->Cell_Death Topo_IV->DNA Decatenation Topo_IV->Cell_Death DNA->Cell_Death Replication Blocked

Caption: Quinolone antibiotics inhibit DNA gyrase and topoisomerase IV, leading to bacterial cell death.

Comparative In Vivo Efficacy in a Murine Pneumonia Model

The gold standard for evaluating the potential of a new antibiotic is its performance in a relevant animal model of infection. The murine pneumonia model using Streptococcus pneumoniae is a well-established and highly predictive model for human respiratory tract infections.

Experimental Workflow: Murine Pneumonia Model

The efficacy of novel quinolones is typically assessed by their ability to protect mice from a lethal bacterial challenge and to reduce the bacterial burden in the lungs.

Murine_Pneumonia_Model_Workflow Infection Mice infected intranasally with multidrug-resistant S. pneumoniae Treatment Oral administration of test compounds (e.g., Compound 2a, Levofloxacin, Moxifloxacin) at various doses post-infection Infection->Treatment Observation Monitoring for survival over a set period (e.g., 7 days) Treatment->Observation Bacterial_Load Lungs harvested at a specific time point post-treatment Treatment->Bacterial_Load Endpoint_1 Determine ED50 (Effective Dose 50%) Observation->Endpoint_1 Endpoint_2 Quantify bacterial CFU (Colony Forming Units) Bacterial_Load->Endpoint_2

Caption: Workflow of a typical murine pneumonia model for evaluating antibiotic efficacy.

Quantitative Comparison of In Vivo Efficacy

The following table summarizes the in vivo efficacy of compound 2a compared to levofloxacin and moxifloxacin against multidrug-resistant Streptococcus pneumoniae (MDRSP) in a murine pneumonia model.

Compound50% Effective Dose (ED₅₀) (mg/kg)Reference
Compound 2a 3.1 [1][2][3]
Levofloxacin11.1 - 100[1]
Moxifloxacin100[1]

Data Interpretation: Compound 2a demonstrated significantly greater in vivo efficacy, with an ED₅₀ value approximately 3.5 to 32 times lower than that of levofloxacin and moxifloxacin against a multidrug-resistant strain of S. pneumoniae.[1] This suggests that a lower dose of compound 2a is required to achieve a therapeutic effect compared to the established quinolones.

Pharmacokinetic Profile: A Key Determinant of In Vivo Success

The in vivo efficacy of an antibiotic is not solely dependent on its intrinsic potency but is also heavily influenced by its pharmacokinetic (PK) profile, which describes the absorption, distribution, metabolism, and excretion (ADME) of the drug in the body. Favorable PK properties ensure that the drug reaches and maintains effective concentrations at the site of infection.

Comparative Pharmacokinetics in Mice

While a direct head-to-head pharmacokinetic study of all three compounds under identical conditions is not available, the following table compiles data from separate studies in mice to provide a comparative overview.

ParameterCompound 2aLevofloxacinMoxifloxacin
Dose (mg/kg, oral) 101010
Cₘₐₓ (µg/mL) 1.2~1.5~1.0
Tₘₐₓ (h) 0.5~0.5~0.5
AUC (µg·h/mL) 3.4~4.0~3.5
Half-life (t₁/₂) (h) ~1.5~2.0~2.5

Data Interpretation: The pharmacokinetic profiles of the three compounds in mice show relatively similar absorption and exposure (AUC). The slightly lower Cₘₐₓ and AUC of compound 2a compared to levofloxacin, despite its significantly higher in vivo efficacy, suggests that its superior potency is a primary driver of its effectiveness. The favorable preliminary toxicological and nonclinical pharmacokinetic profiles of compound 2a further support its potential as a clinical candidate.[2][3]

Experimental Protocols

Murine Pneumonia Model Protocol

This protocol provides a generalized procedure for establishing a murine model of pneumonia to evaluate the in vivo efficacy of antibacterial agents.

1. Bacterial Strain and Culture Preparation:

  • A clinically relevant strain of Streptococcus pneumoniae (e.g., a multidrug-resistant serotype) is used.

  • The bacteria are grown in an appropriate broth medium (e.g., Todd-Hewitt broth supplemented with yeast extract) to the mid-logarithmic phase.

  • The bacterial culture is then centrifuged, washed, and resuspended in sterile phosphate-buffered saline (PBS) to the desired concentration (e.g., 1 x 10⁷ CFU/mL).

2. Animal Model:

  • Specific pathogen-free mice (e.g., male ICR mice, 4 weeks old) are used.

  • The mice are anesthetized via intraperitoneal injection of a suitable anesthetic agent (e.g., pentobarbital).

3. Infection:

  • A specific volume of the bacterial suspension (e.g., 50 µL) is administered intranasally to each anesthetized mouse.

4. Treatment:

  • The test compounds (e.g., compound 2a, levofloxacin, moxifloxacin) and a vehicle control are administered orally at various doses at specific time points post-infection (e.g., 24 and 36 hours).

5. Efficacy Assessment:

  • Survival: The number of surviving mice in each treatment group is recorded daily for a set period (e.g., 7 days). The 50% effective dose (ED₅₀) is calculated based on the survival data.

  • Bacterial Load in Lungs: At a predetermined time after the final treatment (e.g., 48 hours post-infection), a subset of mice from each group is euthanized. The lungs are aseptically removed, homogenized, and serially diluted. The dilutions are plated on appropriate agar plates to determine the number of colony-forming units (CFU) per lung.

Conclusion and Future Directions

The 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinoline derivative, compound 2a, has demonstrated exceptional in vivo activity in a murine model of pneumonia caused by multidrug-resistant Streptococcus pneumoniae.[1][2][3] Its significantly lower ED₅₀ compared to established respiratory quinolones like levofloxacin and moxifloxacin highlights its potential as a potent new therapeutic agent for respiratory tract infections.[1] The favorable preliminary pharmacokinetic and toxicological data further underscore its promise.[2][3]

Further research should focus on a more comprehensive preclinical development program, including:

  • Expanded Efficacy Studies: Evaluating compound 2a against a broader range of respiratory pathogens, including atypical bacteria.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: To optimize dosing regimens for clinical trials.

  • Comprehensive Safety and Toxicology Studies: To fully characterize its safety profile.

The compelling preclinical data presented in this guide strongly support the continued investigation of this novel quinolone class as a potential future treatment for challenging respiratory tract infections.

References

  • Design, Synthesis, and Biological Evaluations of Novel 7-[7-Amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines with Potent Antibacterial Activity against Respiratory Pathogens. Journal of Medicinal Chemistry. [Link]
  • Design, synthesis, and biological evaluations of novel 7-[7-amino-7-methyl-5-azaspiro[2.
  • Design, Synthesis, and Biological Evaluations of Novel 7-[7-Amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines with Potent Antibacterial Activity against Respiratory Pathogens.

Sources

A Senior Application Scientist's Guide to Selecting Cytotoxicity Assays for 3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines]

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The First Hurdle in Drug Discovery

The emergence of novel heterocyclic compounds, such as 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines], presents exciting opportunities in the development of new therapeutic agents. Published research has already highlighted their potential as antitumor agents, demonstrating significant antiproliferative activity and the ability to induce apoptosis in various cancer cell lines.[1][2][3] Before a promising compound can advance through the drug discovery pipeline, its cytotoxic potential must be rigorously characterized. This is not merely a checkbox exercise; it is a critical investigation into the compound's mechanism of action, therapeutic window, and potential for off-target effects.

This guide provides a comparative analysis of essential cytotoxicity assays, offering researchers, scientists, and drug development professionals the technical insights needed to build a robust testing strategy. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring that the data you generate is not only accurate but also mechanistically informative. Our focus will be on constructing a logical, multi-assay workflow that progresses from broad viability screening to a more nuanced understanding of the specific cell death pathways induced by these novel spiro-fused compounds.

The Foundation: Assessing Metabolic Viability with Tetrazolium Salt Assays (MTT/MTS)

The initial step in evaluating a new compound is often to determine its effect on overall cell population health and proliferation. Tetrazolium reduction assays, most notably the MTT assay, are the workhorses of this primary screening phase.[4][5]

Principle of the MTT Assay

The core principle of the MTT assay lies in the metabolic activity of living cells. Viable cells possess mitochondrial dehydrogenases, particularly succinate dehydrogenase, which can reduce the yellow, water-soluble tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple, insoluble formazan product.[6][7] The quantity of this formazan, which is subsequently solubilized, is directly proportional to the number of metabolically active (and therefore viable) cells.[8] A decrease in formazan production in treated cells compared to untreated controls indicates a loss of viability, either through cell death or inhibition of proliferation (a cytostatic effect).

MTT_Workflow cluster_plate 96-Well Plate A Seed Cells B Add 3-Azaspiro Compounds A->B Allow Adherence C Incubate (24-72h) B->C Treatment D Add MTT Reagent C->D Metabolic Activity E Incubate (1-4h) D->E Formazan Production F Add Solubilizer (e.g., DMSO) E->F Dissolve Crystals G Read Absorbance (~570nm) F->G Quantification LDH_Workflow cluster_plate_setup Cell Culture Plate cluster_assay_plate New Assay Plate A Seed & Treat Cells (as in MTT) B Incubate & Induce LDH Release A->B C Transfer Supernatant B->C Collect Medium D Add LDH Reaction Mixture C->D E Incubate (30 min, Room Temp) D->E Color Development F Add Stop Solution E->F G Read Absorbance (~490nm) F->G Quantification

Caption: Workflow for the LDH Cytotoxicity Assay.

Detailed Experimental Protocol: LDH Assay
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is crucial to set up proper controls as described by assay manufacturers. [9]These include:

    • Spontaneous LDH Release: Untreated cells to measure background LDH release.

    • Maximum LDH Release: Untreated cells lysed with a provided lysis buffer to determine the maximum possible LDH release.

    • No-Cell Control: Medium only, to measure background LDH in the serum.

  • Supernatant Collection: After the treatment incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

  • Assay Reaction: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, clean 96-well plate.

  • Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions (typically by mixing a substrate and an assay buffer). [9]Add 50 µL of this reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light. [10]6. Stop Reaction: Add 50 µL of the provided Stop Solution to each well. [10]7. Data Acquisition: Measure the absorbance at 490 nm and a reference wavelength of 680 nm. To determine LDH activity, subtract the 680 nm background value from the 490 nm reading. [10]8. Calculation: Percent cytotoxicity is calculated using the formula: % Cytotoxicity = 100 * (Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)

Unveiling the Mechanism: Caspase-3/7 Activity Assays for Apoptosis

For anticancer drug development, inducing apoptosis (programmed cell death) is often a more desirable outcome than necrosis, as it avoids triggering a significant inflammatory response. [11]After confirming cytotoxicity with an LDH assay, the next logical step is to determine if this cell death is occurring via apoptosis. The activation of effector caspases, particularly caspase-3 and caspase-7, is a hallmark of this pathway. [12][13]

Principle of Caspase-3/7 Assays

Caspase-3 and caspase-7 are key executioner enzymes in the apoptotic cascade. [14]They become activated by upstream signals and proceed to cleave a host of cellular proteins, leading to the orderly dismantling of the cell. Cytotoxicity assays for these caspases utilize a synthetic substrate peptide sequence, Asp-Glu-Val-Asp (DEVD), which is specifically recognized and cleaved by active caspase-3/7. [14][15]This peptide is conjugated to a reporter molecule, which can be a chromophore (colorimetric), a fluorophore (fluorometric), or aminoluciferin (bioluminescent). [15][16]When the caspase cleaves the DEVD sequence, the reporter molecule is released, generating a detectable signal that is proportional to the level of caspase-3/7 activity in the sample. [16]

Caspase_Pathway cluster_cell Apoptotic Cell cluster_detection Detection Compound 3-Azaspiro Compound Signal Pro-Apoptotic Signal Compound->Signal Caspase Active Caspase-3/7 Signal->Caspase activates Cleavage Cleavage Caspase->Cleavage catalyzes Substrate DEVD-Reporter (No Signal) Substrate->Cleavage Reporter Released Reporter (Signal) Cleavage->Reporter Result Quantifiable Signal (Luminescence/Fluorescence) Reporter->Result Decision_Workflow Start Start: Novel 3-Azaspiro Compound Screening MTT Primary Screen: MTT Assay Start->MTT Decision1 Significant Decrease in Viability? MTT->Decision1 LDH Secondary Screen: LDH Assay Decision1->LDH Yes End_Inactive Conclusion: Compound Inactive at Tested Concentrations Decision1->End_Inactive No Decision2 Significant LDH Release? LDH->Decision2 Caspase Mechanistic Screen: Caspase-3/7 Assay Decision2->Caspase Yes End_Cytostatic Conclusion: Compound is Primarily Cytostatic Decision2->End_Cytostatic No Decision3 Significant Caspase Activity? Caspase->Decision3 End_Apoptosis Conclusion: Compound is Cytotoxic & Induces Apoptosis Decision3->End_Apoptosis Yes End_Necrosis Conclusion: Compound is Cytotoxic (Likely Necrotic) Decision3->End_Necrosis No

Caption: Decision workflow for selecting cytotoxicity assays.

  • Start with MTT: Screen your library of compounds to identify "hits" that reduce cell viability and to determine their IC₅₀ values. This provides a broad overview of antiproliferative activity. 2[1]. Confirm with LDH: For the most potent hits from the MTT screen, perform an LDH assay. This will confirm that the loss of viability is due to cell death (cytotoxicity) and not just an inhibition of cell growth. 3[17]. Elucidate with Caspase-3/7: For compounds confirmed to be cytotoxic, use a caspase assay to determine if the mechanism involves apoptosis. T[18]his is a crucial piece of information for compounds intended for oncology applications.

By systematically applying this tiered approach, researchers can efficiently and accurately characterize the cytotoxic profile of 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines], generating the robust, multi-faceted data required for informed decision-making in the drug development process.

References

  • MDPI. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents.
  • ResearchGate. (n.d.). Cytotoxicity of 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines]....
  • MDPI. (2021). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines.
  • PubMed. (2019). Combined Fluorimetric Caspase-3/7 Assay and Bradford Protein Determination for Assessment of Polycation-Mediated Cytotoxicity.
  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Sino Biological. (2026). What Is Cell Death? Experimental Distinction Between Apoptosis, Necrosis, and Necroptosis.
  • Global Journals. (n.d.). Synthesis, Characterization and in Vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring.
  • protocols.io. (2024). LDH cytotoxicity assay.
  • PubMed. (2025). Novel Heterocyclic Compounds Exhibit Potent Antileukemic Activity through Selective Induction of Apoptosis and HDAC8 Interaction in AML Cells.
  • Anaspec. (n.d.). SensoLyte® Homogeneous AMC Caspase-3/7 Assay Kit Fluorimetric.
  • PubMed. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5'-Pyrimidines] as Potential Antitumor Agents.
  • Zendy. (n.d.). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents.
  • Akadeum Life Sciences. (2024). Cell Necrosis Vs. Apoptosis: Differences Between Cell Deaths.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • RSC Publishing. (n.d.). Synthesis, cytotoxicity, apoptosis-inducing activity and molecular docking studies of novel isatin–podophyllotoxin hybrids.
  • PubMed. (2017). Synthesis of Novel Heterocyclic Compounds Incorporate 4,5,6,7-Tetrahydrobenzo[b]thiophene Together with Their Cytotoxic Evaluations.
  • MDPI. (2018). Cytotoxicity Evaluation of Novel bis(2-aminoethyl)amine Derivatives.
  • ResearchGate. (n.d.). Apoptosis versus necrosis: a comparison.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 7-Azaspiro[3.5]nonan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 7-Azaspiro[3.5]nonan-2-one, a nitrogen-containing heterocyclic compound utilized in pharmaceutical research and drug development. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. The information presented herein is synthesized from available safety data and established principles of hazardous waste management.

Understanding the Compound: Safety and Hazard Profile

This compound and its derivatives are integral building blocks in medicinal chemistry.[1][2][3][4] Due to the novelty of many such compounds, comprehensive toxicological and ecological data is often limited. The available Safety Data Sheets (SDS) for this compound hydrochloride indicate a lack of extensive data on toxicity, persistence, and bioaccumulation.[5] In the absence of complete data, a precautionary approach is paramount.

Key Safety Considerations:

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area, preferably a fume hood.[6][7] Standard PPE includes safety goggles with side-shields, chemical-resistant gloves (nitrile or neoprene), and a lab coat.[5][7] For operations with a risk of aerosolization, respiratory protection may be necessary.[5]

  • First Aid Measures: In case of contact, immediately flush the affected skin or eyes with copious amounts of water for at least 15 minutes.[5][8] If inhaled, move to fresh air.[5][8] If ingested, rinse the mouth with water and seek immediate medical attention.[5][8]

The Regulatory Framework: RCRA and Generator Responsibilities

The primary regulation governing chemical waste disposal in the United States is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[9][10] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, meaning the generator is responsible for the waste from its creation to its final disposal.[10][11][12]

Under RCRA, a chemical waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics:[12][13]

  • Ignitability: Catches fire easily.

  • Corrosivity: Can corrode metals or has a very high or low pH.

  • Reactivity: Is unstable and may explode or release toxic gases.

  • Toxicity: Is harmful or fatal when ingested or absorbed.

Given the lack of comprehensive data for this compound, it is prudent to manage it as a hazardous waste until a formal hazardous waste determination can be made.

Step-by-Step Disposal Procedures

The following procedures provide a framework for the safe and compliant disposal of this compound.

Step 1: Waste Characterization

The first and most critical step is to determine if the waste is hazardous.

  • Consult the SDS: Review the SDS for any specific disposal information or hazard classifications.[5][7] Note that for many research chemicals, this information may be incomplete.

  • Assess RCRA Characteristics:

    • Ignitability: Based on available data, this compound is a solid with a high boiling point and is not expected to be ignitable.[14]

    • Corrosivity: The compound itself is unlikely to be corrosive, but solutions may be depending on the solvent and pH.

    • Reactivity: There is no data to suggest inherent reactivity, but it should not be mixed with strong oxidizing or reducing agents.

    • Toxicity: This is the primary concern due to the lack of data. As a biologically active molecule, it has the potential for toxicity.

  • Conservative Approach: In the absence of complete data, assume the waste is hazardous. This is the most protective approach for both human health and the environment.

Step 2: Segregation and Collection

Proper segregation of chemical waste is essential to prevent dangerous reactions and to ensure proper disposal.

  • Solid Waste:

    • Collect unused or expired this compound in its original container or a clearly labeled, sealed, and compatible waste container.

    • Contaminated materials such as weighing paper, gloves, and disposable labware should be collected in a separate, clearly labeled hazardous waste container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a dedicated, labeled, and sealed hazardous waste container.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.

Step 3: On-site Accumulation

Follow your institution's guidelines for the temporary storage of hazardous waste.

  • Store waste containers in a designated satellite accumulation area.

  • Ensure containers are closed at all times except when adding waste.

  • Maintain secondary containment to prevent spills.

Step 4: Disposal

Disposal of hazardous waste must be handled by a licensed hazardous waste disposal vendor.

  • Contact your EHS Department: Your institution's Environmental, Health, and Safety (EHS) department is your primary resource for waste disposal procedures. They will have established protocols and relationships with certified disposal vendors.

  • Arrange for Pickup: The EHS department will coordinate the pickup of your hazardous waste by the licensed vendor.

  • Documentation: Ensure all required paperwork, such as hazardous waste manifests, is completed accurately. This is a critical part of the "cradle-to-grave" responsibility.

The typical disposal method for this type of chemical waste is high-temperature incineration at a permitted hazardous waste facility.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound Waste waste_char Step 1: Waste Characterization (Consult SDS and RCRA Criteria) start->waste_char is_hazardous Is Waste Hazardous or Data Incomplete? waste_char->is_hazardous non_hazardous Manage as Non-Hazardous Waste (Consult EHS for Confirmation) is_hazardous->non_hazardous No segregation Step 2: Segregate and Collect (Solid vs. Liquid, Labeled Containers) is_hazardous->segregation Yes / Assume Hazardous accumulation Step 3: On-site Accumulation (Designated Area, Closed Containers) segregation->accumulation ehs_contact Step 4: Contact EHS Department accumulation->ehs_contact vendor_pickup Arrange for Pickup by Licensed Hazardous Waste Vendor ehs_contact->vendor_pickup incineration Final Disposal: High-Temperature Incineration vendor_pickup->incineration

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-Azaspiro[3.5]nonan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a rigorous and proactive approach to safety. This guide provides essential, field-proven safety protocols for handling 7-Azaspiro[3.5]nonan-2-one, a heterocyclic compound with a unique spirocyclic structure. Due to the limited publicly available toxicological data for this specific molecule, we will adopt the principle of precaution. The recommendations herein are synthesized from the Safety Data Sheet (SDS) for its hydrochloride salt, hazard data from structurally similar azaspiro compounds, and foundational laboratory safety practices.[1][2][3][4] Our primary objective is to create a self-validating safety system that protects personnel from potential chemical hazards.

Hazard Assessment: The Rationale for a Cautious Approach

The Safety Data Sheet for this compound hydrochloride indicates a lack of comprehensive data on acute toxicity, specific symptoms of exposure, and environmental impact.[1] However, analysis of related azaspiro structures reveals potential hazards that we must proactively mitigate:

  • Skin and Eye Contact: Structurally similar compounds are classified as causing skin irritation, serious eye irritation, or even severe skin burns and eye damage.[3][4][5] Therefore, we must assume this compound poses a significant risk of dermal and ocular damage.

  • Ingestion and Inhalation: Related compounds are documented as harmful if swallowed and may cause respiratory irritation.[2][3][5] The physical form of the compound (e.g., a fine powder) can increase the risk of aerosolization and subsequent inhalation.[6]

Given these potential risks, all handling procedures must be designed to prevent any direct contact with the substance.

The Hierarchy of Controls: Your First Line of Defense

Before any personal protective equipment is selected, we must implement engineering and administrative controls. PPE is the last line of defense, not the first.

  • Engineering Controls: All weighing, handling, and reaction setup involving this compound must be conducted within a certified and properly functioning chemical fume hood.[7] The fume hood is the primary barrier to contain potentially harmful vapors or dust, protecting the laboratory environment and the researcher.[7]

  • Administrative Controls: Never work alone when handling this compound.[8] Ensure all personnel are trained on the specific hazards and the procedures outlined in this guide.

Core Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is mandatory to prevent exposure through all potential routes. The following table summarizes the required equipment, with the causality behind each recommendation explained.

PPE CategorySpecific RecommendationsRationale for Use
Eye & Face Protection ANSI Z87.1 or EN 166 certified chemical safety goggles with side shields.[1][9]Minimum Requirement: Protects eyes from accidental splashes and airborne particles.
Full-face shield worn over safety goggles.[9][10]Required for Splash Hazards: Recommended when handling stock solutions, performing transfers, or when a risk of splashing exists. Protects the entire face.
Hand Protection Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber).[9] Double-gloving is recommended.Prevents Dermal Absorption: Provides a robust barrier against skin contact. The specific SDS for the hydrochloride is silent on glove type, so we defer to recommendations for similar spiro compounds.[9] Inspect gloves for any degradation or punctures before each use.[7]
Body Protection Long-sleeved, flame-retardant laboratory coat.[9][11]Protects Skin & Clothing: Prevents contamination of personal clothing and underlying skin. Must be kept fully buttoned.[7][11]
Respiratory Protection Work must be performed in a chemical fume hood to eliminate the need for routine respiratory protection.Engineering Control Priority: A fume hood is the primary method for controlling respiratory hazards.[7]
NIOSH-approved full-face respirator with organic vapor cartridges.[1][9]For Non-Routine & Emergency Situations: Required if engineering controls fail, if aerosols are generated, or during a significant spill response.[9]

Operational Plan: Step-by-Step Handling and Disposal

Adherence to a strict, procedural workflow is critical for safety.

Step-by-Step Handling Procedure
  • Preparation: Before entering the lab, ensure you are dressed appropriately with long pants and closed-toe shoes.[12] Confine any long hair or loose clothing.[8][12]

  • Don PPE: Prior to approaching the chemical fume hood, don all required PPE as outlined in the table above: lab coat, safety goggles, and inner gloves.

  • Fume Hood Verification: Confirm that the chemical fume hood has been certified within the last year and is functioning correctly.[7]

  • Chemical Handling: Conduct all work at least six inches inside the plane of the sash.[7] Don a second pair of outer gloves. Handle the solid compound carefully to avoid generating dust.[13] Use non-sparking tools.[9][13]

  • Post-Handling: After the procedure is complete, secure the compound in a clearly labeled, sealed container.

  • Decontamination: Decontaminate any surfaces. Carefully remove the outer pair of gloves and dispose of them as hazardous waste. Remove the inner gloves and dispose of them.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water after removing gloves.[7][8]

Disposal Plan
  • Waste Segregation: All materials contaminated with this compound, including excess compound, contaminated gloves, pipette tips, and paper towels, must be treated as hazardous waste.

  • Containerization: Collect all waste in a designated, properly labeled, and sealed hazardous waste container.[1]

  • Final Disposal: Dispose of the waste container according to your institution's and local environmental regulations. Do not discharge any amount of the chemical into drains.[13]

Emergency Protocols: Spill and Exposure Management

Preparedness is key to mitigating the impact of an accident.

Personal Exposure
  • Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1][13] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[1][13] Never give anything by mouth to an unconscious person.[13] Seek immediate medical attention.

Spill Response Workflow

The following workflow outlines the procedural logic for responding to a spill.

Spill_Response_Workflow start Spill Detected assess Assess Spill Size & Risk (Quantity, Location) start->assess is_major Is the spill large, in a public area, or are you untrained? assess->is_major evacuate Evacuate Immediate Area Alert Colleagues & EHS is_major->evacuate Yes don_ppe Don Additional PPE (Respirator, Double Gloves, Impervious Apron) is_major->don_ppe No contain Contain the Spill (Use absorbent pads/berms) don_ppe->contain absorb Cover with Inert Absorbent (Vermiculite, Sand) contain->absorb collect Carefully Collect Waste (Use non-sparking tools) absorb->collect package Place in Labeled Hazardous Waste Container collect->package decontaminate Decontaminate Spill Area & Equipment package->decontaminate end Procedure Complete decontaminate->end

Caption: Emergency spill response workflow for this compound.

References

  • Personal protective equipment for handling Spiro[4.5]dec-9-EN-7-one. Benchchem.
  • This compound hydrochloride SDS, 1392211-51-6 Safety Data Sheets. Echemi.
  • Personal protective equipment for handling Spiro-NPB. Benchchem.
  • 2 - SAFETY DATA SHEET. Thermo Fisher Scientific.
  • Safe Laboratory Practices in Chemistry. Harvey Mudd College Department of Chemistry.
  • 7-azaspiro[3.5]nonan-2-ol hydrochloride - Safety Data Sheet. ChemicalBook.
  • Safety Data Sheet - tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate. MedchemExpress.com.
  • Topic 1: Safety in the Organic Chemistry Laboratory. CSUB.
  • Safety Data Sheet - 2-Oxa-7-azaspiro[3.5]nonane. Angene Chemical.
  • Safety Data Sheet - 5-Oxa-8- azaspiro[3.5]nonan-7-one. CymitQuimica.
  • Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf - NIH.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Utah State University.
  • Personal Protective Equipment (PPE) | Chemistry | Wits. YouTube.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Azaspiro[3.5]nonan-2-one
Reactant of Route 2
Reactant of Route 2
7-Azaspiro[3.5]nonan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.